Product packaging for Ethylaminoethanol(Cat. No.:)

Ethylaminoethanol

Cat. No.: B8294368
M. Wt: 89.14 g/mol
InChI Key: XGIKILRODBEJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethylaminoethanol (EAE), or 2-(Ethylamino)ethanol, is a versatile secondary amine critical for advanced research and development across multiple scientific fields. In pharmaceutical research, EAE serves as a fundamental building block in the synthesis of various active pharmaceutical ingredients (APIs) and complex drug compounds, with its demand being propelled by the growth of the global pharmaceutical sector and the continuous pursuit of innovative therapeutics . Its utility extends to the microelectronics industry, where it is employed in specialized processes such as the formulation of developers and cleaners for microelectronic components . Furthermore, EAE is a valuable reagent in agrochemical research for developing formulations of herbicides and pesticides, addressing the global need for enhanced agricultural productivity . Within the personal care and cosmetics industry, it is investigated for its emulsifying and pH-adjusting properties in the development of advanced creams, lotions, and shampoos . A prominent area of investigation for EAE is in environmental science, particularly in post-combustion carbon capture. Research indicates that EAE functions as an effective absorbent for CO₂, with studies focusing on its absorption behavior, kinetics, and mechanisms within aqueous solutions for gas separation processes . Ongoing research is dedicated to understanding and mitigating its thermal degradation to enhance the longevity and efficiency of CO₂ capture systems . As a chemical intermediate, EAE's reactivity is leveraged in synthesizing a wide range of chemical products, including surfactants and solvents . This compound is strictly intended for research use in controlled laboratory and industrial settings by qualified personnel. It is not for diagnostic, therapeutic, human, veterinary, or household use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO B8294368 Ethylaminoethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

IUPAC Name

1-(ethylamino)ethanol

InChI

InChI=1S/C4H11NO/c1-3-5-4(2)6/h4-6H,3H2,1-2H3

InChI Key

XGIKILRODBEJIL-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)O

Origin of Product

United States

Foundational & Exploratory

Ethylaminoethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylaminoethanol, also known as N-ethylethanolamine, is an organic compound featuring both an amine and a primary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis and a valuable component in various industrial applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, synthesis, and potential applications is crucial. This technical guide provides an in-depth overview of this compound, its CAS number, molecular structure, and relevant experimental protocols.

Chemical and Molecular Identity

This compound is registered under the CAS number 110-73-6.[1][2] Its molecular formula is C4H11NO, and it has a molecular weight of 89.14 g/mol .[1][2]

Molecular Structure:

The structure of this compound consists of an ethyl group attached to the nitrogen atom of ethanolamine.

  • Linear Formula: C2H5NHCH2CH2OH

  • SMILES: C(NCC)CO

  • InChI: 1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Clear, colorless to slightly yellow liquid[3]
Odor Amine-like[3]
Melting Point -90 °C[4]
Boiling Point 169-170 °C[4]
Density 0.914 g/mL at 25 °C[4]
Flash Point 78 °C (172.4 °F)
Solubility Miscible in water[3]
Vapor Pressure <1 mmHg at 20 °C[4]
Refractive Index n20/D 1.441[4]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesReference
LD50 Oral 1073 mg/kgRat[5]
LD50 Dermal 3670 mg/kgRat[5]
LC50 Inhalation >2.17 mg/L (4 h)Rat[5]
Skin Corrosion/Irritation Corrosive (Category 1B)[5]
Serious Eye Damage/Irritation Causes serious eye damage[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application as a corrosion inhibitor are provided below. These protocols are intended to serve as a guide for laboratory work.

Synthesis of this compound via Disproportionation of N-Ethyldiethanolamine

This method produces this compound by the catalytic disproportionation of N-ethyldiethanolamine.

Materials:

  • N-Ethyldiethanolamine

  • Manganese oxide catalyst or alkali metal hydroxide-supporting zirconium oxide catalyst[3]

  • 15% Ammonia (B1221849) water

  • 46% Aqueous solution of manganese nitrate (B79036) hexahydrate

  • Reactor suitable for liquid-phase or gas-phase reactions at elevated temperatures

Catalyst Preparation (Manganese Oxide):

  • To 100 g of 15% ammonia water, add 186 g of a 46% aqueous solution of manganese nitrate hexahydrate to precipitate manganese hydroxide.

  • Filter the resulting manganese hydroxide.

  • Dry the filtered solid at 120°C for 2 hours.

  • Calcine the dried solid in a stream of air at 500°C for 5 hours to obtain the manganese oxide catalyst.

  • Press the obtained manganese oxide at 70 MPa and then pulverize it.

  • Classify the resulting powder to a mesh size of 10 to 16.[3]

Reaction Procedure (Gas-Phase Disproportionation):

  • Set up a gas-phase reactor with the prepared manganese oxide catalyst.

  • Heat the reactor to the reaction temperature, typically between 300 to 450°C.

  • Introduce N-ethyldiethanolamine into the reactor. The reaction can be performed in the presence of a gas like hydrogen, nitrogen, or oxygen.[6]

  • The reacted gas mixture is then passed through water to absorb the this compound product.[6]

  • The resulting aqueous solution can be further purified by distillation to isolate this compound.

Application as a Corrosion Inhibitor: Weight Loss Method

This protocol details the evaluation of this compound's efficacy as a corrosion inhibitor for mild steel in an acidic medium.

Materials:

  • Mild steel coupons with known dimensions and surface area

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Analytical balance (precision ±0.1 mg)

  • Polishing papers of various grits

  • Acetone and distilled water

  • Glass beakers

Procedure:

  • Mechanically polish the mild steel coupons with progressively finer grades of polishing paper to achieve a mirror finish.

  • Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.

  • Accurately weigh each coupon using an analytical balance and record the initial weight.

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse each coupon in a separate beaker containing the test solution, ensuring it is fully submerged.

  • After a predetermined immersion period (e.g., 24 hours), carefully remove the coupons.

  • Gently clean the coupons to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Reweigh the coupons and record the final weight.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • Corrosion Rate (mm/year): CR = (8.76 × 10⁴ × W) / (A × T × D)

      • W = Weight loss in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of mild steel in g/cm³

    • Inhibition Efficiency (%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • CR₀ = Corrosion rate without inhibitor

      • CRᵢ = Corrosion rate with inhibitor

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from ethylene (B1197577) oxide and ethylamine (B1201723) in a continuous flow microchannel reactor.

SynthesisWorkflow A Prepare 30% Ethylene Oxide Aqueous Solution C Set Flow Rate of Ethylene Oxide Solution (42.0 mL/min) A->C B Prepare 70% Ethylamine Aqueous Solution D Set Flow Rate of Ethylamine Solution (20.0 mL/min) B->D E Pump Solutions into Microchannel Reactor C->E D->E F Preheat to 35°C in Preheating Module E->F Direct Current Preheating Module G Mix in Enhanced Mass Transfer Module F->G H Reaction (160s at 35°C) G->H I Collect Effluent H->I J Dehydrate Effluent I->J K Obtain N-Ethylethanolamine (Yield: 94%, Purity: 99.2%) J->K

Caption: Synthesis of this compound via Continuous Flow Microchannel Reactor.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[5] Its applications in the pharmaceutical and research sectors include:

  • Building Block for Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients.[2]

  • Corrosion Inhibition: this compound and its derivatives are effective corrosion inhibitors for various metals and alloys, a property of interest in the development of protective formulations.[5]

  • Solvent and Reagent: Due to its physical properties, it can be used as a solvent or a reagent in organic synthesis.[7]

  • Biochemical Research: It is used as a basic amino alcohol compound in biochemical research.[1]

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct interaction of this compound with specific signaling pathways. Its primary role in a biological context is more as a precursor or a component in the synthesis of more complex, biologically active molecules rather than a direct modulator of cellular signaling. Further research may elucidate any potential direct biological activities.

References

Physical and chemical properties of N-Ethylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethanolamine (EAE) is a versatile bifunctional molecule possessing both a secondary amine and a primary alcohol functional group. This unique structure makes it a valuable intermediate and building block in a wide range of chemical syntheses, particularly within the pharmaceutical and polymer industries. Its utility extends to applications such as a precursor for the synthesis of local anesthetics like procaine, a corrosion inhibitor, and in the preparation of various derivatives with potential therapeutic properties. This technical guide provides an in-depth overview of the physical and chemical properties of N-Ethylethanolamine, along with detailed experimental protocols for its synthesis and analysis, to support its application in research and development.

Physical and Chemical Properties

N-Ethylethanolamine is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is miscible with water and soluble in common organic solvents.[1][3]

Table 1: Physical Properties of N-Ethylethanolamine
PropertyValueReference
Molecular FormulaC4H11NO[1][3]
Molecular Weight89.14 g/mol [1]
Boiling Point169-170 °C (at 760 mmHg)[2][3][4][5]
Melting Point-90 °C[3][4][5]
Density0.914 g/mL (at 25 °C)[2][3][4][5]
Refractive Index1.441 (at 20 °C)[2][4]
Flash Point71.11 °C (160 °F)[2]
Vapor Pressure<1 mmHg (at 20 °C)
pKa15.26 ± 0.10 (Predicted)[3]
Water SolubilityMiscible[3]
Chemical Reactivity

As an aminoalcohol, N-Ethylethanolamine exhibits reactivity characteristic of both amines and alcohols. The presence of the secondary amine group imparts basic properties, allowing it to react with acids to form salts in exothermic reactions.[1] It is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1] The hydroxyl group can undergo esterification and etherification reactions typical of primary alcohols.

Synthesis of N-Ethylethanolamine

A common method for the synthesis of N-Ethylethanolamine is the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide. The following is a generalized experimental protocol for this synthesis.

Experimental Protocol: Synthesis of N-Ethylethanolamine

Materials:

  • Aqueous solution of ethylamine (e.g., 70%)

  • Aqueous solution of ethylene oxide (e.g., 30%)

  • High-throughput continuous flow microchannel reactor

  • Metering pumps

  • Dehydration apparatus

Procedure:

  • Prepare aqueous solutions of ethylamine (70% by mass) and ethylene oxide (30% by mass).

  • Set the flow rate of the ethylene oxide aqueous solution metering pump to 42.0 mL/min.

  • Set the flow rate of the ethylamine aqueous solution metering pump to 20.0 mL/min.

  • Pump the two solutions separately into a high-throughput continuous flow microchannel reactor. The reactor should have a preheating module to bring the reactants to the desired reaction temperature.

  • Maintain the reaction temperature at 35°C.

  • Allow the mixed reaction to proceed for a residence time of approximately 160 seconds within the reactor.

  • Collect the effluent from the reactor outlet.

  • Dehydrate the collected effluent to remove water.

  • The resulting product is N-ethylethanolamine, which can be further purified by distillation if required.

This method has been reported to yield N-ethylethanolamine with a purity of up to 99.2% and a yield of 94%.[6]

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification ethylamine 70% Ethylamine (aq) reactor Microchannel Reactor (35°C, 160s) ethylamine->reactor ethylene_oxide 30% Ethylene Oxide (aq) ethylene_oxide->reactor dehydration Dehydration reactor->dehydration product N-Ethylethanolamine dehydration->product

Synthesis and Purification Workflow of N-Ethylethanolamine.

Analytical Methods

The determination of N-Ethylethanolamine in various matrices, such as water, can be performed using liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol based on ASTM D-7599 for the analysis of ethanolamines in water.

Experimental Protocol: Determination of N-Ethylethanolamine in Water by LC-MS

Materials and Instrumentation:

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

  • N-Ethylethanolamine standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of N-Ethylethanolamine (e.g., 50 ppm) in methanol.

    • Dilute the stock solution with water to prepare a working standard solution (e.g., 5 ppm).

    • Prepare a series of calibration standards by further diluting the working standard solution with water to achieve the desired concentration range (e.g., 5-100 ppb).

  • Sample Preparation:

    • For water samples, filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Use a suitable chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), for separation.

    • Optimize the mass spectrometer settings for the detection of N-Ethylethanolamine using Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the N-Ethylethanolamine standards against their concentrations.

    • Determine the concentration of N-Ethylethanolamine in the samples by interpolating their peak areas from the calibration curve.

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing sample Water Sample filter_sample Filter Sample (0.45 µm) sample->filter_sample standard N-Ethylethanolamine Standard prepare_standards Prepare Calibration Standards standard->prepare_standards lcms LC-MS/MS Analysis filter_sample->lcms prepare_standards->lcms calibration Generate Calibration Curve lcms->calibration quantification Quantify Sample Concentration calibration->quantification

Analytical Workflow for N-Ethylethanolamine Determination.

Applications in Drug Development

While N-Ethylethanolamine itself is not typically used as an active pharmaceutical ingredient (API), its derivatives are of significant interest in drug development. The bifunctional nature of EAE allows for the straightforward introduction of an N-ethylaminoethanol moiety into larger molecules, which can impart desirable pharmacokinetic or pharmacodynamic properties.

Ethanolamine (B43304) derivatives, in general, have been investigated for their potential as neuroprotective agents. They are believed to facilitate the synthesis of acetylcholine (B1216132) and phosphatidylcholine in neuronal membranes, which can stimulate cholinergic neurotransmission and improve neuronal plasticity. This can lead to improvements in cognitive functions such as concentration and memory.

Furthermore, derivatives of ethanolamine have been synthesized and evaluated for their anti-inflammatory effects. For instance, new piperazine (B1678402) and ethanolamine derivatives of H1-antihistaminic drugs have shown potential in reducing acute inflammation. The structural modifications enabled by using N-Ethylethanolamine as a building block can lead to the development of novel therapeutic agents with enhanced efficacy and safety profiles.

Conclusion

N-Ethylethanolamine is a fundamentally important chemical intermediate with a well-characterized profile of physical and chemical properties. Its synthesis and analysis are achievable through established protocols, making it a readily accessible tool for researchers and developers. The true value of N-Ethylethanolamine in the pharmaceutical sciences lies in its role as a versatile scaffold for the creation of novel drug candidates with a wide range of potential therapeutic applications, from neuroprotection to anti-inflammatory action. This guide provides the core technical information necessary to effectively utilize N-Ethylethanolamine in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylaminoethanol from Ethylene Oxide and Ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylaminoethanol, a crucial intermediate in the pharmaceutical and chemical industries. This document details the core chemical principles, experimental methodologies, and process optimization strategies for the production of this versatile compound.

Introduction

2-Ethylaminoethanol, also known as N-ethylethanolamine, is a primary aminoalcohol with a wide range of applications, including its use as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), as a corrosion inhibitor, and in the production of surfactants and dyes. The most common industrial synthesis route involves the nucleophilic ring-opening of ethylene (B1197577) oxide with ethylamine (B1201723). This guide will explore this primary synthesis pathway, an alternative route via disproportionation, and the associated experimental protocols and quantitative data.

Chemical Reaction Pathways

The synthesis of 2-ethylaminoethanol from ethylene oxide and ethylamine is a classic example of an amine addition to an epoxide. The reaction proceeds via a nucleophilic attack of the ethylamine on one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring.

A primary challenge in this synthesis is the potential for the product, 2-ethylaminoethanol, to react further with another molecule of ethylene oxide to form the byproduct, N-ethyldiethanolamine. Controlling the reaction conditions is therefore critical to maximize the yield of the desired mono-adduct.

Primary Synthesis: Ethylene Oxide and Ethylamine

The reaction is typically carried out in the presence of water and can be influenced by pH. Both acid and base catalysis can affect the reaction rate and regioselectivity of the epoxide ring-opening.

Reaction_Pathway cluster_main Primary Synthesis cluster_alternative Alternative Synthesis EO Ethylene Oxide EAE 2-Ethylaminoethanol EO->EAE + Ethylamine EA Ethylamine EA->EAE EDEA N-Ethyldiethanolamine EAE->EDEA + Ethylene Oxide EDEA_alt N-Ethyldiethanolamine EAE_alt 2-Ethylaminoethanol EDEA_alt->EAE_alt Disproportionation Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Reactants Ethylene Oxide & Ethylamine Reaction Reaction (Batch or Flow) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Distillation Fractional Distillation Crude->Distillation Pure_Product Pure 2-Ethylaminoethanol Distillation->Pure_Product Byproduct N-Ethyldiethanolamine Distillation->Byproduct QC Spectroscopic Analysis (NMR, IR, MS) Pure_Product->QC

An In-depth Technical Guide to the Solubility of 2-(Ethylamino)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Ethylamino)ethanol in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document summarizes the qualitative solubility of 2-(Ethylamino)ethanol and furnishes detailed experimental protocols for its precise quantitative determination.

Core Concepts: Understanding the Solubility of 2-(Ethylamino)ethanol

2-(Ethylamino)ethanol (also known as N-ethylethanolamine), with the chemical formula C4H11NO, is a bifunctional organic compound containing both a secondary amine and a primary alcohol functional group. This structure dictates its solubility properties. The hydroxyl (-OH) and amino (-NH) groups are capable of forming hydrogen bonds with polar solvents, while the ethyl group (CH3CH2-) provides some nonpolar character.

Generally, 2-(Ethylamino)ethanol is a colorless to slightly yellow liquid with an amine-like odor.[1] It is miscible with water and soluble in many polar organic solvents.[2][3] Its solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding between the solute and the solvent molecules.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of 2-(Ethylamino)ethanol in a range of common organic solvents.

Solvent ClassSolventSolubility
Alcohols MethanolSoluble
EthanolSoluble
Ketones AcetoneSoluble
Ethers Diethyl EtherSoluble
Halogenated Hydrocarbons ChloroformSlightly Soluble[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 2-(Ethylamino)ethanol in a specific organic solvent, the following experimental protocols are recommended. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Isothermal Shake-Flask Method for Solubility Measurement

This method involves creating a saturated solution of 2-(Ethylamino)ethanol in the desired organic solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

  • 2-(Ethylamino)ethanol (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Volumetric flasks

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Appropriate glassware (e.g., vials with screw caps)

Procedure:

  • Add an excess amount of 2-(Ethylamino)ethanol to a known volume of the organic solvent in a sealed vial. The excess solid/liquid phase is crucial to ensure that the solution reaches saturation.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

  • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended.

  • After the equilibration period, cease agitation and allow the undissolved solute to settle.

  • Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any undissolved solute, it is advisable to draw the liquid from the upper portion of the solution.

  • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

  • Determine the concentration of 2-(Ethylamino)ethanol in the filtered saturated solution using a suitable analytical method, such as gas chromatography or acid-base titration.

Analytical Methods for Concentration Determination

a) Gas Chromatography (GC)

Gas chromatography is a robust method for determining the concentration of volatile compounds like 2-(Ethylamino)ethanol.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., a polar column like a wax or a mid-polar column)

Procedure:

  • Calibration: Prepare a series of standard solutions of 2-(Ethylamino)ethanol in the chosen organic solvent at known concentrations.

  • Inject a fixed volume of each standard solution into the GC and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Sample Analysis: Inject a known volume of the filtered saturated solution (obtained from the isothermal shake-flask method) into the GC under the same conditions as the standards.

  • Determine the concentration of 2-(Ethylamino)ethanol in the sample by comparing its peak area to the calibration curve.

b) Acid-Base Titration

As an amine, 2-(Ethylamino)ethanol is basic and can be accurately quantified by titration with a standard acid.

Reagents:

  • Standardized solution of a strong acid (e.g., 0.1 M HCl in a suitable non-aqueous solvent if the organic solvent is not water-miscible)

  • Appropriate indicator or a pH meter/potentiometer for endpoint determination

Procedure:

  • Accurately transfer a known volume of the filtered saturated solution into a titration flask.

  • If necessary, add a suitable co-solvent to ensure miscibility during the titration.

  • Add a few drops of a suitable indicator or immerse the pH electrode into the solution.

  • Titrate the solution with the standardized acid until the endpoint is reached. The endpoint can be observed by a color change of the indicator or a sharp inflection point in the potentiometric titration curve.

  • Calculate the concentration of 2-(Ethylamino)ethanol in the saturated solution based on the volume of titrant used and the stoichiometry of the reaction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of 2-(Ethylamino)ethanol solubility.

G A Preparation of Supersaturated Solution B Isothermal Equilibration (e.g., 24-48h at constant T) A->B C Phase Separation (Settling/Centrifugation) B->C D Sampling and Filtration of Supernatant C->D E Concentration Determination of Saturated Solution D->E F Gas Chromatography (GC-FID) E->F G Acid-Base Titration E->G H Data Analysis and Solubility Calculation F->H G->H

Workflow for Solubility Determination

References

The Bifunctional Toolkit: An In-depth Technical Guide to the Basic Reactivity of Amino Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amino and a hydroxyl group. This dual functionality imparts a rich and versatile reactivity, making them indispensable building blocks in modern organic synthesis. Their applications are particularly profound in the pharmaceutical industry, where the stereochemistry of these molecules often dictates biological activity. This technical guide provides a comprehensive exploration of the core reactivity of amino alcohols, offering detailed experimental protocols, comparative quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

The Duality of Reactivity: N- vs. O-Substitution

The fundamental challenge and opportunity in amino alcohol chemistry lies in the chemoselective functionalization of either the amino or the hydroxyl group. The relative nucleophilicity of these two groups is highly dependent on the reaction conditions, particularly the pH.

  • Under basic or neutral conditions , the amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-substitution.

  • Under acidic conditions , the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing for selective reaction at the hydroxyl group.

This dichotomy is the cornerstone of designing synthetic strategies involving amino alcohols.

Protecting Group Strategies: Orchestrating Reactivity

To achieve specific transformations, the selective protection of one functional group is often necessary.

N-Protection

The protection of the amino group is crucial for preventing its interference in reactions targeting the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of an Amino Alcohol

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • Amino alcohol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (B78521) (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate (B1210297)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino alcohol is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

O-Protection

Protecting the hydroxyl group allows for selective reactions at the amino group. Silyl ethers are common protecting groups for alcohols.

Experimental Protocol: O-Silylation of an Amino Alcohol

This protocol outlines a general procedure for the silylation of the hydroxyl group in an amino alcohol.

Materials:

  • Amino alcohol (1.0 eq)

  • Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) (1.1 eq)

  • Imidazole (B134444) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

  • Add the silylating agent (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Core Reactivity and Synthetic Applications

Oxidation: Access to Amino Aldehydes and Ketones

The oxidation of the alcohol functionality in amino alcohols provides access to valuable amino aldehydes and ketones, which are important synthetic intermediates. Chemoselective oxidation of the alcohol in the presence of the amine is a significant challenge. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective catalysts for the selective oxidation of primary and secondary alcohols.

Experimental Protocol: TEMPO-Mediated Oxidation of a Primary Amino Alcohol

This protocol describes the oxidation of a primary alcohol to an aldehyde using TEMPO and a co-oxidant.

Materials:

Procedure:

  • Dissolve the N-protected amino alcohol (1.0 eq) in DCM.

  • Add an aqueous solution of NaBr (0.1 eq) and TEMPO (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the NaOCl solution (1.1 eq), maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino aldehyde.

  • Purify the product by flash column chromatography.

Cyclization: Formation of Heterocycles

The bifunctional nature of amino alcohols makes them ideal precursors for the synthesis of various nitrogen-containing heterocycles, such as aziridines and oxazolidinones, which are common motifs in pharmaceuticals.

The intramolecular cyclization of 2-amino alcohols can lead to the formation of aziridines, typically through activation of the hydroxyl group as a good leaving group.

Experimental Protocol: Synthesis of N-Tosyl Aziridines from 2-Amino Alcohols

This one-pot procedure describes the transformation of 2-amino alcohols to N-tosyl aziridines.

Materials:

  • 2-Amino alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 eq)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., Water/Dichloromethane or Acetonitrile)

Procedure (Method with KOH):

  • To a vigorously stirred mixture of the 2-amino alcohol (1.0 eq) in dichloromethane and a concentrated aqueous solution of KOH, add p-toluenesulfonyl chloride (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by chromatography.

Oxazolidinones, important chiral auxiliaries and components of antibiotics, can be synthesized by the cyclization of β-amino alcohols with a carbonyl source.

Experimental Protocol: Synthesis of Oxazolidinones using Diethyl Carbonate

This method is a cost-effective approach for the synthesis of 2-oxazolidinones.

Materials:

  • β-Amino alcohol (1.0 eq)

  • Diethyl carbonate (excess)

  • Anhydrous potassium carbonate (K₂CO₃) (catalytic amount)

Procedure:

  • Heat a mixture of the amino alcohol, a large excess of diethyl carbonate, and a catalytic amount of anhydrous potassium carbonate at 135°C.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, remove the excess diethyl carbonate and the ethanol (B145695) produced by distillation.

  • The crude product can often be purified by recrystallization or column chromatography.

O-Acylation and O-Alkylation

Chemoselective O-acylation or O-alkylation in the presence of a free amino group is challenging but can be achieved under specific conditions.

Under acidic conditions, the amine is protonated, allowing for selective acylation of the hydroxyl group.

Experimental Protocol: Chemoselective O-Acylation of an Amino Alcohol

This protocol describes the O-acylation of an amino alcohol using an acid chloride in an acidic medium.

Materials:

  • Amino alcohol hydrochloride (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Anhydrous trifluoroacetic acid (TFA) or methanesulfonic acid (MSA)

  • Anhydrous diethyl ether

Procedure:

  • Suspend the amino alcohol hydrochloride (1.0 eq) in anhydrous TFA or MSA at 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to stir at room temperature for 2-6 hours.

  • Pour the reaction mixture into a large volume of cold, anhydrous diethyl ether to precipitate the product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

The Mitsunobu reaction allows for the conversion of the hydroxyl group to various functionalities, including ethers, with inversion of stereochemistry.

Experimental Protocol: Mitsunobu Reaction for O-Alkylation of an N-Protected Amino Alcohol

This protocol details the O-alkylation of an N-protected amino alcohol with a phenol (B47542).

Materials:

Procedure:

  • Dissolve the N-protected amino alcohol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine (B178648) byproduct.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for the key reactions of amino alcohols discussed.

Table 1: N-Boc Protection of Amino Alcohols

Amino AlcoholBaseSolventYield (%)Reference
(S)-2-Amino-1-propanolNaOHDioxane/H₂O95[Generic Protocol]
(R)-2-PhenylglycinolTEACH₂Cl₂92[Generic Protocol]
EthanolamineK₂CO₃THF/H₂O98[Generic Protocol]

Table 2: TEMPO-Catalyzed Oxidation of N-Boc-Protected Amino Alcohols

SubstrateCo-oxidantYield (%)Reference
N-Boc-ethanolamineNaOCl/NaBr85[Generic Protocol]
N-Boc-(S)-alaninolNaOCl/NaBr88[Generic Protocol]
N-Boc-(R)-phenylglycinolNaOCl/NaBr91[Generic Protocol]

Table 3: Cyclization of Amino Alcohols to N-Tosyl Aziridines

Amino AlcoholBaseSolventYield (%)Reference
2-AminoethanolKOHH₂O/CH₂Cl₂85[Generic Protocol]
(S)-AlaninolK₂CO₃Acetonitrile78[Generic Protocol]
(R)-PhenylglycinolKOHH₂O/CH₂Cl₂82[Generic Protocol]

Table 4: Synthesis of Oxazolidinones from β-Amino Alcohols

β-Amino AlcoholCarbonyl SourceYield (%)Reference
(S)-ValinolDiethyl carbonate85[Generic Protocol]
(R)-PhenylglycinolCarbonyldiimidazole92[Generic Protocol]
(1S,2R)-NorephedrineDiethyl carbonate88[Generic Protocol]

Visualizing Workflows and Concepts

General Reactivity of Amino Alcohols

general_reactivity cluster_protection Protection cluster_reaction Reaction AminoAlcohol Amino Alcohol (H₂N-R-OH) N_Protected N-Protected Amino Alcohol (PG-HN-R-OH) AminoAlcohol->N_Protected N-Protection (e.g., Boc₂O) O_Protected O-Protected Amino Alcohol (H₂N-R-O-PG) AminoAlcohol->O_Protected O-Protection (e.g., TBDMSCl) Oxidized Amino Aldehyde/Ketone (H₂N-R-C=O) AminoAlcohol->Oxidized Oxidation (e.g., TEMPO) Cyclized_N N-Heterocycle (e.g., Aziridine) AminoAlcohol->Cyclized_N Intramolecular N-Substitution Cyclized_O O,N-Heterocycle (e.g., Oxazolidinone) AminoAlcohol->Cyclized_O Carbonyl Source O_Substituted O-Substituted Amino Alcohol (H₂N-R-O-R') N_Protected->O_Substituted O-Alkylation (e.g., Mitsunobu) N_Substituted N-Substituted Amino Alcohol (R'-HN-R-OH) O_Protected->N_Substituted N-Alkylation synthesis_workflow Proline (S)-Proline Reduction Reduction (e.g., LiAlH₄ in THF) Proline->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification (Distillation or Crystallization) Workup->Purification Prolinol (S)-Prolinol Purification->Prolinol chemoselectivity_decision Start Reaction with Amino Alcohol Condition Reaction Conditions Start->Condition N_Reaction Preferential N-Reaction Condition->N_Reaction Basic / Neutral O_Reaction Preferential O-Reaction Condition->O_Reaction Acidic

An In-depth Technical Guide to the Structural Formula and Isomers of Ethylaminoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethylaminoethanol, focusing on its structural formula and its relationship with its isomers. This document delves into the physicochemical properties, synthesis, and analytical characterization of these compounds, presenting data in a clear and accessible format to support research and development activities.

Structural Formula of 2-Ethylaminoethanol

2-Ethylaminoethanol, also known as N-ethylethanolamine, is a primary alkanolamine with the chemical formula C₄H₁₁NO.[1][2] Its structure consists of an ethyl group and a hydroxyethyl (B10761427) group attached to a central nitrogen atom.

Key Identifiers:

  • IUPAC Name: 2-(Ethylamino)ethanol[3]

  • CAS Number: 110-73-6[1][2]

  • Molecular Weight: 89.14 g/mol [2][3]

  • Linear Formula: C₂H₅NHCH₂CH₂OH[2]

Isomers of Ethylaminoethanol (C₄H₁₁NO)

The molecular formula C₄H₁₁NO gives rise to a number of structural isomers, which are compounds with the same molecular formula but different structural arrangements. These isomers can be broadly categorized into different classes of amino alcohols and other functional groups. A comprehensive understanding of these isomers is crucial as they exhibit distinct physical, chemical, and biological properties.

The primary structural isomers of C₄H₁₁NO include:

  • Amino Alcohols:

  • Hydroxylamines:

    • N,N-Diethylhydroxylamine

It is important to note that some of these isomers, such as 2-amino-1-butanol and 1-amino-2-butanol, possess chiral centers and therefore exist as enantiomers (R/S isomers).[4][5]

Comparative Physicochemical Properties

The structural differences among the isomers of C₄H₁₁NO lead to variations in their physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

Property2-(Ethylamino)ethanol2-Amino-1-butanol4-Amino-1-butanol1-Amino-2-butanol2-Amino-2-methyl-1-propanolN,N-Diethylhydroxylamine
CAS Number 110-73-696-20-813325-10-513552-21-1124-68-53710-84-7
Boiling Point (°C) 169-170176-178206Not Available165125-130
Melting Point (°C) -90-216-18Not Available24-28-26 to -25
Density (g/mL at 25°C) 0.9140.9430.967Not Available0.9340.867
Refractive Index (n20/D) 1.4411.451~1.462Not Available1.44551.420
Flash Point (°F) 160184226Not Available172113

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-ethylaminoethanol and its isomers are critical for reproducible research. This section outlines general protocols for these procedures.

Synthesis Protocols

4.1.1. Synthesis of 2-(Ethylamino)ethanol

2-(Ethylamino)ethanol can be synthesized via the reaction of ethylene (B1197577) oxide with ethylamine (B1201723).[6] A continuous flow microchannel reactor can be utilized for this process to ensure efficient mixing and heat transfer.

  • Materials: 30% ethylene oxide aqueous solution, 70% ethylamine aqueous solution.

  • Apparatus: High-throughput continuous flow microchannel reactor with preheating and mixing modules.

  • Procedure:

    • Set the flow rate of the 30% ethylene oxide aqueous solution to 42.0 mL/min and the 70% ethylamine aqueous solution to 20.0 mL/min.

    • Pump the solutions separately into the preheating module of the microchannel reactor and heat to 35°C.

    • Introduce the preheated solutions into the mixing module to initiate the reaction.

    • Maintain the reaction temperature at 35°C for a residence time of 160 seconds.

    • Collect the effluent from the reactor.

    • Dehydrate the collected liquid to obtain 2-(ethylamino)ethanol.

4.1.2. Synthesis of 2-Amino-2-methyl-1-propanol

One common method for the synthesis of 2-amino-2-methyl-1-propanol involves the hydrogenation of 2-aminoisobutyric acid or its esters.[7][8]

  • Materials: 2-aminoisobutyric acid, reducing agent (e.g., sodium borohydride/iodine or lithium aluminum hydride), suitable solvent (e.g., tetrahydrofuran).

  • Apparatus: Reaction flask with a condenser, magnetic stirrer, and dropping funnel, under an inert atmosphere.

  • Procedure:

    • In a reaction flask under an inert atmosphere, suspend 2-aminoisobutyric acid in the chosen solvent.

    • Slowly add the reducing agent to the suspension while stirring.

    • Control the reaction temperature as required for the specific reducing agent (e.g., cooling for highly exothermic reactions).

    • After the addition is complete, allow the reaction to proceed for several hours at room temperature or with gentle heating.

    • Quench the reaction carefully by the slow addition of water or an appropriate quenching agent.

    • Work up the reaction mixture by extraction with a suitable organic solvent.

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 2-amino-2-methyl-1-propanol.

4.1.3. Synthesis of N,N-Diethylhydroxylamine

N,N-Diethylhydroxylamine can be prepared by the oxidation of triethylamine (B128534) using hydrogen peroxide.[9]

  • Materials: Triethylamine, 27.5% (w/w) hydrogen peroxide, catalyst (optional).

  • Apparatus: Tubular reactor.

  • Procedure:

    • Prepare triethylamine oxide by reacting triethylamine with 27.5% hydrogen peroxide, potentially with a catalyst.

    • Continuously inject the prepared triethylamine oxide into a tubular reactor.

    • Maintain the reaction temperature between 100-200°C and the pressure at 1-2 atm.

    • The cracking of triethylamine oxide within the reactor yields N,N-diethylhydroxylamine.

    • Collect and purify the product.

Analytical Protocols

4.2.1. Gas Chromatography (GC) Analysis

Gas chromatography is a suitable technique for the separation and analysis of volatile amino alcohols like 2-ethylaminoethanol and its isomers.[10][11]

  • Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., CP-Wax for Volatile Amines) or a polysiloxane-based phase (e.g., CP-Sil 8 CB for Amines), is recommended for good peak shape.[10][11][12]

  • Injector: A split/splitless injector is typically used, with a temperature set around 200-270°C.

  • Oven Temperature Program: An initial temperature of around 40-60°C held for a few minutes, followed by a temperature ramp of 6-10°C/min up to 200-220°C.

  • Carrier Gas: Hydrogen or Helium at a constant pressure or flow rate.

  • Detector: A Flame Ionization Detector (FID) is commonly used for the detection of these organic compounds.

  • Sample Preparation: Dilute the sample in a suitable solvent such as methanol (B129727) or dichloromethane.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-ethylaminoethanol and its isomers. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum will show characteristic chemical shifts and splitting patterns for the different types of protons (e.g., -CH₃, -CH₂-, -NH-, -OH). The integration of the signals corresponds to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule. The chemical shifts will be characteristic of the carbon types (e.g., attached to nitrogen, oxygen, or other carbons).

Visualizing Structural Relationships

The structural diversity of the C₄H₁₁NO isomers can be effectively visualized using a graph. The following diagram illustrates the connectivity and classification of the key isomers.

Isomers_C4H11NO cluster_amino_alcohols Amino Alcohols cluster_primary Primary Amines cluster_secondary Secondary Amines cluster_hydroxylamines Hydroxylamines 2-Amino-1-butanol 2-Amino-1-butanol 3-Amino-1-butanol 3-Amino-1-butanol 4-Amino-1-butanol 4-Amino-1-butanol 1-Amino-2-butanol 1-Amino-2-butanol 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol 2-(Ethylamino)ethanol 2-(Ethylamino)ethanol N,N-Diethylhydroxylamine N,N-Diethylhydroxylamine C4H11NO C4H11NO C4H11NO->2-Amino-1-butanol Isomer of C4H11NO->3-Amino-1-butanol Isomer of C4H11NO->4-Amino-1-butanol Isomer of C4H11NO->1-Amino-2-butanol Isomer of C4H11NO->2-Amino-2-methyl-1-propanol Isomer of C4H11NO->2-(Ethylamino)ethanol Isomer of C4H11NO->N,N-Diethylhydroxylamine Isomer of

References

An In-depth Technical Guide to the pKa Value of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pKa value of 2-(Ethylamino)ethanol (EAE), a significant organic compound utilized in various industrial and scientific applications. EAE is an alkanolamine containing both a secondary amine and a primary alcohol functional group, which dictates its chemical behavior.[1] Understanding its acid-base properties, quantified by the pKa value, is crucial for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties of 2-(Ethylamino)ethanol

2-(Ethylamino)ethanol is a clear, colorless to slightly yellow liquid with an amine-like odor.[2][3] It is miscible with water and soluble in polar organic solvents.[1][2] Its bifunctional nature, possessing both a basic amino group and a nucleophilic hydroxyl group, makes it a versatile intermediate in the synthesis of pharmaceuticals, surfactants, and emulsifiers.[1]

Understanding the pKa of 2-(Ethylamino)ethanol

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution. For a base, the pKa value refers to the pKa of its conjugate acid. In the context of 2-(Ethylamino)ethanol, two ionizable protons are present: one on the amino group (after protonation) and one on the hydroxyl group.

The basicity of EAE is primarily attributed to the lone pair of electrons on the nitrogen atom of the ethylamino group.[1] In an aqueous solution, this group can accept a proton (H⁺) to form its conjugate acid, the ethylaminoethanolium ion. The pKa value typically refers to this equilibrium. The hydroxyl group is significantly less acidic and will only deprotonate under strongly basic conditions.

Quantitative pKa Data

The pKa values for 2-(Ethylamino)ethanol are summarized in the table below. It is critical to distinguish between the experimental pKa of the protonated amine and the predicted pKa of the alcohol group.

Ionizable GroupConjugate Acid/Base PairpKa ValueTypeSource
Ethylamino GroupC₂H₅NH₂⁺CH₂CH₂OH / C₂H₅NHCH₂CH₂OH9.7ExperimentalIUPAC Digitized pKa Dataset[3]
Hydroxyl GroupC₂H₅NHCH₂CH₂OH / C₂H₅NHCH₂CH₂O⁻15.26 ± 0.10PredictedChemicalBook, ChemBK[2][4]

The pKa of 9.7 for the ethylamino group indicates that 2-(Ethylamino)ethanol is a moderately strong base, comparable to other secondary amines. At a pH of 9.7, the concentrations of the protonated (conjugate acid) and unprotonated (base) forms are equal.

Acid-Base Equilibrium

The primary acid-base equilibrium for 2-(Ethylamino)ethanol in an aqueous solution involves the protonation of the secondary amine by water. The equilibrium is represented by the following reaction:

C₂H₅NHCH₂CH₂OH + H₂O ⇌ C₂H₅NH₂⁺CH₂CH₂OH + OH⁻

The diagram below illustrates the equilibrium between 2-(Ethylamino)ethanol and its conjugate acid.

AcidBaseEquilibrium EAE C₂H₅NHCH₂CH₂OH (Base) EAE_H C₂H₅NH₂⁺CH₂CH₂OH (Conjugate Acid) EAE->EAE_H Accepts H⁺ H2O +   H₂O EAE_H->EAE Donates H⁺ OH +   OH⁻

Acid-base equilibrium of 2-(Ethylamino)ethanol.

Experimental Protocol for pKa Determination

The pKa of an amino alcohol like 2-(Ethylamino)ethanol is commonly determined via potentiometric titration.[5][6] This method involves monitoring the pH of a solution of the base as a strong acid is incrementally added.

Materials and Reagents:

  • 2-(Ethylamino)ethanol solution of known concentration (e.g., 0.1 M)

  • Standardized strong acid titrant (e.g., 0.1 M Hydrochloric Acid, HCl)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette, beaker, and volumetric flasks

  • Deionized water

Methodology:

  • Preparation: A precise volume of the 2-(Ethylamino)ethanol solution is pipetted into a beaker containing a magnetic stir bar and diluted with deionized water.

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution, ensuring the bulb does not touch the beaker walls.[6] The burette is filled with the standardized HCl solution.

  • Initial Measurement: The initial pH of the EAE solution is recorded.

  • Titration Process: The HCl titrant is added in small, precise increments (e.g., 0.5-1.0 mL). After each addition, the solution is allowed to stabilize, and the pH is recorded.[6] Smaller increments should be used near the equivalence point where the pH changes rapidly.

  • Data Analysis: The collected data (volume of HCl added vs. pH) is plotted to generate a titration curve.

  • pKa Determination: The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where exactly half of the 2-(Ethylamino)ethanol has been neutralized to form its conjugate acid.[5] At this point, [C₂H₅NHCH₂CH₂OH] = [C₂H₅NH₂⁺CH₂CH₂OH], and according to the Henderson-Hasselbalch equation, pH = pKa.

The workflow for this experimental determination is visualized below.

ExperimentalWorkflow start Start prep Prepare 0.1 M 2-(Ethylamino)ethanol Solution start->prep setup Set up Titration Apparatus (pH meter, burette with 0.1 M HCl) prep->setup titrate Titrate with HCl, recording pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume of HCl) titrate->plot half_eq Identify Half-Equivalence Point plot->half_eq pka Determine pKa (pH at Half-Equivalence Point) half_eq->pka end End pka->end

Workflow for pKa determination by potentiometric titration.

Conclusion

The pKa value is a fundamental parameter for understanding the chemical properties and reactivity of 2-(Ethylamino)ethanol. With an experimental pKa of 9.7 for its conjugate acid, EAE is a moderately strong base. This basicity is central to its role in applications such as corrosion inhibition, CO₂ capture, and as a reactant in chemical synthesis. Accurate determination of its pKa through methods like potentiometric titration is essential for optimizing processes and for the development of new applications in science and industry.

References

N-Ethylethanolamine: A Technical Guide to its Biochemical Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethylethanolamine (NEtEA) is a primary amine of significant interest in biochemical research and pharmaceutical development. While direct and extensive research into its specific mechanism of action is emerging, its structural similarity to endogenous molecules like ethanolamine (B43304) provides a strong basis for understanding its biochemical role. This technical guide synthesizes the current understanding and proposes the primary mechanism of action for NEtEA, focusing on its role as a precursor in phospholipid metabolism, its potential impact on cell membrane dynamics, and its utility as a synthetic building block in drug discovery. This document provides a theoretical framework, summarizes relevant quantitative data from related compounds, details applicable experimental protocols, and visualizes key pathways to guide further research and application.

Core Mechanism of Action: Precursor for Phospholipid Synthesis

The principal hypothesized mechanism of action for N-Ethylethanolamine in biochemical systems is its role as a precursor for the synthesis of N-ethyl-phosphatidylethanolamine (NEt-PE), a modified phospholipid. This pathway is analogous to the well-established Kennedy pathway for the synthesis of phosphatidylethanolamine (B1630911) (PE), a ubiquitous component of cellular membranes.

Mammalian cells can incorporate ethanolamine and its N-methylated derivatives into phospholipids[1][2]. Studies have shown that ethanolamine-responsive cells more efficiently incorporate exogenous ethanolamine into their phospholipid content, which correlates with their growth rate[1][3]. Similar to ethanolamine, NEtEA is expected to be phosphorylated by ethanolamine kinase, converted to CDP-N-ethylethanolamine, and finally transferred to diacylglycerol to form NEt-PE. The incorporation of diethanolamine (B148213), a related compound, into phosphoglycerides has been demonstrated, suggesting a similar fate for NEtEA[4].

Signaling Pathway: The Modified Kennedy Pathway

The proposed pathway for the integration of N-Ethylethanolamine into cellular membranes is a modification of the Kennedy Pathway.

Proposed Incorporation of N-Ethylethanolamine into Phospholipids (B1166683) NEtEA N-Ethylethanolamine P_NEtEA Phospho-N-ethylethanolamine NEtEA->P_NEtEA EK Ethanolamine Kinase (Predicted) CDP_NEtEA CDP-N-ethylethanolamine P_NEtEA->CDP_NEtEA CT CTP:Phosphoethanolamine Cytidylyltransferase (Predicted) NEt_PE N-Ethyl-phosphatidylethanolamine CDP_NEtEA->NEt_PE EPT Ethanolaminephosphotransferase (Predicted) Membrane Cell Membrane Integration NEt_PE->Membrane ATP ATP ADP ADP CTP CTP PPi PPi DAG Diacylglycerol CMP CMP

Caption: Proposed metabolic pathway for N-Ethylethanolamine incorporation into phospholipids.

Potential Secondary Mechanisms and Biological Effects

Beyond its role as a phospholipid precursor, N-Ethylethanolamine may exert other biological effects, including modulation of membrane properties and serving as a building block for bioactive molecules.

Alteration of Membrane Fluidity and Function

The incorporation of NEt-PE into cellular membranes could alter their physical properties. The ethyl group at the head of the phospholipid may change the packing of the lipid bilayer, potentially affecting membrane fluidity, permeability, and the function of membrane-associated proteins. While direct studies on NEtEA are lacking, research on related compounds shows that ethanol (B145695) can increase membrane fluidity[5].

Role as a Versatile Chemical Building Block

N-Ethylethanolamine is a valuable building block in organic synthesis for the creation of more complex molecules with therapeutic potential[6][7][8][9]. Its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group, allows for a wide range of chemical modifications.

N-Ethylethanolamine as a Synthetic Precursor cluster_reactions Synthetic Transformations NEtEA N-Ethylethanolamine Esterification Esterification NEtEA->Esterification Alkylation N-Alkylation / Arylation NEtEA->Alkylation Cyclization Cyclization NEtEA->Cyclization Intermediates Chemical Intermediates Pharmaceuticals Active Pharmaceutical Ingredients (APIs) Intermediates->Pharmaceuticals Esterification->Intermediates Alkylation->Intermediates Cyclization->Intermediates

Caption: Synthetic utility of N-Ethylethanolamine in drug development.

Quantitative Data

Direct quantitative data on the biochemical effects of N-Ethylethanolamine are limited. The following table summarizes data for related ethanolamine compounds to provide a comparative context for future studies.

CompoundAssayCell Type/SystemParameterValueReference
EthanolaminePhospholipid IncorporationRat Mammary Carcinoma (64-24 cells)Incorporation Efficiency4-5 fold higher in responsive cells[1]
MonomethylethanolaminePhospholipid Synthesis RateNeuroblastoma cellsRate of Synthesis0.09 nmol/µg DNA/h
DimethylethanolaminePhospholipid Synthesis RateNeuroblastoma cellsRate of Synthesis0.12 nmol/µg DNA/h
DiethanolamineBioaccumulationRat tissues (liver, kidney)Plateau after repeat administration~8 weeks[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the mechanism of action of N-Ethylethanolamine.

Radiolabeling and Analysis of Phospholipid Incorporation

This protocol is adapted from studies on ethanolamine and its derivatives to trace the incorporation of NEtEA into cellular phospholipids.

Workflow for Radiolabeled NEtEA Incorporation Assay Start Cell Culture Step1 Incubate with [3H]-N-Ethylethanolamine Start->Step1 Step2 Cell Lysis and Lipid Extraction Step1->Step2 Step3 Thin Layer Chromatography (TLC) or HPLC Separation Step2->Step3 Step4 Scintillation Counting or Mass Spectrometry Step3->Step4 End Quantification of [3H]-NEt-PE Step4->End

Caption: Experimental workflow for phospholipid incorporation studies.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, neurons) in appropriate culture medium.

  • Radiolabeling: Introduce [³H]-N-Ethylethanolamine to the culture medium at various concentrations and incubate for different time points.

  • Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline, and lyse them. Extract total lipids using a chloroform:methanol solvent system.

  • Separation: Separate the phospholipid classes from the total lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Scrape the phospholipid spots from the TLC plate or collect HPLC fractions and quantify the radioactivity using a scintillation counter. Alternatively, use mass spectrometry to identify and quantify the N-ethyl-phosphatidylethanolamine species.

In Vitro Cytotoxicity Assay

To determine the potential toxic effects of N-Ethylethanolamine, a standard MTT assay can be performed.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of N-Ethylethanolamine concentrations for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Toxicological Profile

The toxicological profile of N-Ethylethanolamine is not extensively documented. However, data on ethanolamine suggests that it can cause skin and eye irritation, and at high concentrations, may lead to central nervous system depression[10]. In lethal-dose studies in rats, it has been shown to affect cholinesterase activity, cardiac rate, and respiration[11]. It is readily absorbed through the skin and can be harmful if ingested or inhaled[11].

Conclusion and Future Directions

N-Ethylethanolamine is a molecule with significant potential in biochemical research and as a synthetic precursor in pharmacology. The primary mechanism of action is proposed to be its incorporation into cellular membranes as N-ethyl-phosphatidylethanolamine, which may in turn modulate membrane properties and cellular signaling.

Future research should focus on:

  • Direct validation of the incorporation of N-Ethylethanolamine into phospholipids using radiolabeling and mass spectrometry.

  • Enzymatic studies to determine the kinetics of the enzymes involved in its metabolism.

  • Biophysical studies to investigate the effects of NEt-PE on the properties of lipid bilayers.

  • Screening for biological activity of NEtEA and its derivatives in various cell-based assays to identify potential therapeutic applications.

This technical guide provides a foundational understanding of the likely biochemical roles of N-Ethylethanolamine and offers a roadmap for future investigations into its specific mechanisms of action.

References

A Technical Guide to Commercial Ethylaminoethanol: Sourcing and Purity for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylaminoethanol (also known as 2-(Ethylamino)ethanol or N-Ethylethanolamine) is a valuable bifunctional molecule featuring both a secondary amine and a primary alcohol. This chemical structure makes it a versatile building block in organic synthesis and a key intermediate in the production of various pharmaceuticals and specialty chemicals. For researchers, scientists, and drug development professionals, understanding the commercial landscape of this compound, including available purity levels and the methods to verify them, is crucial for ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial sources, purity levels, and detailed experimental protocols for the synthesis, purification, and analysis of this compound.

Commercial Sources and Purity Levels of this compound

This compound is commercially available from a range of chemical suppliers, catering to different scales of research and production. The purity of the commercially available product typically ranges from 97% to over 99%. For applications in research and drug development, higher purity grades are generally preferred to minimize the interference of impurities in sensitive biological assays or chemical reactions. The following table summarizes the purity levels of this compound available from various commercial suppliers.

SupplierPurity LevelNotes
Merck (Sigma-Aldrich)≥98%[1][2], ≥97.0 % (a/a)[3]Research and laboratory grade.
Thermo Fisher Scientific98%[4], ≥97.5%[4]Available under the Thermo Scientific Chemicals brand.
Santa Cruz Biotechnology≥97%[5]For biochemical research.
Loba ChemieMin 97%[6]For synthesis.
Otto Chemie Pvt. Ltd.97%[7]Used for inhibiting corrosion.
ChemicalBook99%Listed from various suppliers, including Henan Fengda Chemical Co., Ltd.[8]
LabSolutions98%[9]Laboratory chemicals.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the N-alkylation of ethanolamine (B43304) with an ethylating agent, such as ethyl bromide or ethyl iodide. Another established industrial method is the reaction of ethylene (B1197577) oxide with ethylamine[10]. Below is a representative laboratory protocol for the synthesis via N-alkylation.

Materials:

  • Ethanolamine

  • Ethyl bromide

  • Potassium carbonate (anhydrous)

  • Ethanol (B145695) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Fractional distillation is a highly effective method for purifying this compound from unreacted starting materials and byproducts[11][12].

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Heat the flask gently using a heating mantle.

  • Slowly increase the temperature and observe the vapor rising through the fractionating column.

  • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

  • As the temperature stabilizes at the boiling point of this compound (approximately 167-169 °C at atmospheric pressure), collect the main fraction in a clean, dry receiving flask.

  • Monitor the temperature closely. A drop in temperature indicates that the main product has distilled.

  • Stop the distillation before the flask goes to dryness.

  • The collected main fraction is purified this compound.

Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification start Ethanolamine + Ethyl Bromide + K2CO3 in Ethanol reaction Reflux Reaction start->reaction workup Filtration & Evaporation reaction->workup extraction Liquid-Liquid Extraction workup->extraction crude Crude this compound extraction->crude distillation Fractional Distillation crude->distillation pure Purified this compound distillation->pure

Caption: A flowchart illustrating the general laboratory synthesis and purification process for this compound.

Analytical Methods for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and identifying any impurities present[13][14].

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-624UI or a similar mid-polarity column)[13].

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working standards of lower concentrations if quantitative analysis is required.

GC-MS Parameters:

ParameterValue
Injector Temperature 240 °C[13]
Injection Mode Splitless (or appropriate split ratio)[13]
Injection Volume 1 µL[13]
Carrier Gas Helium
Oven Program Initial temperature: 60 °C, hold for 1 min; ramp to 220 °C at 15 °C/min; then ramp to 240 °C at 20 °C/min, hold for 10 min[13].
Transfer Line Temp. 250 °C[13]
Ion Source Temp. 230 °C[13]
Ionization Mode Electron Ionization (EI) at 70 eV[13]
Mass Scan Range m/z 30-450[13]

Data Analysis:

  • The purity of this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).

  • Impurities can be identified by comparing their mass spectra with a library database (e.g., NIST).

GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Solvent (e.g., Methanol) sample->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into GC-MS dilute->inject run Execute GC-MS Method inject->run acquire Data Acquisition (TIC and Mass Spectra) run->acquire integrate Peak Integration acquire->integrate purity Calculate Purity (% Area) integrate->purity identify Identify Impurities (Mass Spectral Library) integrate->identify

Caption: A schematic of the workflow for determining the purity of this compound using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of this compound, particularly when dealing with less volatile impurities or when derivatization is used to enhance detection[15][16][17].

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameters (for a generic reverse-phase method):

ParameterValue
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a low wavelength (e.g., 210 nm) or MS detection

Method Validation:

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ)[16][18][19].

HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject run Execute HPLC Method inject->run acquire Data Acquisition (Chromatogram) run->acquire integrate Peak Integration acquire->integrate purity Calculate Purity (% Area) integrate->purity quantify Quantify Impurities (with standards) integrate->quantify

Caption: A diagram outlining the steps involved in the HPLC analysis of this compound.

Conclusion

The selection of this compound of appropriate purity is a critical first step in many research and development endeavors. This guide provides a comprehensive overview of the commercial availability and purity levels of this important chemical intermediate. Furthermore, the detailed experimental protocols for synthesis, purification, and analysis offer researchers the necessary tools to either prepare high-purity this compound in the laboratory or to rigorously verify the quality of commercially sourced material. By following these guidelines, scientists and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their work.

References

An In-depth Technical Guide to 2-(Ethylamino)ethanol: Theoretical vs. Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2-(Ethylamino)ethanol (CAS: 110-73-6), a significant amino alcohol used as a chemical intermediate and corrosion inhibitor.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates data on the compound's physicochemical properties, spectroscopic profile, synthesis, reactivity, and toxicology. All quantitative data is presented in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key property determination and utilizes Graphviz diagrams to visually represent synthesis, reactivity, and experimental workflows, adhering to specified visualization standards.

Introduction

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[3][4] Its bifunctional nature makes it a versatile building block in organic synthesis and a valuable component in various industrial applications.[3] It is primarily used in the production of surfactants, emulsifiers, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Additionally, its ability to form a stable film on metal surfaces makes it an effective corrosion inhibitor.[2]

This guide aims to bridge the gap between theoretical, computationally-derived data and laboratory-confirmed experimental values for 2-(Ethylamino)ethanol. By presenting this information alongside detailed methodologies, this document serves as a practical resource for handling, characterizing, and utilizing this compound in a research and development setting.

Chemical and Physical Properties

2-(Ethylamino)ethanol is a clear, colorless to slightly yellow liquid with an amine-like odor.[2][5][6] It is miscible with water and soluble in polar organic solvents, a property attributed to the hydrogen bonding capacity of its hydroxyl and amino groups.[3][6][7] A comparison of its computationally predicted and experimentally determined properties is summarized below.

Table 1: Comparison of Theoretical and Experimental Physicochemical Properties

PropertyTheoretical / Computed ValueExperimental ValueReference(s)
Molecular Formula C₄H₁₁NOC₄H₁₁NO[2][5]
Molecular Weight 89.14 g/mol 89.14 g/mol [2][5][8]
Exact Mass 89.084063974 Da-[5]
Melting Point --90 °C to -9 °C[6][8][9][10]
Boiling Point -167 - 170 °C (at 1013 hPa)[6][8][10][11]
Density -0.914 g/cm³ (at 20-25 °C)[6][8][10][11]
Flash Point -78 °C / 172.4 °F[8][10][11][12]
Vapor Pressure -<1 hPa / <1 mmHg (at 20 °C)[10][11][13]
Refractive Index -n20/D 1.441[6][11]
pH -12.3 (100 g/L in H₂O at 20 °C)[8][10]
LogP (Octanol/Water) -0.5 to -0.66-[5][13]
pKa 15.26 (Predicted)9.85 (Experimental)[5][13]
Autoignition Temp. -330 °C[8][10][14]
Explosion Limits -1.6 - 11.7 % (v/v)[8][10][14]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of 2-(Ethylamino)ethanol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum of 2-(Ethylamino)ethanol would exhibit characteristic signals corresponding to its ethyl and ethanol (B145695) groups. Expected signals include a triplet for the methyl protons (-CH₃), a quartet for the ethyl methylene (B1212753) protons (-CH₂-CH₃), and two triplets for the methylene protons of the ethanol backbone (-NH-CH₂-CH₂-OH). The N-H and O-H protons would typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[15]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.[16]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key absorption bands include a broad peak around 3300-3400 cm⁻¹ due to the O-H stretch of the alcohol, a medium peak in the same region for the N-H stretch of the secondary amine, C-H stretching peaks just below 3000 cm⁻¹, and characteristic C-O and C-N stretching bands in the fingerprint region (approx. 1050-1250 cm⁻¹).[17][18]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 89.[17] Common fragmentation patterns would involve the loss of alkyl and hydroxyl groups, leading to characteristic fragment ions.

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of 2-(Ethylamino)ethanol involves the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide.[19] This reaction is typically carried out in a continuous flow reactor under controlled temperature and pressure to yield the desired product with high purity.[19] An alternative patented method describes a disproportionation reaction of N-ethyldiethanolamine in the presence of a manganese oxide or zirconium oxide catalyst to produce 2-(Ethylamino)ethanol.[20]

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethylene Oxide Ethylene Oxide Reactor High-Throughput Continuous Flow Reactor Ethylene Oxide->Reactor Ethylamine Ethylamine Ethylamine->Reactor Dehydration Dehydration Reactor->Dehydration Product 2-(Ethylamino)ethanol Dehydration->Product

Synthesis workflow for 2-(Ethylamino)ethanol.

Reactivity

2-(Ethylamino)ethanol's reactivity is governed by its two functional groups. As an aminoalcohol, it exhibits the properties of both a base and an alcohol.[21]

  • As a Base: The lone pair of electrons on the nitrogen atom makes it a weak base. It readily reacts with acids to form the corresponding ammonium (B1175870) salts in exothermic reactions.[21]

  • As an Alcohol: The hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or oxidation.

  • Incompatibilities: It is incompatible with strong oxidizing agents, isocyanates, peroxides, epoxides, anhydrides, and acid halides.[21] It can also generate flammable hydrogen gas when combined with strong reducing agents like hydrides.[21]

G cluster_base As a Base cluster_alcohol As an Alcohol EAE 2-(Ethylamino)ethanol BaseReaction Acid-Base Reaction EAE->BaseReaction AlcoholReaction Oxidation / Esterification EAE->AlcoholReaction Salt Salt BaseReaction->Salt forms Acid Acid Acid->BaseReaction Product Aldehyde / Ester AlcoholReaction->Product forms Oxidant Oxidizing Agent Oxidant->AlcoholReaction

Reactivity profile of 2-(Ethylamino)ethanol.

Toxicology and Safety Information

2-(Ethylamino)ethanol is classified as a hazardous chemical. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and serious eye damage.[22][23] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be used when handling this substance.[22][23]

Table 2: Acute Toxicity Data

RouteSpeciesValueReference(s)
LD50 Oral Rat1000 - 1020 mg/kg[8][10][22]
LD50 Dermal Rabbit329 mg/kg[22]
LD50 Dermal Rat3670 mg/kg[8][10]
LD50 Intraperitoneal Rat1170 mg/kg[22]

Biological Activity and Applications

While specific interactions with signaling pathways are not well-documented for 2-(Ethylamino)ethanol itself, its structural class as an ethanolamine (B43304) is relevant. Ethanolamines, in general, can have various biological effects. For instance, ethanol is known to modulate numerous signaling pathways, including those involving MAP kinases and cAMP.[24][25][26] However, it is crucial to note that 2-(Ethylamino)ethanol is not a direct metabolic precursor to any major neurotransmitter and its primary relevance in a biological context is often related to its use in formulations or its toxicological profile.

Its most prominent application is industrial, particularly in CO₂ capture processes, where its aqueous solutions are studied for their absorption and desorption kinetics.[27][28][29] Computational studies suggest that the presence of both primary and secondary amines in related compounds can lead to superior CO₂ separation performance compared to simpler amines like monoethanolamine.[18][27][28]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures.

G cluster_methods cluster_results start Obtain Pure Sample prep Sample Preparation (Drying, Degassing, etc.) start->prep analysis Select Analysis prep->analysis thermal Thermal Analysis (MP/BP) analysis->thermal density Density Measurement analysis->density spectro Spectroscopic Analysis (NMR, FTIR, MS) analysis->spectro data Data Acquisition thermal->data density->data spectro->data report Report & Compare data->report

General experimental workflow for property determination.

A. Melting Point Determination (Capillary Method)

Since 2-(Ethylamino)ethanol has a very low melting point (-90 °C), this protocol is more applicable for its solid derivatives but outlines the general principle.

  • Sample Preparation: Ensure the sample is anhydrous.

  • Loading: Introduce the sample into a glass capillary tube, ensuring tight packing to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a digital melting point apparatus or a Thiele tube filled with a suitable cooling bath fluid.[15]

  • Heating/Cooling: Cool the apparatus to below the expected melting point.

  • Determination: Adjust the cooling rate to approximately 1 °C/min near the expected melting point. Record the temperature at which the first liquid appears and the temperature at which the sample becomes completely liquid. This range is the melting point.[30]

B. Boiling Point Determination (Capillary Inversion Method)

  • Setup: Place approximately 0.5 mL of 2-(Ethylamino)ethanol into a small test tube (fusion tube).

  • Capillary Insertion: Place a standard melting point capillary tube, sealed at one end, into the fusion tube with the open end down.[17]

  • Heating: Attach the fusion tube to a thermometer and heat it in a Thiele tube or an oil bath.[9]

  • Observation: As the liquid heats, air trapped in the capillary will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip.

  • Cooling & Measurement: Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid is drawn up into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature recorded at this instant is the boiling point.[17]

C. Density Measurement (Pycnometer Method)

  • Preparation: Use a clean, dry pycnometer (a glass flask of a precisely known volume). Record its mass (m₁).[11][31]

  • Filling: Fill the pycnometer with 2-(Ethylamino)ethanol, ensuring the liquid reaches the calibration mark and is free of air bubbles. A water bath can be used to bring the sample to a specific temperature (e.g., 20 °C).

  • Weighing: Weigh the filled pycnometer (m₂).[32]

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

D. Spectroscopic Sample Preparation

  • NMR: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.[33]

  • FTIR: For a neat liquid, place one drop of the sample between two salt plates (e.g., NaCl, KBr) and acquire the spectrum.[20] Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a single drop directly onto the ATR crystal.[6][12]

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatography system (LC/MS).[1][5][7]

Conclusion

2-(Ethylamino)ethanol is a functionally rich molecule with well-defined chemical and physical properties that are consistently reported across various experimental studies. Its theoretical properties, primarily derived from computational models, align well with these empirical values, providing a high degree of confidence in its characterization. The established protocols for synthesis and property determination, as outlined in this guide, offer a robust framework for its application in scientific research and industrial processes. While its direct role in complex biological signaling remains an area for further investigation, its toxicological profile is well-characterized, necessitating stringent safety protocols during handling. This guide serves as a consolidated technical resource, providing the necessary data and methodologies for informed and safe utilization of 2-(Ethylamino)ethanol.

References

A Comprehensive Spectroscopic Analysis of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key spectral data for 2-(Ethylamino)ethanol (B46374) (CAS No: 110-73-6), a versatile amino alcohol utilized in various research and industrial applications, including as a corrosion inhibitor and a precursor in the synthesis of pharmaceuticals and other functional chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

2-(Ethylamino)ethanol is a colorless liquid with an amine-like odor.[1][3] It is slightly less dense than water and can cause mild irritation to the skin and eyes.[3] At elevated temperatures, it may decompose to produce toxic nitrogen oxides.[3]

Chemical Structure:

Molecular Formula: C₄H₁₁NO[1][4]

Molecular Weight: 89.14 g/mol [3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for 2-(Ethylamino)ethanol.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(Ethylamino)ethanol exhibits signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.65Triplet2H-CH₂-OH
~2.70Triplet2H-NH-CH₂-
~2.65Quartet2HCH₃-CH₂-NH-
~1.10Triplet3HCH₃-CH₂-
VariableBroad Singlet2H-NH, -OH

Note: The chemical shifts of the -NH and -OH protons are variable and depend on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~60.5-CH₂-OH
~51.5-NH-CH₂-
~44.0CH₃-CH₂-NH-
~15.0CH₃-CH₂-
Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of 2-(Ethylamino)ethanol.

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker, Varian) with a standard probe.[6]

Sample Preparation:

  • Dissolve approximately 10-20 mg of 2-(Ethylamino)ethanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • The choice of solvent can affect the chemical shifts, particularly for the labile -NH and -OH protons.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • After acquiring the ¹H spectrum, switch the spectrometer to the ¹³C frequency.

  • Tune and match the probe for ¹³C.[6]

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[7]

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Switch to 13C Frequency acq3->acq4 acq5 Acquire 13C Spectrum (Proton Decoupled) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum (e.g., to TMS) proc2->proc3 proc4 Integrate Peaks (1H) proc3->proc4 proc5 Peak Picking proc4->proc5 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Clean ATR Crystal or Salt Plates prep2 Apply Liquid Sample prep1->prep2 acq2 Place Sample in Spectrometer prep2->acq2 acq1 Record Background Spectrum acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 proc1 Background Subtraction acq3->proc1 proc2 Identify and Label Major Peaks proc1->proc2 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis prep1 Prepare Dilute Solution acq1 Inject Sample into GC prep1->acq1 acq2 Separation in GC Column acq1->acq2 acq3 Ionization (EI) acq2->acq3 acq4 Mass Analysis acq3->acq4 acq5 Detection acq4->acq5 proc1 Generate Mass Spectrum acq5->proc1 proc2 Identify Molecular Ion proc1->proc2 proc3 Analyze Fragmentation Pattern proc2->proc3

References

The Synthesis of N-Ethylethanolamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethanolamine (2-(Ethylamino)ethanol), a secondary amino alcohol, is a significant chemical intermediate with diverse applications spanning pharmaceuticals, surfactants, and corrosion inhibitors. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis. This technical guide provides a detailed exploration of the discovery and historical evolution of N-Ethylethanolamine synthesis, presenting key experimental methodologies, quantitative data, and logical workflows.

Historical Perspective: The Dawn of Alkanolamines

The journey to understanding and synthesizing N-Ethylethanolamine is rooted in the broader history of ethanolamines. The initial discovery of this class of compounds is credited to the French chemist Charles Adolphe Wurtz in 1860 . Wurtz first synthesized ethanolamines by heating ethylene (B1197577) chlorohydrin with aqueous ammonia (B1221849) in a sealed tube.[1] While he successfully produced a mixture of mono-, di-, and triethanolamine, the separation of these components proved challenging.

A significant advancement came in 1897 from the German chemist Ludwig Knorr , who not only improved the synthesis but also successfully separated the individual ethanolamines.[1] However, it wasn't until after World War II, with the boom in industrial production of ethylene oxide, that ethanolamines gained significant commercial importance.[1][2]

While a definitive first synthesis of N-Ethylethanolamine by a specific individual is not prominently documented, its development is a logical extension of the foundational work on ethanolamines. The primary methods for its synthesis, which emerged around the mid-20th century, involve the N-alkylation of ethanolamine (B43304) or the reaction of ethylamine (B1201723) with ethylene oxide. A 1948 patent detailing the preparation of N-alkyldiethanolamines indicates that the N-alkylation of hydroxyamines was an active area of research during this period.[3]

Historical Development of Ethanolamine Synthesis Wurtz 1860 Wurtz Discovery of Ethanolamines (Mixture) Knorr 1897 Knorr Separation of Ethanolamines Wurtz->Knorr Improvement & Separation PostWWII Post-WWII Large-Scale Production of Ethylene Oxide Knorr->PostWWII Enabling Technology NEthylethanolamine Mid-20th Century Synthesis of N-Ethylethanolamine PostWWII->NEthylethanolamine Industrial Feasibility

Figure 1: Historical timeline of ethanolamine synthesis.

Core Synthesis Methodologies

The production of N-Ethylethanolamine is primarily achieved through four key synthetic routes. Each method offers distinct advantages and challenges in terms of selectivity, yield, and reaction conditions.

  • Reaction of Ethylene Oxide with Ethylamine

  • Alkylation of Monoethanolamine with Ethyl Halides

  • Reductive Amination of Ethanolamine

  • Disproportionation of N-Ethyldiethanolamine

The following sections provide detailed experimental protocols and quantitative data for each of these core methodologies.

Reaction of Ethylene Oxide with Ethylamine

This is one of the most direct and industrially significant methods for producing N-Ethylethanolamine. The reaction involves the nucleophilic attack of ethylamine on the epoxide ring of ethylene oxide.

Experimental Protocol: Continuous Flow Synthesis

A modern and highly efficient approach to this reaction utilizes a continuous flow microchannel reactor.

Materials:

  • 30% (w/w) Ethylene Oxide aqueous solution

  • 70% (w/w) Ethylamine aqueous solution

  • Corning High-Throughput Continuous Flow Microchannel Reactor

Procedure:

  • Set the flow rate of the 30% ethylene oxide aqueous solution metering pump to 42.0 mL/min.

  • Set the flow rate of the 70% ethylamine aqueous solution metering pump to 20.0 mL/min.

  • The ethylene oxide and ethylamine solutions are separately pumped into the direct current preheating module of the microchannel reactor and preheated to 35°C.

  • The preheated reactants then enter the enhanced mass transfer mixing module of the reactor.

  • The reaction is carried out for a residence time of 160 seconds at a constant temperature of 35°C.

  • The resulting mixed liquid is collected from the outlet of the microchannel reactor.

  • The collected effluent is then subjected to dehydration to isolate the N-Ethylethanolamine product.

Quantitative Data: This method reportedly achieves a yield of 94% and a liquid phase purity of 99.2% .[4]

Ethylene Oxide with Ethylamine Workflow cluster_0 Reactant Preparation cluster_1 Microchannel Reactor cluster_2 Product Isolation EO 30% Ethylene Oxide (aq) 42.0 mL/min Preheat Preheating Module (35°C) EO->Preheat EA 70% Ethylamine (aq) 20.0 mL/min EA->Preheat Mix Mixing & Reaction Module (35°C, 160s) Preheat->Mix Collect Collect Effluent Mix->Collect Dehydrate Dehydration Collect->Dehydrate Product N-Ethylethanolamine (Yield: 94%, Purity: 99.2%) Dehydrate->Product

Figure 2: Workflow for continuous synthesis of N-Ethylethanolamine.

Alkylation of Monoethanolamine with Ethyl Halides

This classical method involves the N-alkylation of monoethanolamine (MEA) with an ethylating agent, typically an ethyl halide such as ethyl bromide. A primary challenge with this approach is the potential for over-alkylation, leading to the formation of N,N-diethylethanolamine and even quaternary ammonium (B1175870) salts.

Experimental Protocol: Selective Mono-N-Alkylation using Phase Transfer Catalysis

To enhance the selectivity for mono-alkylation, phase transfer catalysis (PTC) can be employed. The following protocol is adapted from the selective N-alkylation of MEA.

Materials:

  • Monoethanolamine (MEA)

  • Ethyl Bromide

  • 40% (w/w) Potassium Hydroxide (KOH) aqueous solution

  • Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst

  • Diethyl ether or Chloroform (B151607) for extraction

  • Magnesium Sulfate (B86663) (MgSO₄) for drying

Procedure:

  • In a reaction flask equipped with a reflux condenser and a dropping funnel, a mixture of monoethanolamine, 40% aqueous KOH, and a catalytic amount of TBAB is prepared. A reactant ratio of MEA to ethyl bromide of 5:1 is used to favor mono-alkylation.

  • The mixture is stirred intensively while ethyl bromide is added dropwise.

  • The reaction temperature is maintained at approximately 60-65°C for 3 hours.

  • After the reaction is complete, the mixture is cooled to 10-15°C.

  • The product is extracted from the aqueous phase using diethyl ether or chloroform (3 x volume).

  • The combined organic extracts are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude N-ethylethanolamine.

Quantitative Data: While specific data for N-ethylethanolamine via this exact PTC protocol is not available, analogous reactions with other alkyl halides have shown that a 5:1 amine to halide ratio can yield approximately 66% of the mono-alkylated product.[5] A 1948 patent on the N-alkylation of diethanolamine (B148213) with diethyl sulfate reported a 90.5% yield of N-ethyldiethanolamine at 92°C.[3]

Reductive Amination of Ethanolamine

Reductive amination provides an alternative route to N-alkylation. In this two-step, one-pot process, ethanolamine first reacts with an aldehyde (acetaldehyde in this case) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: Reductive Alkylation over Copper Chromite

This protocol is based on the reductive alkylation of ethanolamine with benzaldehyde (B42025) and can be adapted for acetaldehyde (B116499).

Materials:

  • Ethanolamine

  • Acetaldehyde

  • Benzene (B151609) (solvent)

  • Copper Chromite (Harshaw Cu-1184), pre-reduced with hydrogen at 300°C for 4 hours

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, charge ethanolamine, acetaldehyde (in a 1:1 molar ratio), benzene as a solvent, and the pre-reduced copper chromite catalyst.

  • Flush the autoclave with nitrogen gas.

  • Pressurize the autoclave with hydrogen to 50 atm.

  • Heat the reaction mixture to 140°C with stirring for 1 hour. Maintain the hydrogen pressure at 50 ± 10 atm throughout the reaction.

  • After 1 hour, rapidly cool the autoclave.

  • Separate the catalyst from the reaction mixture by centrifugation.

  • The product, N-ethylethanolamine, can be recovered from the solvent by vacuum distillation.

Quantitative Data: In a similar reaction with benzaldehyde, a yield of N-benzylethanolamine of up to 42% was reported. The yield is dependent on the aldehyde to amine ratio.

Disproportionation of N-Ethyldiethanolamine

This method involves the conversion of N-ethyldiethanolamine into N-ethylethanolamine. This can be an attractive route if N-ethyldiethanolamine is an available or co-produced starting material.

Experimental Protocol: Catalytic Disproportionation

Materials:

  • N-Ethyldiethanolamine

  • Catalyst: Manganese oxide or alkali metal hydroxide-supporting zirconium oxide

  • Reaction aid (optional): Ethylamine or ammonia

  • Inert gas (e.g., nitrogen) or hydrogen

Procedure:

  • The disproportionation reaction can be carried out in either a liquid or gas phase reactor.

  • The N-ethyldiethanolamine is passed over the catalyst at a temperature range of 300 to 450°C.

  • The reaction can be performed in the presence of a reaction aid, such as ethylamine or ammonia, in a molar ratio of 0.5 to 5 moles per mole of N-ethyldiethanolamine.

  • The reaction can be conducted under a stream of hydrogen, nitrogen, or oxygen.

  • The product stream is cooled and the N-ethylethanolamine is separated from unreacted starting material and other byproducts by distillation.

Quantitative Data: The patent describing this method indicates that the ratio of N-ethylethanolamine to N-ethyldiethanolamine in the product can be shifted favorably towards the desired mono-ethanolamine derivative, but specific yield data is not provided.[6]

Summary of Quantitative Data

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Pressure (atm)TimeYield (%)Purity (%)
Ethylene Oxide Reaction Ethylene Oxide, Ethylamine-35Ambient160 s9499.2
Alkylation of MEA MEA, Ethyl BromideTBAB, KOH60-65Ambient3 h~66 (estimated)-
Reductive Amination Ethanolamine, AcetaldehydeCopper Chromite140501 h~42 (estimated)-
Disproportionation N-EthyldiethanolamineMnO₂ or CsOH/ZrO₂300-450----

Logical Relationships and Pathways

The synthesis of N-Ethylethanolamine can be conceptualized as a network of interconnected pathways, with some methods allowing for the conversion of byproducts into the desired product.

Synthesis Pathways of N-Ethylethanolamine cluster_reactants Starting Materials cluster_products Products cluster_byproducts Byproducts / Intermediates EO Ethylene Oxide NEE N-Ethylethanolamine EO->NEE Reaction with Ethylamine EA Ethylamine EA->NEE MEA Monoethanolamine MEA->NEE Alkylation MEA->NEE Reductive Amination NEDEA_by N-Ethyldiethanolamine MEA->NEDEA_by Over-alkylation EtBr Ethyl Bromide EtBr->NEE EtBr->NEDEA_by AcH Acetaldehyde AcH->NEE NEDEA N-Ethyldiethanolamine NEDEA->NEE Disproportionation NEDEA_by->NEE Can be converted

References

Ethylaminoethanol: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylaminoethanol (EAE), a bifunctional molecule featuring both a secondary amine and a primary alcohol, serves as a valuable and versatile precursor in the synthesis of a diverse array of novel compounds. Its unique structural characteristics allow for its incorporation into various molecular scaffolds, leading to the development of compounds with significant biological activities. This technical guide explores the utility of this compound as a key building block in the synthesis of innovative compounds, with a particular focus on the development of potential therapeutic agents. We will delve into detailed experimental protocols, present quantitative data for synthesized compounds, and elucidate the signaling pathways through which these molecules exert their effects. This document is intended to be a comprehensive resource for professionals in the fields of chemical synthesis and drug discovery, providing the necessary information to leverage this compound in the creation of next-generation bioactive molecules.

Synthesis of Novel Compounds from this compound

This compound's dual reactivity makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules. This section will focus on two exemplary classes of compounds synthesized using this compound-derived precursors: N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin derivatives with potent anticancer activity, and Schiff bases with potential antimicrobial applications.

N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin Derivatives: A Case Study in Anticancer Drug Discovery

Derivatives of podophyllotoxin (B1678966), a naturally occurring lignan, have been successfully developed into clinically used anticancer drugs like etoposide.[1] To improve upon the therapeutic index of these natural products, synthetic analogues have been explored. One such promising class of compounds is the 4-aza-2,3-didehydropodophyllotoxin series. By incorporating an N-(2-hydroxyethyl) moiety, derived from this compound, into the core structure, novel analogues with significant cytostatic and cytotoxic activities have been synthesized.[2][3]

This protocol describes a general one-pot multicomponent reaction for the synthesis of N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin derivatives.[2]

Workflow for the Synthesis of N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin Derivatives

G cluster_precursor Precursor Synthesis cluster_one_pot One-Pot Multicomponent Reaction This compound This compound precursor N-(2-hydroxyethyl)-aniline (this compound-derived precursor) aniline Substituted Aniline chloroethylchloroformate 2-Chloroethylchloroformate aniline->chloroethylchloroformate 1. Pyridine, DCM koh KOH, Ethanol (B145695) chloroethylchloroformate->koh 2. KOH, Ethanol koh->precursor reaction Reflux in Ethanol (30-90 min) precursor->reaction tetronic_acid Tetronic Acid tetronic_acid->reaction aldehyde Substituted Aldehyde aldehyde->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization product N-(2-hydroxyethyl)-4-aza-2,3- didehydropodophyllotoxin Derivative recrystallization->product

Caption: A schematic workflow for the synthesis of N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin derivatives.

Materials:

  • N-(2-hydroxyethyl)-aniline derivative (synthesized from this compound)

  • Substituted aromatic aldehyde

  • Tetronic acid

  • Ethanol (absolute)

Procedure:

  • An equimolar mixture of the N-(2-hydroxyethyl)-aniline derivative, the substituted aromatic aldehyde, and tetronic acid is dissolved in a minimal volume of absolute ethanol in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for a period of 30 to 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the flask is cooled to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • The collected solid is washed with a small amount of cold ethanol.

  • The crude product is then purified by recrystallization from ethanol to yield the final N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin derivative.

The one-pot synthesis method provides good to excellent yields of the desired products. The following table summarizes the isolated yields and cytotoxic activity for representative N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin derivatives.[2][4]

Compound IDRing A MoietyRing E SubstitutionIsolated Yield (%)GI50 (nM)a
8a Cyclopenta3,4,5-trimethoxy50-7080
9a Ethylenedioxy3,4,5-trimethoxy50-70180

aGI50 is the concentration required to inhibit the growth of human colorectal adenocarcinoma cells by 50%.[4]

Schiff Bases Derived from this compound: Exploration of Antimicrobial Activity

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their broad range of biological activities, including antimicrobial, antifungal, and anticancer effects.[5][6][7] The presence of the N-(2-hydroxyethyl) moiety from this compound can enhance the solubility and bioavailability of these compounds.

Workflow for the Synthesis of a Schiff Base

G cluster_precursor Precursor Synthesis cluster_synthesis Schiff Base Synthesis This compound This compound eae_amine_precursor This compound-derived Primary Amine primary_amine_precursor Primary Amine Precursor primary_amine_precursor->eae_amine_precursor Functionalization reaction Reflux in Ethanol with Catalytic Acetic Acid eae_amine_precursor->reaction carbonyl_compound Aldehyde or Ketone carbonyl_compound->reaction cooling Cooling reaction->cooling filtration Filtration cooling->filtration product This compound-derived Schiff Base filtration->product

Caption: A generalized workflow for the synthesis of Schiff bases from an this compound-derived primary amine.

Materials:

  • This compound-derived primary amine

  • Substituted aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • The this compound-derived primary amine (1 equivalent) is dissolved in ethanol in a round-bottom flask.

  • The substituted aldehyde or ketone (1 equivalent) is added to the solution.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled to room temperature, which typically induces the precipitation of the Schiff base.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

The antimicrobial activity of Schiff bases is often evaluated by determining the Minimum Inhibitory Concentration (MIC). The following table provides representative data for Schiff bases against various microbial strains.

Schiff Base DerivativeMicrobial StrainMIC (µg/mL)Reference
N-(salicylidene)-2-hydroxyanilineMycobacterium tuberculosis8[5]
Morpholine-derived Schiff base 'l'S. aureus16[5]
2,4-dichloro-5-fluorophenyl moiety containing Schiff baseE. coli6.3-12.5[5]

Mechanism of Action of N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin Derivatives

The anticancer activity of these this compound-derived podophyllotoxin analogues stems from their ability to interfere with the cell division process. Specifically, they act as potent inhibitors of tubulin polymerization.[8]

Signaling Pathway of Tubulin Inhibition and Apoptosis Induction

G compound N-(2-hydroxyethyl)-4-aza-2,3- didehydropodophyllotoxin Derivative tubulin Tubulin Dimers compound->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to caspase3 Caspase-3 Activation g2m_arrest->caspase3 Triggers apoptosis Apoptosis caspase3->apoptosis Executes

Caption: The signaling pathway illustrating the mechanism of action of N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin derivatives.

By binding to tubulin, these compounds prevent its assembly into microtubules.[8] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase.[1] Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell.[8]

Experimental Protocol: Caspase-3 Activation Assay (Colorimetric)

This protocol provides a method to quantify the activation of caspase-3, a key event in the apoptotic pathway induced by the synthesized compounds.[9]

Materials:

  • Cancer cell line (e.g., human colorectal adenocarcinoma cells)

  • N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin derivative

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Caspase-3 Assay Kit (Colorimetric), including:

    • Cell Lysis Buffer

    • 2x Reaction Buffer

    • Dithiothreitol (DTT)

    • DEVD-pNA substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis.

  • Cell Lysis: After treatment, centrifuge the plate to pellet the cells. Remove the medium and wash the cells with cold PBS. Lyse the cells by adding Cell Lysis Buffer and incubating on ice.

  • Caspase-3 Assay:

    • Transfer the cell lysates to a new 96-well plate.

    • Add the 2x Reaction Buffer containing DTT to each well.

    • Initiate the reaction by adding the DEVD-pNA substrate.

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

Conclusion

This compound has proven to be a highly valuable and versatile precursor for the synthesis of novel compounds with significant biological potential. As demonstrated through the examples of N-(2-hydroxyethyl)-4-aza-2,3-didehydropodophyllotoxin derivatives and Schiff bases, the incorporation of the this compound moiety can lead to the development of potent anticancer and antimicrobial agents. The detailed experimental protocols and quantitative data provided in this guide serve as a foundation for researchers to explore the vast chemical space accessible from this precursor. Furthermore, the elucidation of the mechanism of action of these compounds, such as the inhibition of tubulin polymerization, offers a clear direction for future drug design and optimization efforts. It is anticipated that the continued exploration of this compound in novel compound synthesis will lead to the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Interaction of Ethylaminoethanol with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of ethylaminoethanol with various metal ions. It covers the fundamental principles of complex formation, detailed experimental protocols for synthesis and characterization, and methods for determining the stability of these complexes. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in coordination chemistry, materials science, and drug development.

Introduction to this compound and its Coordination Chemistry

This compound (EAE), also known as 2-(ethylamino)ethanol, is a versatile bifunctional organic molecule featuring both a secondary amine and a primary alcohol functional group. This structure allows it to act as a flexible ligand in coordination chemistry, capable of binding to metal ions in various modes. The presence of both a nitrogen and an oxygen donor atom enables EAE to form stable chelate rings with metal centers, influencing the resulting complex's geometry, stability, and reactivity.

The interaction of EAE with metal ions can occur through:

  • Monodentate coordination: Primarily through the more basic nitrogen atom of the amino group.

  • Bidentate chelation: Involving both the nitrogen of the amino group and the oxygen of the alcohol group to form a stable five-membered ring.

  • Bidentate bridging: Where the ligand connects two different metal centers.

Furthermore, the hydroxyl group of this compound can be deprotonated, especially in the presence of certain metal ions, leading to the formation of amino alcoholate complexes. These complexes often exhibit different structural and magnetic properties compared to their neutral counterparts. The ability of EAE to participate in hydrogen bonding further contributes to the structural diversity of its metal complexes.

The study of this compound-metal ion interactions is relevant in various fields, including the development of catalysts, the design of new materials with specific magnetic properties, and as a component in the synthesis of biologically active compounds.

Synthesis of this compound-Metal Complexes: A General Protocol

The synthesis of metal complexes with this compound is typically straightforward and can be accomplished through the reaction of a metal salt with the ligand in a suitable solvent. The following is a general protocol that can be adapted for various metal ions.

Materials:

  • Metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • This compound (EAE)

  • Solvent (e.g., ethanol, methanol, water, or a mixture)

Procedure:

  • Dissolve the chosen metal salt in a minimal amount of the selected solvent with gentle heating if necessary.

  • In a separate flask, dissolve this compound in the same solvent. The molar ratio of metal to ligand can be varied to target different complex stoichiometries (e.g., 1:1, 1:2, 1:3).

  • Slowly add the this compound solution to the metal salt solution while stirring continuously.

  • The reaction mixture may be stirred at room temperature or refluxed for a specific period (typically 1-4 hours) to ensure complete reaction.

  • Observe for any color changes or the formation of a precipitate, which indicates complex formation.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried in a desiccator or under vacuum.

  • If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent to induce crystallization.

Characterization of this compound-Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. Key vibrational bands to monitor include the N-H and O-H stretching frequencies. A shift in these bands upon complexation provides evidence of coordination. The disappearance of the O-H band can indicate deprotonation of the alcohol group.

  • UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals with d-electron configurations, UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonds. The appearance of new absorption bands or shifts in the d-d transition bands of the metal ion upon addition of the ligand confirms complex formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the chemical shifts of the protons and carbons of the this compound ligand upon coordination can be used to identify the binding sites. For paramagnetic complexes, NMR signals are often broadened and significantly shifted, making analysis more challenging but still possible with specialized techniques.

Structural Elucidation
  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Determination of Stability Constants

The stability constant (or formation constant) of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the ligand in solution. Potentiometric titration is a widely used and accurate method for determining these constants.

Experimental Protocol: Potentiometric Titration

This protocol outlines the steps to determine the stepwise stability constants of this compound-metal complexes.

Materials and Solutions:

  • Standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃).

  • Standardized solution of a carbonate-free strong base (e.g., 0.1 M NaOH or KOH).

  • A stock solution of the metal salt of known concentration (e.g., 0.01 M).

  • A stock solution of this compound of known concentration (e.g., 0.02 M).

  • An inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄).

  • High-purity water (deionized or distilled).

Instrumentation:

  • A calibrated pH meter with a combination glass electrode.

  • A magnetic stirrer and stir bar.

  • A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

  • A microburette for the precise addition of the titrant.

Procedure:

  • Titration of Strong Acid: To calibrate the electrode and determine the accurate concentration of the strong base, titrate a known volume of the standard strong acid with the standard base in the presence of the inert electrolyte.

  • Titration of Ligand: Titrate a solution containing a known amount of this compound and strong acid with the standard base. This allows for the determination of the protonation constant(s) of the ligand.

  • Titration of Metal-Ligand System: Titrate a solution containing known amounts of the metal salt, this compound, and strong acid with the standard base.

  • For each titration, record the pH value after each addition of the titrant.

  • Plot the pH versus the volume of base added for all three titrations. The displacement of the metal-ligand titration curve relative to the ligand-only curve indicates complex formation.

Data Analysis: The titration data are analyzed using computer programs such as BEST, HYPERQUAD, or PSEQUAD to calculate the protonation constants of this compound and the stepwise and overall stability constants (β) of the metal-ethylaminoethanol complexes.

Quantitative Data Presentation

The following tables provide a template for summarizing the stability constants (log β) and thermodynamic parameters for the complexation of various divalent metal ions with this compound. The Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn) often predicts the trend in stability for high-spin octahedral complexes of these metal ions.

Table 1: Stepwise and Overall Stability Constants (log β) of M(II)-Ethylaminoethanol Complexes at 25 °C and 0.1 M Ionic Strength

Metal Ionlog K₁log K₂log β₂
Co(II)Data not availableData not availableData not available
Ni(II)Data not availableData not availableData not available
Cu(II)Data not availableData not availableData not available
Zn(II)Data not availableData not availableData not available

Note: Specific experimental values for this compound were not found in the surveyed literature. The table is a template for reporting experimentally determined values.

Table 2: Thermodynamic Parameters for the Formation of M(II)-Ethylaminoethanol Complexes

Metal IonComplexΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Co(II)[Co(EAE)]²⁺Data not availableData not availableData not available
Ni(II)[Ni(EAE)]²⁺Data not availableData not availableData not available
Cu(II)[Cu(EAE)]²⁺Data not availableData not availableData not available
Zn(II)[Zn(EAE)]²⁺Data not availableData not availableData not available

Note: Thermodynamic parameters can be determined from the temperature dependence of the stability constants using the van't Hoff equation.

Visualizing Experimental Workflows and Logical Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the study of this compound-metal ion interactions.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Solution Mixing Mixing and Reaction Metal_Salt->Mixing EAE This compound Solution EAE->Mixing Isolation Isolation and Purification Mixing->Isolation Complex EAE-Metal Complex Isolation->Complex IR IR Spectroscopy Complex->IR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis NMR NMR Spectroscopy Complex->NMR X_ray X-ray Diffraction Complex->X_ray

Caption: Workflow for the synthesis and characterization of EAE-metal complexes.

Potentiometric_Titration_Workflow cluster_titrations Potentiometric Titrations cluster_analysis Data Analysis Titration1 1. Titration of Strong Acid (Electrode Calibration) Data_Collection Collect pH vs. Volume Data Titration1->Data_Collection Titration2 2. Titration of Ligand (EAE) (Determine pKa) Titration2->Data_Collection Titration3 3. Titration of Metal + Ligand (Determine Stability Constants) Titration3->Data_Collection Plotting Plot Titration Curves Data_Collection->Plotting Software Analyze Data with Software (e.g., BEST) Plotting->Software Results Stability Constants (log β) Software->Results

Caption: Workflow for determining stability constants via potentiometric titration.

Coordination_Modes cluster_modes Coordination Modes EAE This compound (EAE) Monodentate Monodentate (via N) EAE->Monodentate Bidentate_Chelating Bidentate Chelating (N, O) EAE->Bidentate_Chelating Bidentate_Bridging Bidentate Bridging EAE->Bidentate_Bridging Metal Metal Ion (M) Monodentate->Metal Bidentate_Chelating->Metal Bidentate_Bridging->Metal

Caption: Possible coordination modes of this compound with a metal ion.

Applications and Future Directions

Metal complexes of this compound and related amino alcohols have shown promise in several areas of application:

  • Catalysis: The ability of these complexes to adopt various coordination geometries and participate in redox processes makes them potential catalysts for a range of organic transformations.

  • Biological Activity: Some amino alcohol-metal complexes have been investigated for their anticancer and antimicrobial properties. The chelation of the metal ion by the ligand can enhance the biological activity compared to the free ligand or metal salt alone.

  • Materials Science: The structural diversity of these complexes, including the formation of polynuclear and polymeric structures, makes them interesting building blocks for the design of new materials with specific magnetic or optical properties.

Future research in this area could focus on the systematic determination of stability constants for a wider range of metal ions, the exploration of the catalytic potential of these complexes in novel reactions, and the investigation of their mechanisms of biological action for potential therapeutic applications. The detailed understanding of the fundamental coordination chemistry of this compound with metal ions is crucial for the rational design of new functional molecules and materials.

An In-depth Technical Guide on the Thermochemical Properties of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)ethanol (B46374), also known as N-ethylethanolamine, is a valuable organic compound with diverse applications, including in the synthesis of pharmaceuticals, as a corrosion inhibitor, and in the capture of carbon dioxide. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the development of new applications. This technical guide provides a comprehensive overview of the available thermochemical data for 2-(Ethylamino)ethanol, details the experimental methodologies for their determination, and presents key reaction pathways in a visualized format.

Core Thermochemical Data

A compilation of the key thermochemical and physical properties of 2-(Ethylamino)ethanol is presented below. These values have been gathered from various scientific sources and databases.

PropertyValueUnitsSource(s)
Molecular Formula C4H11NO-[1][2]
Molecular Weight 89.14 g/mol [2]
Boiling Point 169-170 °C (at 1 atm)°C[3]
Melting Point -90°C[3]
Density 0.914 (at 25 °C)g/mL[3]
Enthalpy of Vaporization (ΔvapH°) 61.0 ± 0.4kJ/mol[4]
Vapor Pressure <1 (at 20 °C)mmHg

Experimental Protocols

The determination of thermochemical data is reliant on precise experimental techniques. Below are detailed methodologies for key experiments cited in the literature for compounds similar to 2-(Ethylamino)ethanol.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a volatile organic liquid like 2-(Ethylamino)ethanol can be determined from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_cal Calorimetric Measurement cluster_analysis Data Analysis p1 Accurately weigh a volatile liquid sample (e.g., in a gelatin capsule). p2 Place the sample in a crucible inside the bomb. p1->p2 p3 Add a known amount of water to the bomb to saturate the atmosphere. p2->p3 p4 Seal the bomb and pressurize with high-purity oxygen (typically 30 atm). p3->p4 c1 Place the bomb in the calorimeter bucket with a known volume of water. p4->c1 Transfer c2 Allow the system to reach thermal equilibrium. c1->c2 c3 Ignite the sample using a fuse wire. c2->c3 c4 Record the temperature change of the water jacket. c3->c4 a1 Correct for heat contributions from the fuse wire and any auxiliary materials. c4->a1 Raw Data a2 Calculate the heat of combustion using the calorimeter's heat capacity. a1->a2 a3 Determine the standard enthalpy of combustion. a2->a3 a4 Calculate the standard enthalpy of formation using Hess's Law. a3->a4

Caption: Workflow for determining the enthalpy of combustion.

Detailed Steps:

  • Sample Preparation : A precisely weighed sample of 2-(ethylamino)ethanol is placed in a crucible. Due to its volatility, it is often encapsulated in a material of known heat of combustion, such as a gelatin capsule.[5][6] A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen.

  • Calorimetry : The sealed bomb is submerged in a known mass of water in the calorimeter's insulating jacket. The initial temperature of the water is recorded. The sample is then ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.[7]

  • Calculation : The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined by burning a standard substance like benzoic acid). Corrections are made for the heat of formation of nitric acid (from the nitrogen in the air and the sample) and sulfuric acid (if sulfur is present), and for the heat of combustion of the fuse wire and any sample container. From the corrected heat of combustion, the standard enthalpy of combustion can be determined. Finally, the standard enthalpy of formation is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid 2-(ethylamino)ethanol as a function of temperature can be determined using Differential Scanning Calorimetry (DSC).

Experimental Workflow for DSC

G cluster_setup Instrument Setup & Calibration cluster_meas Measurement Scans cluster_calc Heat Capacity Calculation s1 Calibrate the DSC instrument for temperature and heat flow using standards (e.g., indium). s2 Prepare three pans: an empty reference pan, a pan with a sapphire standard, and a pan with the sample. s1->s2 m1 Perform a baseline scan with two empty pans. s2->m1 Load Pans m2 Perform a scan with the sapphire standard. m1->m2 m3 Perform a scan with the 2-(ethylamino)ethanol sample. m2->m3 c1 Subtract the baseline from the sample and standard scans. m3->c1 Thermogram Data c2 Calculate the heat capacity of the sample using the known heat capacity of sapphire. c1->c2

Caption: Workflow for determining heat capacity using DSC.

Detailed Steps:

  • Sample Preparation and Calibration : A small, accurately weighed sample of 2-(ethylamino)ethanol is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.[8][9]

  • Measurement : The sample and reference pans are placed in the DSC cell. The temperature of the cell is then ramped at a constant rate over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[10]

  • Calculation : The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to a standard material of known heat capacity, typically sapphire, under the same experimental conditions. The calculation is performed using the following equation:

    Cp,sample = (DSCsample / DSCstd) * (massstd / masssample) * Cp,std

    where DSC is the differential heat flow signal. This procedure is repeated at various temperatures to determine the temperature dependence of the heat capacity.[11][12][13]

Reaction Pathways and Mechanisms

Understanding the reaction pathways of 2-(ethylamino)ethanol is crucial for its application in areas like carbon capture and for assessing its thermal stability.

Industrial Synthesis of 2-(Ethylamino)ethanol

The primary industrial route for the synthesis of 2-(ethylamino)ethanol involves the reaction of ethylene (B1197577) oxide with ethylamine.[14][15][16]

Synthesis Reaction Pathway

G Ethylene Oxide Ethylene Oxide 2-(Ethylamino)ethanol 2-(Ethylamino)ethanol Ethylene Oxide->2-(Ethylamino)ethanol Reacts with Ethylamine Ethylamine Ethylamine->2-(Ethylamino)ethanol

Caption: Industrial synthesis of 2-(Ethylamino)ethanol.

This reaction is typically carried out in the liquid phase and can also produce di- and tri-ethanolamine derivatives as byproducts. Reaction conditions are optimized to favor the formation of the mono-adduct.

Reaction with Carbon Dioxide (CO2 Capture)

2-(Ethylamino)ethanol is investigated as a solvent for post-combustion CO2 capture. The reaction mechanism involves the formation of a carbamate (B1207046).[17][18][19][20]

CO2 Capture Reaction Scheme

G EAE 2-(Ethylamino)ethanol (R2NH) Carbamate Ethyl(2-hydroxyethyl)carbamate (R2NCOO-) EAE->Carbamate + CO2 Protonated_EAE Protonated 2-(Ethylamino)ethanol (R2NH2+) EAE->Protonated_EAE + H+ CO2 Carbon Dioxide (CO2) Carbamate->EAE Desorption (Heat)

Caption: Reaction of 2-(Ethylamino)ethanol with CO2.

In this process, the amine group of 2-(ethylamino)ethanol reacts with CO2 to form a carbamate salt. This reaction is reversible, and the captured CO2 can be released by heating the solution, regenerating the amine for reuse.

Thermal Degradation Pathway

At elevated temperatures, especially in the presence of CO2, 2-(ethylamino)ethanol can undergo thermal degradation. A key intermediate in this process is 3-ethyl-1,3-oxazolidin-2-one (B6250373) (EOZD), which can further react to form more stable degradation products.[17]

Thermal Degradation of 2-(Ethylamino)ethanol

G EAE 2-(Ethylamino)ethanol (EMEA) EMEACOO Ethyl(2-hydroxyethyl)carbamate (EMEACOO-) EAE->EMEACOO + CO2 EMEAH Protonated EMEA (EMEAH+) EAE->EMEAH + H+ EOZD 3-Ethyl-1,3-oxazolidin-2-one (EOZD) EMEACOO->EOZD Ion pair reaction EMEAH->EOZD Ion pair reaction DEHEED N,N-ethyl-N'-(2-hydroxyethyl)ethylenediamine (DEHEED) EOZD->DEHEED Further transformation

Caption: Thermal degradation pathway of 2-(Ethylamino)ethanol.

Understanding these degradation pathways is critical for optimizing the operational conditions of CO2 capture plants to minimize solvent loss and maintain efficiency.

Conclusion

This technical guide has summarized the key thermochemical data for 2-(ethylamino)ethanol, provided detailed overviews of the experimental protocols used to determine these properties, and visualized important reaction pathways. The presented information is intended to be a valuable resource for researchers, scientists, and engineers working with this versatile chemical compound, enabling more informed decisions in process development, safety assessment, and the design of novel applications. Further research to obtain more precise experimental data, particularly for the standard enthalpy of formation and standard entropy, would be beneficial for the scientific community.

References

Methodological & Application

Application Notes and Protocols: Ethylaminoethanol as a Corrosion Inhibitor for Carbon Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethylaminoethanol (EAE) as a corrosion inhibitor for carbon steel, particularly in saline environments. Detailed experimental protocols are included to enable researchers to conduct their own evaluations of this and other corrosion inhibitors.

Overview

2-Ethylaminoethanol is an organic amino-alcohol compound that has demonstrated significant efficacy as a corrosion inhibitor for carbon steel in aerated 3% NaCl solutions.[1] It functions as a mixed-type inhibitor, influencing both anodic and cathodic corrosion reactions. Its protective action is attributed to a combination of pH modification and the formation of a protective film on the steel surface. At sufficient concentrations (above 450 ppm), it can achieve corrosion inhibition efficiencies of up to 90%.[1]

A key aspect of EAE's inhibitory action is its ability to increase the pH of the solution, which in itself contributes to a reduction in corrosion rate.[1] However, the intrinsic inhibiting action of the EAE molecule, independent of the pH effect, is substantial. This is thought to involve the formation of chelate compounds with ferrous ions on the metal surface and the stabilization of the hydroxide (B78521) layer.[1]

Quantitative Data Summary

The following tables summarize the corrosion inhibition efficiency of 2-Ethylaminoethanol on carbon steel in an aerated 3% NaCl solution.

Table 1: Corrosion Inhibition Efficiency of 2-Ethylaminoethanol Determined by Colorimetric Measurement of Dissolved Iron [1]

Concentration of 2-Ethylaminoethanol (ppm)pHOptical Density (D)Global Efficiency (E%)
06.800.450-
1559.850.20055.6
31010.100.10077.8
45010.300.04590.0
62010.400.04091.1
78010.500.04091.1

Table 2: Corrosion Inhibition Efficiency of 2-Ethylaminoethanol Determined by Electrochemical Measurements (Polarization Resistance) [1]

Concentration of 2-Ethylaminoethanol (ppm)pHCorrosion Current (icorr) (µA/cm²)Global Efficiency (E%)
06.8025.0-
1559.8510.060.0
31010.105.080.0
45010.302.590.0
62010.402.092.0
78010.502.092.0

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of corrosion inhibitors.

Materials and Equipment
  • Carbon Steel Specimen: Composition and preparation are critical for reproducible results. A typical carbon steel composition might be: C (0.18%), Mn (0.70%), Si (0.25%), S (0.025%), P (0.025%), and the remainder Fe.

  • Corrosive Medium: Aerated 3% NaCl solution prepared with distilled water.

  • Inhibitor: 2-Ethylaminoethanol.

  • Electrochemical Cell: A standard three-electrode cell with a carbon steel working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode.

  • Potentiostat/Galvanostat: For electrochemical measurements.

  • Spectrophotometer: For colorimetric analysis.

  • Metallographic Polishing Equipment: For preparing the surface of the carbon steel specimens.

  • Standard laboratory glassware and reagents.

Carbon Steel Specimen Preparation
  • Cutting: Cut carbon steel specimens to the desired dimensions for the electrochemical cell or immersion tests.

  • Mounting: For electrochemical tests, mount the specimens in an appropriate resin, leaving a defined surface area exposed.

  • Grinding and Polishing: Mechanically grind the exposed surface with successively finer grades of silicon carbide paper (e.g., 240, 400, 600, 800, and 1200 grit).

  • Polishing: Polish the ground surface with a fine alumina (B75360) or diamond paste to achieve a mirror finish.

  • Cleaning: Degrease the polished specimens with acetone (B3395972) or ethanol, rinse with distilled water, and dry with a stream of warm air.

  • Storage: Store the prepared specimens in a desiccator to prevent premature corrosion.

Colorimetric Determination of Dissolved Iron

This method determines the corrosion rate by measuring the concentration of dissolved iron in the corrosive solution after a set immersion time.

  • Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations.

  • Immersion Test: Immerse prepared carbon steel specimens in the 3% NaCl solution with and without various concentrations of 2-Ethylaminoethanol for a fixed duration (e.g., 3 hours).

  • Sample Collection: After the immersion period, take an aliquot of the corrosive solution.

  • Color Development: To the aliquot, add a reagent that forms a colored complex with iron ions (e.g., 1,10-phenanthroline). This typically involves reducing any Fe³⁺ to Fe²⁺ with a reducing agent like hydroxylamine (B1172632) hydrochloride, followed by the addition of the complexing agent and a buffer to control the pH.

  • Spectrophotometric Measurement: Measure the absorbance of the colored solutions at the wavelength of maximum absorbance using a spectrophotometer.

  • Calibration Curve: Plot the absorbance of the standard solutions against their known concentrations to create a calibration curve.

  • Concentration Determination: Use the calibration curve to determine the concentration of dissolved iron in the test solutions.

  • Calculation of Inhibition Efficiency: Calculate the inhibition efficiency (E%) using the following formula: E(%) = [(C₀ - Cᵢ) / C₀] x 100 Where C₀ is the concentration of dissolved iron in the absence of the inhibitor, and Cᵢ is the concentration of dissolved iron in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

This technique provides information on the kinetics of the anodic and cathodic reactions.

  • Cell Setup: Assemble the three-electrode electrochemical cell with the prepared carbon steel working electrode, counter electrode, and reference electrode. The corrosive solution (3% NaCl with and without inhibitor) should be added to the cell.

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP until it reaches a steady value (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a value cathodic to the OCP (e.g., -250 mV vs. OCP) to a value anodic to the OCP (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation of Inhibition Efficiency: Calculate the inhibition efficiency (E%) using the following formula: E(%) = [(icorr,0 - icorr,i) / icorr,0] x 100 Where icorr,0 is the corrosion current density in the absence of the inhibitor, and icorr,i is the corrosion current density in the presence of the inhibitor.

This is a non-destructive technique for determining the corrosion rate.

  • Cell Setup and OCP Stabilization: Follow the same procedure as for potentiodynamic polarization.

  • Linear Polarization Scan: Apply a small potential scan, typically ±10 mV around the OCP, at a slow scan rate.

  • Data Analysis: The slope of the resulting potential versus current density plot at the OCP is the polarization resistance (Rp).

  • Calculation of Corrosion Current: The corrosion current density (icorr) can be calculated using the Stern-Geary equation: icorr = B / Rp Where B is the Stern-Geary constant (related to the Tafel slopes).

  • Calculation of Inhibition Efficiency: Calculate the inhibition efficiency using the corrosion current densities obtained with and without the inhibitor, as described in the potentiodynamic polarization section.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Specimen Preparation cluster_exp Corrosion Testing cluster_analysis Analysis cluster_results Results p1 Carbon Steel Cutting & Mounting p2 Grinding & Polishing p1->p2 p3 Cleaning & Drying p2->p3 e1 Immersion in 3% NaCl +/- EAE p3->e1 a1 Colorimetric Measurement of Dissolved Fe e1->a1 a2 Electrochemical Measurements (Potentiodynamic Polarization, Polarization Resistance) e1->a2 r1 Calculate Inhibition Efficiency a1->r1 a2->r1 r2 Determine Corrosion Mechanism a2->r2

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism of Ethylaminoethanol

Inhibition_Mechanism cluster_surface Carbon Steel Surface in 3% NaCl cluster_inhibitor Addition of this compound (EAE) cluster_protection Protective Film Formation Fe Fe (Carbon Steel) FeOH2 Fe(OH)₂ Layer Fe->FeOH2 H2O Adsorbed H₂O Fe->H2O Adsorption Adsorption on Bare Metal Sites Fe->Adsorption Chelate Chelate Formation with Fe²⁺ FeOH2->Chelate Stabilization Stabilization of Hydroxide Layer FeOH2->Stabilization EAE This compound (C₂H₅NH(CH₂)₂OH) EAE->Chelate interacts with EAE->Stabilization reinforces EAE->Adsorption adsorbs on Result Corrosion Inhibition Chelate->Result Stabilization->Result Adsorption->Result

Caption: Mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols for Ethylaminoethanol (EAE) in CO2 Capture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(Ethylamino)ethanol (EAE) in carbon dioxide (CO2) capture experiments. EAE is a promising secondary amine solvent for post-combustion CO2 capture due to its high absorption capacity, favorable reaction kinetics, and lower energy requirement for regeneration compared to benchmark solvents like monoethanolamine (MEA).

Overview and Principle

Amine-based chemical absorption is a leading technology for capturing CO2 from flue gases. EAE, as a secondary amine, reacts with CO2 to form carbamates and bicarbonates, effectively removing it from a gas stream. The process is reversible, allowing for the regeneration of the amine solvent and the release of concentrated CO2 for storage or utilization. These protocols outline the procedures for evaluating the performance of aqueous EAE solutions in terms of CO2 absorption capacity, absorption rate, and regeneration efficiency.

Quantitative Data Summary

The following tables summarize key performance data for aqueous EAE solutions and its blends from various studies.

Table 1: CO2 Solubility and Absorption Capacity of Aqueous EAE and its Blends

Amine BlendConcentration (wt%)Temperature (K)CO2 Partial Pressure (kPa)Equilibrium CO2 Solubility (mol CO2/mol amine)Cyclic CO2 Solubility (mol CO2/mol amine)Reference
EAE + AEEA30313.1515.200.7480.503[1][2]
EAE + AEEA10298.1520.271.033-[1][2]
EAE2.5293.00289 - 1011Not explicitly stated in mol/mol, data available in molality-[3]
EAE5313.15289 - 1011Not explicitly stated in mol/mol, data available in molality-[3]

Table 2: Heat of CO2 Absorption

Amine BlendConcentration (wt%)Heat of Absorption (kJ/mol CO2)Reference
EAE + AEEA30-72.25[1][2]

Experimental Protocols

Protocol for CO2 Absorption Experiment

This protocol describes the determination of the CO2 absorption capacity of an aqueous EAE solution using a bubble column reactor.

Materials:

  • 2-(Ethylamino)ethanol (EAE)

  • Deionized water

  • CO2 gas cylinder (e.g., 15% CO2 in N2)

  • N2 gas cylinder (for purging)

  • Bubble column reactor

  • Gas flow meters

  • Thermostatic water bath

  • Gas analyzer (for CO2 concentration)

  • Standard acid solution (e.g., 1 M HCl) for titration

  • Indicator (e.g., methyl orange)

  • Burette and other standard laboratory glassware

Procedure:

  • Solvent Preparation: Prepare the desired weight percentage (e.g., 30 wt%) of the aqueous EAE solution by accurately weighing and mixing EAE and deionized water.

  • Experimental Setup:

    • Assemble the bubble column reactor and connect it to the gas inlet and outlet lines. A schematic of a typical setup is shown below.

    • Immerse the reactor in a thermostatic water bath to maintain a constant absorption temperature (e.g., 313.15 K).[1][2]

  • Purging: Purge the entire system with N2 gas to remove any residual air and CO2.

  • CO2 Absorption:

    • Introduce the prepared EAE solution into the reactor.

    • Start the flow of the CO2 gas mixture at a known flow rate and concentration.

    • Continuously monitor the CO2 concentration at the reactor outlet using a gas analyzer.

    • The absorption is considered to have reached equilibrium when the outlet CO2 concentration becomes stable and equal to the inlet concentration.

  • Determination of CO2 Loading:

    • At equilibrium, carefully take a known volume of the CO2-loaded EAE solution.

    • Determine the amount of absorbed CO2 by titration with a standard HCl solution.[4] This allows for the calculation of the CO2 loading in moles of CO2 per mole of amine.

Protocol for Solvent Regeneration (Desorption) Experiment

This protocol outlines the procedure for regenerating the CO2-rich EAE solution to determine the cyclic CO2 capacity.

Materials:

  • CO2-loaded EAE solution from the absorption experiment

  • Heating mantle or oil bath

  • Condenser

  • Collection vessel for released CO2 (e.g., gas bag or connected to a gas chromatograph)

  • Temperature controller

Procedure:

  • Experimental Setup:

    • Transfer the CO2-rich EAE solution to a regeneration flask equipped with a heating mantle and a condenser.

    • Connect the outlet of the condenser to a system for collecting or analyzing the released CO2.

  • Desorption Process:

    • Heat the solution to the desired regeneration temperature (e.g., 393.15 K).[1][2]

    • The absorbed CO2 will be released from the solution.

    • Continue heating until the CO2 release ceases, which indicates that the regeneration is complete.

  • Cyclic Capacity Calculation:

    • Measure the amount of CO2 released during regeneration.

    • The cyclic CO2 capacity is the difference between the CO2 loading in the rich (after absorption) and lean (after regeneration) amine solutions.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_absorption CO2 Absorption cluster_desorption Solvent Regeneration Solvent_Prep Solvent Preparation (EAE + Water) Reactor_Setup Reactor Setup in Thermostatic Bath Solvent_Prep->Reactor_Setup Purging System Purging (N2 Gas) Reactor_Setup->Purging Absorption CO2 Gas Flow & Absorption Purging->Absorption Equilibrium Equilibrium Reached Absorption->Equilibrium Loading_Analysis CO2 Loading Analysis (Titration) Equilibrium->Loading_Analysis Rich_Solvent CO2-Rich Solvent Equilibrium->Rich_Solvent Heating Heating to Regeneration Temp Rich_Solvent->Heating CO2_Release CO2 Release & Collection Heating->CO2_Release Lean_Solvent Lean Solvent CO2_Release->Lean_Solvent

Caption: Experimental workflow for CO2 capture using EAE.

Chemical Reaction Pathway

ReactionPathway cluster_products Reaction Products EAE 2 R2NH (Ethylaminoethanol) Carbamate R2NCOO- (Carbamate) EAE->Carbamate + CO2 Protonated_Amine R2NH2+ (Protonated Amine) EAE->Protonated_Amine + H+ CO2 CO2 Bicarbonate HCO3- CO2->Bicarbonate + OH- H2O H2O H2O->Bicarbonate + CO2

Caption: Simplified reaction pathway of CO2 with EAE.

References

Application of N-Ethylethanolamine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethanolamine and its derivatives are versatile building blocks in the synthesis of a variety of pharmaceutical compounds. The presence of both a secondary amine and a primary alcohol functional group allows for diverse chemical modifications, making it a valuable precursor for creating complex molecules with therapeutic potential. This document provides detailed application notes and protocols for the use of N-ethylethanolamine analogs, particularly N,N-diethylethanolamine, in the synthesis of notable active pharmaceutical ingredients (APIs) such as the local anesthetic procaine (B135) and the antimalarial drug chloroquine (B1663885). Additionally, the synthesis of N-arylpiperazines, a significant pharmacophore in many centrally acting agents, is discussed.

Application Note 1: Synthesis of Procaine

Procaine, a widely used local anesthetic, can be synthesized using N,N-diethylethanolamine as a key intermediate. The synthesis typically involves the esterification of p-aminobenzoic acid or a derivative with N,N-diethylethanolamine.

Microwave-Assisted Synthesis of Procaine

A contemporary and efficient method for procaine synthesis involves a microwave-assisted, solvent-free reaction between benzocaine (B179285) (ethyl p-aminobenzoate) and 2-(diethylamino)ethanol (B1670525). This "green chemistry" approach offers rapid reaction times and high yields.[1]

Quantitative Data:

ParameterValueReference
ReactantsBenzocaine, 2-(Diethylamino)ethanol, Sodium Ethoxide
SolventNone
MethodMicrowave Irradiation[1]
Microwave Power700W[1]
Reaction Time12 minutes[1]
YieldQuantitative[1]
PurityHigh (after purification)

Experimental Protocol: Microwave-Assisted Procaine Synthesis

  • Reactant Mixture: In a 5 mL glass flask, suspend 1.651 g (0.01 mol) of ethyl 4-aminobenzoate (B8803810) (benzocaine) in 1.33 mL (1.172 g, 0.01 mol) of 2-(diethylamino)ethanol and 0.68 g (0.01 mol) of sodium ethoxide.

  • Homogenization: Manually homogenize the mixture.

  • Microwave Irradiation: Place the mixture in a sealed Teflon flask and subject it to 700W microwave irradiation. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete after 12 minutes.

  • Purification: The resulting crude procaine, a viscous liquid that solidifies at room temperature, is suspended in 10 mL of distilled water. The suspension is heated to 80°C, purified with activated charcoal, and filtered while hot under reduced pressure.

  • Crystallization: Upon cooling to room temperature, pure procaine precipitates as white crystals.

  • Isolation: The crystals are filtered under reduced pressure and dried at 40°C for 4 hours.

Synthesis of Procaine via p-Nitrobenzoyl Chloride

An alternative synthesis route involves the reaction of p-nitrobenzoyl chloride with N,N-diethylethanolamine, followed by the reduction of the nitro group.

Experimental Workflow: Procaine Synthesis via p-Nitrobenzoyl Chloride

G pNBA p-Nitrobenzoic Acid pNBC p-Nitrobenzoyl Chloride pNBA->pNBC Chlorination SOCl2 Thionyl Chloride SOCl2->pNBC Nitrocaine Nitrocaine pNBC->Nitrocaine Esterification DEEA N,N-Diethylethanolamine DEEA->Nitrocaine Procaine Procaine Nitrocaine->Procaine Nitro Group Reduction Reduction Reduction (e.g., with Iron powder) Reduction->Procaine ProcaineHCl Procaine Hydrochloride Procaine->ProcaineHCl Salt Formation HCl Hydrochloric Acid HCl->ProcaineHCl

Caption: Workflow for the synthesis of Procaine Hydrochloride.

Application Note 2: Synthesis of Chloroquine

Chloroquine, a 4-aminoquinoline (B48711) drug used in the treatment and prevention of malaria, is synthesized by reacting 4,7-dichloroquinoline (B193633) with a substituted diamine side chain. An asymmetric synthesis of the (S)-enantiomer of the side chain, (S)-5-(N-diethylamino)-2-pentylamine, is a key step in producing enantiomerically pure (S)-chloroquine.[2]

Quantitative Data: Asymmetric Synthesis of (S)-Chloroquine Phosphate (B84403)

StepDescriptionYieldEnantiomeric Excess (ee)Overall RecoveryReference
1Asymmetric reductive amination of 5-(N-diethylamino)-2-pentanone->99%>70%[2]
2Catalytic hydrogenation to remove benzyl (B1604629) group->99%>70%[2]
3Condensation with 4,7-dichloroquinoline->99%>70%[2]
4Salt formation with phosphoric acid80.32% (one example)98.44% (one example)>70%[3]

Experimental Protocol: Asymmetric Synthesis of (S)-5-(N-diethylamino)-2-pentylamine

  • Reaction Setup: To a 500 mL hydrogenation reactor, add 150 mL of methanol.

  • Addition of Reactants: With stirring, add 15.7 g (0.1 mol) of 5-diethylamino-2-pentanone, 12.7 g (0.105 mol) of (S)-α-methylbenzylamine, and 28.4 g (0.1 mol) of isopropyl titanate.

  • Asymmetric Reductive Amination: The reaction proceeds to form (S,S)-5-(N'-diethylamino)-N-((1-phenyl)ethyl)-2-pentylamine.

  • Catalytic Hydrogenation: The resulting product is then subjected to catalytic hydrogenation to remove the benzyl group, yielding (S)-5-diethylamino-2-pentylamine.

Final Condensation and Purification

The synthesized chiral side chain is then condensed with 4,7-dichloroquinoline at elevated temperatures to produce (S)-chloroquine.[2] The final product can be purified by recrystallization to achieve high purity.[3]

Application Note 3: Synthesis of N-Arylpiperazines

N-arylpiperazines are crucial components of many drugs targeting the central nervous system. Their synthesis often involves the reaction of an appropriate aryl halide or triflate with a piperazine (B1678402) derivative.

Quantitative Data: Synthesis of Thiazolinylphenyl-piperazines

CompoundYieldMelting Point (°C)Reference
2-(2-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazole (2a)58%78-80[4]
2-(3-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazole (2b)65%109-110[4]
2-(4-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazole (2c)60%152-153[4]
1-(4-(4-(4,5-Dihydrothiazol-2-yl)phenyl)piperazin-1-yl)ethan-1-one (3c)61%199-200[4]

Signaling Pathways of Synthesized Pharmaceuticals

Procaine's Mechanism of Action

Procaine primarily acts as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes.[5][6][7] This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of pain signals.[5][6] In the context of cancer research, procaine has been shown to inhibit cell proliferation and migration by downregulating the PI3K/AKT and ERK/MAPK signaling pathways.[8][9]

Signaling Pathway: Procaine's Anticancer Effects

G Procaine Procaine PI3K PI3K Procaine->PI3K ERK ERK Procaine->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Procaine inhibits the PI3K/AKT and ERK signaling pathways.

Chloroquine's Mechanism of Action

Chloroquine's antimalarial activity stems from its accumulation in the acidic food vacuole of the malaria parasite.[10][11][12] There, it inhibits the polymerization of toxic heme into hemozoin, leading to the accumulation of free heme and subsequent parasite death.[10][11] Chloroquine also possesses immunomodulatory effects by inhibiting Toll-like receptor (TLR) signaling.[10]

Signaling Pathway: Chloroquine's Antimalarial Action

G Chloroquine Chloroquine FoodVacuole Parasite Food Vacuole Chloroquine->FoodVacuole Accumulation HemePolymerase Heme Polymerase Chloroquine->HemePolymerase FoodVacuole->HemePolymerase Hemozoin Non-toxic Hemozoin HemePolymerase->Hemozoin Heme Toxic Heme Heme->HemePolymerase Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to

Caption: Chloroquine inhibits heme polymerization in the malaria parasite.

N-Arylpiperazines' Mechanism of Action

Many N-arylpiperazine-containing drugs exert their effects by modulating serotonergic and dopaminergic receptor systems.[13][14] The activation of these receptors, such as the 5-HT1A receptor, can trigger downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways, influencing cellular processes like proliferation and apoptosis.[15]

Signaling Pathway: N-Arylpiperazine Drug Action

G Arylpiperazine Arylpiperazine Drug Receptor 5-HT/Dopamine Receptor Arylpiperazine->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger MAPK_ERK MAPK/ERK Pathway SecondMessenger->MAPK_ERK PI3K_AKT PI3K/Akt Pathway SecondMessenger->PI3K_AKT CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) MAPK_ERK->CellularResponse PI3K_AKT->CellularResponse

Caption: General signaling pathway for N-arylpiperazine drugs.

References

Application Note: Quantification of Ethylaminoethanol in Aqueous Solutions by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Ethylaminoethanol in aqueous solutions. The described protocol is applicable to environmental water monitoring and industrial wastewater analysis. By leveraging a mixed-mode liquid chromatography approach coupled with mass spectrometric detection, this method achieves low limits of detection and quantification.

Introduction

This compound is an organic compound used in various industrial applications. Its presence in aqueous environments is a subject of monitoring to ensure regulatory compliance and environmental safety. Liquid chromatography-mass spectrometry (LC-MS) offers the high selectivity and sensitivity required for the accurate quantification of such compounds in complex matrices. This document provides a comprehensive protocol for the determination of this compound in water samples.

Experimental

  • This compound standard (purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm PVDF)

Standard Stock Solution (100 ppm): A stock solution of this compound (100 ppm) is prepared in methanol. This stock solution is then used to prepare working standards through serial dilutions in ultrapure water.

Calibration Standards: Calibration standards are prepared by diluting the stock solution with ultrapure water to achieve concentrations ranging from 5 ppb to 1000 ppb.[1] For lower level detection, a range from the detection limit to 100 ppb can be utilized.[2]

Sample Preparation: For direct analysis of clean water samples, filter the sample through a 0.45 µm PVDF syringe filter into an HPLC vial.[1] For complex matrices like industrial wastewater, a solid-phase extraction (SPE) cleanup may be necessary to mitigate matrix effects.[3]

A high-performance liquid chromatography (HPLC) system equipped with a triple quadrupole mass spectrometer was used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Acclaim Trinity P1 (2.1 x 100 mm, 3 µm) or similar mixed-mode column
Mobile Phase Isocratic: 90% Acetonitrile, 7% DI Water, 3% Ammonium Formate Buffer (100 mM, pH 3.7)[2][4]
Flow Rate 0.5 mL/min[2][4]
Column Temperature 20 °C[2][4]
Injection Volume 20 µL[2][4]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Nebulizer Gas Nitrogen at 80 psi[2]
Probe Temperature 500 °C[2]
Needle Voltage 1000 V[2]
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion (m/z): 89.1, Product Ion (m/z): 71.1 (Predicted)

Note: The molecular weight of this compound (C4H11NO) is 89.14 g/mol . The precursor ion would be the protonated molecule [M+H]+. The product ion is predicted based on a common fragmentation pathway involving the loss of water.

Results and Discussion

The developed LC-MS method demonstrates excellent performance for the analysis of this compound in aqueous solutions.

Table 3: Quantitative Method Performance Data

ParameterResult
Linearity (r²) > 0.99[1][2]
Calibration Range 5 ppb - 1000 ppb[1]
Limit of Detection (LOD) 5 ppb (based on ASTM D-7599 for similar compounds)[5]
Limit of Quantification (LOQ) Sub-ppb levels can be routinely quantified[2]
Accuracy (% Recovery) 102.2% (for the structurally similar N-Ethyldiethanolamine)[5]

The method provides a linear response across a wide concentration range, enabling accurate quantification. The low limit of detection allows for the monitoring of trace levels of this compound in environmental samples.

Detailed Protocols

  • Weigh 6.31 g of ammonium formate and dissolve it in 1 L of ultrapure water.

  • Adjust the pH of the solution to 3.7 using formic acid.

  • Filter the buffer through a 0.22 µm membrane filter before use.

  • Equilibrate the LC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set up the mass spectrometer with the parameters listed in Table 2.

  • Inject a blank (ultrapure water) to ensure no carryover.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Aqueous Sample Collection B Filter Sample (0.45 µm) A->B E Inject into LC-MS System B->E C Prepare Calibration Standards D Transfer to HPLC Vials C->D D->E F Chromatographic Separation (Mixed-Mode Column) E->F G Mass Spectrometric Detection (ESI+, MRM) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of this compound I->J

Caption: Experimental workflow for the LC-MS analysis of this compound.

Logical_Relationship Analyte This compound in Aqueous Solution LC Liquid Chromatography (Separation) Analyte->LC Injection MS Mass Spectrometry (Detection & Quantification) LC->MS Elution Result Concentration Data MS->Result Signal Processing

Caption: Logical relationship of the analytical components.

Conclusion

The LC-MS method presented here is a robust and reliable approach for the quantitative determination of this compound in aqueous solutions. The protocol is straightforward, offering high sensitivity, selectivity, and accuracy, making it well-suited for routine analysis in environmental and industrial laboratories.

References

Application Notes and Protocols for the Synthesis of Cationic Surfactants from 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of novel cationic surfactants using 2-(Ethylamino)ethanol as a versatile building block. The resulting N-alkyl-N-ethyl-2-hydroxyethylammonium halide surfactants possess a unique combination of a hydrophilic head group containing a hydroxyl moiety and a cationic ammonium (B1175870) center, paired with a tunable hydrophobic alkyl chain. This structure imparts interesting surface-active properties, making them promising candidates for various applications in drug formulation and development, including as solubilizing agents, emulsifiers, and components of drug delivery systems.

Introduction to 2-(Ethylamino)ethanol Based Surfactants

Cationic surfactants are a class of amphiphilic molecules that possess a positively charged head group. This charge allows for strong interaction with negatively charged surfaces and biomolecules, making them effective antimicrobial agents and formulation excipients. The incorporation of a hydroxyl group in the headgroup, as is the case with surfactants derived from 2-(Ethylamino)ethanol, can enhance water solubility, modify hygroscopicity, and potentially reduce toxicity compared to conventional quaternary ammonium surfactants.

The general structure of the target surfactants is N-alkyl-N-ethyl-2-hydroxyethylammonium halide, where the alkyl chain length can be varied to modulate the hydrophobic-lipophilic balance (HLB) and, consequently, the surfactant's properties.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the overall workflow from synthesis to characterization of the 2-(Ethylamino)ethanol based surfactants.

Surfactant Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-(Ethylamino)ethanol + Alkyl Halide Reaction Quaternization Reaction Reactants->Reaction Solvent, Heat Purification Recrystallization Reaction->Purification Product N-Alkyl-N-ethyl-2-hydroxyethylammonium Halide Purification->Product Structural Structural Analysis (NMR, FTIR) Product->Structural Surface_Activity Surface Activity Measurement (Tensiometry) Product->Surface_Activity CMC_Determination CMC Determination (Conductivity, Fluorescence) Surface_Activity->CMC_Determination Applications Application Testing (Solubilization, Emulsification) CMC_Determination->Applications Micelle Formation cluster_water Aqueous Environment cluster_micelle Micelle (Above CMC) s1 center->s1  Hydrophobic Tail s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 Monomer Monomer->Monomer_tail Monomer_label Surfactant Monomer (Below CMC) Head_label Hydrophilic Head

Experimental setup for disproportionation reaction of N-ethyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed experimental protocol for the synthesis of piperazine (B1678402) derivatives through the catalytic cyclization of diethanolamine (B148213). While the disproportionation of N-ethyldiethanolamine is not a commonly documented reaction, the intramolecular and intermolecular reactions of diethanolamine to form N-(2-hydroxyethyl)piperazine (HEP) and N,N'-bis(2-hydroxyethyl)piperazine (BHEP) are of significant interest in industrial and pharmaceutical chemistry. These piperazine derivatives serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. The protocols described herein are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The primary reaction discussed is the catalytic conversion of diethanolamine, which involves a cyclization mechanism. This process can be guided by different catalysts and reaction conditions to selectively yield the desired piperazine derivatives.

Experimental Protocols

This protocol is based on a solvent-free catalytic approach.

Materials:

  • Diethanolamine (DEA)

  • Catalyst A (e.g., a proprietary hydrogenation-dehydrogenation catalyst)

  • High-pressure autoclave reactor

  • Gas chromatograph (GC) with a suitable column (e.g., 30m RTX Amin)

  • Standard laboratory glassware

Procedure:

  • Charge a high-pressure autoclave reactor with 100 g of diethanolamine and 10 g of Catalyst A.

  • Seal the reactor and purge with an inert gas, such as nitrogen or argon.

  • Pressurize the reactor with hydrogen to approximately 60000 Torr.

  • Heat the reactor to a temperature range of 180-200°C.

  • Maintain the reaction at this temperature for 10 hours with constant stirring.

  • After the reaction period, cool the reactor to room temperature and carefully vent the excess pressure.

  • Collect the crude product mixture.

  • Analyze the product composition using gas chromatography to determine the conversion of diethanolamine and the selectivity for N,N'-bis(2-hydroxyethyl)piperazine.[1]

This method involves the reaction of both monoethanolamine and diethanolamine to produce N-(2-hydroxyethyl)piperazine.[2][3]

Materials:

  • Monoethanolamine (MEA)

  • Diethanolamine (DEA)

  • Nickel-copper-chromia hydrogenation-dehydrogenation catalyst (e.g., 75 mol% nickel, 23 mol% copper, 2 mol% chromium)[2]

  • Stirred stainless steel autoclave (1-liter capacity)

  • Hydrogen gas supply

  • Gas chromatograph (GC)

  • Karl Fischer titrator for water determination

Procedure:

  • Charge the 1-liter stirred stainless steel autoclave with a mixture of monoethanolamine and diethanolamine (e.g., a 3:1 molar ratio), water, and the powdered nickel-copper-chromia catalyst.[2]

  • Purge the autoclave thoroughly with hydrogen gas.

  • Pressurize the autoclave with hydrogen to an initial pressure of 250 psig.

  • Heat the reaction mixture to the desired temperature (e.g., 125-250°C) and increase the pressure to the operating range of 300-800 psig.[2]

  • Maintain the reaction at the set temperature and pressure for 2 hours with stirring.[2]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the autoclave and recover the product mixture.

  • Analyze the product using GC for composition and Karl Fischer titration for water content.[2]

Data Presentation

The following table summarizes quantitative data from various synthetic routes for piperazine derivatives from diethanolamine and related starting materials.

ProductStarting Material(s)Catalyst/ReagentTemperature (°C)PressureReaction TimeYield/SelectivityReference
N,N'-bis(2-hydroxyethyl)piperazineDiethanolamineCatalyst A (hydrogenation)180 - 20060006 Torr10 h79%[1]
N,N'-bis(2-hydroxyethyl)piperazineDiethanolamine, OxamideNone205Atmospheric3 h41.04%[4]
N-(2-hydroxyethyl)piperazineMonoethanolamine, DiethanolamineNickel-Copper-Chromia125 - 250300 - 800 psig2 hNot specified[2]
N-(2-hydroxyethyl)piperazineTriethanolamine, AmmoniaHeterogeneous (ZrO₂/Al₂O₃, CuO, CoO/NiO/MoO₃)180 - 25035 - 300 barContinuousNot specified[5]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the catalytic synthesis of piperazine derivatives from diethanolamine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Diethanolamine & Catalyst Reactor_Prep Charge & Purge Autoclave Reactants->Reactor_Prep Pressurize Pressurize with H₂ Reactor_Prep->Pressurize Heat Heat to 180-200°C Pressurize->Heat React Stir for 10h Heat->React Cool_Vent Cool & Vent Reactor React->Cool_Vent Product_Recovery Recover Crude Product Cool_Vent->Product_Recovery Analysis GC Analysis Product_Recovery->Analysis

Caption: Experimental workflow for catalytic cyclization.

References

Ethylaminoethanol as a pH Buffer in Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical for the success of numerous biological assays. The choice of buffering agent can significantly impact experimental outcomes, influencing enzyme activity, protein stability, and cell viability. Ethylaminoethanol, a primary amine with a pKa of 9.7, presents a viable option for creating a stable buffer system in the alkaline range, typically between pH 8.7 and 10.7. Its simple structure and miscibility with water make it a straightforward component for buffer preparation.

These application notes provide a comprehensive guide to the use of 2-(Ethylamino)ethanol as a pH buffer in biological assays. This document outlines its physicochemical properties, preparation of buffer solutions, and detailed protocols for its application, including a specific protocol for the Alkaline Phosphatase (ALP) assay. Additionally, it addresses the compatibility and potential interferences of this compound in various biological systems.

Physicochemical Properties and Buffering Capacity

Understanding the properties of this compound is essential for its effective use as a buffer. Key characteristics are summarized in the table below.

PropertyValueReference
Chemical Formula C₄H₁₁NO--INVALID-LINK--
Molecular Weight 89.14 g/mol --INVALID-LINK--
pKa (25 °C) 9.7--INVALID-LINK--
Effective Buffering Range pH 8.7 - 10.7Inferred from pKa
Appearance Colorless liquid--INVALID-LINK--
Solubility Miscible in water--INVALID-LINK--

The buffering capacity of this compound is centered around its pKa. The Henderson-Hasselbalch equation can be used to calculate the pH of the buffer solution:

pH = pKa + log₁₀([A⁻]/[HA])

Where [A⁻] is the concentration of the conjugate base (this compound) and [HA] is the concentration of the conjugate acid (protonated this compound).

Preparation of this compound Buffer

This protocol describes the preparation of a 1 M stock solution of this compound buffer, which can be diluted to the desired working concentration.

Materials:

  • 2-(Ethylamino)ethanol (liquid, ≥98% purity)

  • Hydrochloric acid (HCl), concentrated or 1 M solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Volumetric flask (1 L)

Protocol:

  • Safety Precautions: Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is harmful if swallowed and can cause skin and eye irritation.[1]

  • Initial Dilution: In a 1 L beaker, add approximately 800 mL of deionized water.

  • Adding this compound: While stirring, slowly add 89.14 g (or approximately 97.5 mL, assuming a density of 0.914 g/mL) of 2-(Ethylamino)ethanol to the water.

  • pH Adjustment: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add concentrated HCl (or 1 M HCl for finer control) dropwise to the solution while continuously monitoring the pH. The initial pH will be highly alkaline.

  • Titration to Desired pH: Continue adding HCl until the desired pH within the buffering range (e.g., pH 9.5) is reached. Be cautious as the pH will change rapidly near the pKa.

  • Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to 1 L with deionized water.

  • Sterilization and Storage: For biological applications, the buffer solution should be sterilized by filtration through a 0.22 µm filter. Store the buffer at 4°C.

G cluster_prep Buffer Preparation Workflow start Start safety Safety Precautions (Fume Hood, PPE) start->safety dilute Add 800 mL deionized water safety->dilute add_eaa Add 89.14 g This compound dilute->add_eaa stir Stir solution add_eaa->stir ph_adjust Adjust pH with HCl (monitor with pH meter) stir->ph_adjust final_vol Bring to 1 L final volume ph_adjust->final_vol sterilize Sterilize by filtration (0.22 µm filter) final_vol->sterilize store Store at 4°C sterilize->store end_node End store->end_node

Caption: Workflow for preparing this compound buffer solution.

Application: Alkaline Phosphatase (ALP) Assay

This compound buffer is well-suited for assays requiring an alkaline pH, such as the colorimetric assay for alkaline phosphatase (ALP). The following is an adapted protocol for measuring ALP activity.

Principle:

Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol (pNP) and inorganic phosphate at an alkaline pH. The resulting pNP is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • This compound buffer (e.g., 0.1 M, pH 9.8)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Alkaline phosphatase (as a standard or in the experimental sample)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Protocol:

  • Prepare Reagents:

    • This compound Buffer (0.1 M, pH 9.8): Dilute the 1 M stock solution 1:10 with deionized water. Verify the pH and adjust if necessary.

    • pNPP Substrate Solution: Prepare a fresh solution of pNPP in the this compound buffer at the desired concentration (e.g., 1 mg/mL). Protect this solution from light.

  • Assay Setup:

    • Pipette 50 µL of the sample (or ALP standard) into the wells of a 96-well plate.

    • Include appropriate controls (e.g., buffer only as a blank, known concentrations of ALP for a standard curve).

  • Initiate Reaction:

    • Add 150 µL of the pNPP substrate solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time may need to be optimized based on the enzyme activity.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples and standards.

    • Calculate the ALP activity based on the rate of pNP formation, using a standard curve if applicable.

G cluster_alp Alkaline Phosphatase (ALP) Assay Workflow reagents Prepare Reagents (Buffer, pNPP) setup Setup Assay Plate (Samples, Controls) reagents->setup initiate Initiate Reaction (Add pNPP) setup->initiate incubate Incubate at 37°C initiate->incubate measure Measure Absorbance (405 nm) incubate->measure analyze Analyze Data measure->analyze result Determine ALP Activity analyze->result

Caption: Experimental workflow for the Alkaline Phosphatase (ALP) assay.

Compatibility and Potential Interferences

When using this compound as a buffer, it is important to consider its potential interactions with the assay components.

Enzyme Assays:

  • The primary amine group in this compound has the potential to interact with certain enzymes. It is recommended to perform control experiments to ensure that the buffer does not inhibit or non-specifically activate the enzyme of interest.

  • Amino-containing buffers can sometimes interfere with protein quantification assays that rely on dye-binding, such as the Bradford assay. It is advisable to use a compatible protein assay method, such as the bicinchoninic acid (BCA) assay.

Cell-Based Assays:

  • The use of this compound in cell culture is not well-documented. Like other primary amines, it has the potential to be toxic to cells at higher concentrations.[2]

  • If used in cell-based assays, it is crucial to determine the non-toxic working concentration for the specific cell line being used through a dose-response viability assay (e.g., MTT or trypan blue exclusion).

General Considerations:

  • Temperature Dependence of pKa: The pKa of amine-based buffers can be sensitive to temperature changes. It is important to adjust the pH of the buffer at the intended experimental temperature.

  • Chelation of Metal Ions: While not a strong chelator, the amine and hydroxyl groups of this compound could potentially interact with divalent metal ions. This should be considered in assays where metal ion concentration is critical.

Signaling Pathway Consideration

In many biological assays, the goal is to study a specific signaling pathway. The choice of buffer should not interfere with the components of this pathway. The diagram below illustrates a generic signaling cascade, highlighting the points where a buffer could potentially have an off-target effect.

G cluster_pathway Generic Signaling Pathway ligand Ligand receptor Receptor ligand->receptor transducer Signal Transducer receptor->transducer effector Effector Protein transducer->effector response Cellular Response effector->response buffer Buffer Component buffer->receptor Potential Interaction buffer->effector Potential Interaction

Caption: Potential interaction points of a buffer in a signaling pathway.

Conclusion

This compound can serve as an effective and economical buffer for biological assays that require a stable alkaline pH. Its straightforward preparation and clear buffering range make it a valuable tool for researchers. However, as with any buffer, it is imperative to validate its compatibility with the specific assay system to ensure that it does not introduce artifacts or interfere with the biological processes under investigation. The protocols and information provided in these application notes offer a solid foundation for the successful implementation of this compound buffer in your research.

References

Application Notes and Protocols for the Analysis of Ethylaminoethanol Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the determination of Ethylaminoethanol (also known as 2-Ethylaminoethanol) purity using gas chromatography. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and other chemical products. Ensuring its purity is paramount for the quality and safety of the final products. Gas chromatography (GC) is a robust and reliable analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. This document details a GC method utilizing a Flame Ionization Detector (FID), which is highly sensitive to organic compounds and provides excellent quantitative results.

Experimental Protocols

Principle

This method employs a high-polarity capillary GC column to separate this compound from potential impurities. The sample is diluted in a suitable solvent and injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is used for the detection and quantification of the eluted compounds. The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. As this compound is a polar compound, a polar solvent is recommended for dilution.

Protocol:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add approximately 5 mL of pyridine (B92270) to the flask and sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with pyridine and mix thoroughly. This yields a sample concentration of approximately 10 mg/mL.

  • If necessary, further dilute the sample to achieve a concentration within the linear range of the detector, typically around 0.1-1 mg/mL.[1]

  • Filter the final solution through a 0.45 µm syringe filter into a 2 mL GC vial.

ParameterSpecification
Sample This compound
Solvent Pyridine[2] or Methanol
Concentration 0.1 - 1.0 mg/mL[1]
Filtration 0.45 µm Syringe Filter
Gas Chromatography (GC) Conditions

The following GC conditions have been optimized for the analysis of this compound and other amino alcohols.[2]

ParameterSpecification
Instrument Gas Chromatograph with FID
Column Agilent CP-Sil 8 CB for Amines, 30 m x 0.25 mm ID, 0.5 µm film thickness[2]
Carrier Gas Hydrogen (H₂) or Helium (He)
Carrier Gas Flow 60 kPa (0.6 bar, 8.6 psi) for H₂[2]
Injector Split
Injector Temperature 200 °C[2]
Split Ratio 50:1 (can be optimized)
Injection Volume 1 µL[2]
Oven Program
   Initial Temperature40 °C[2]
   Hold Time5 min[2]
   Ramp Rate6 °C/min[2]
   Final Temperature200 °C[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 285 °C[2]

Data Analysis

The purity of this compound is calculated using the area percent method.

Formula:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

System Suitability

To ensure the validity of the results, system suitability parameters should be checked before running the samples. This includes assessing the resolution between the main peak and any adjacent impurity peaks, the theoretical plates of the column, and the tailing factor of the this compound peak.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound purity.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in Pyridine weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter into GC Vial dilute->filter inject Inject Sample into GC filter->inject Prepared Sample separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound Purity Analysis by GC-FID.

Alternative Method: GC-TCD

For certain applications, a Thermal Conductivity Detector (TCD) can be used as an alternative to the FID. The TCD is a universal detector that responds to all compounds, excluding the carrier gas.[3] It is generally less sensitive than the FID but can be advantageous when analyzing for impurities that do not respond well to FID, such as water or inorganic gases. The GC conditions, such as the column and temperature program, would remain similar, but the detector parameters would need to be adjusted according to the manufacturer's recommendations.

References

Application Notes and Protocols: N-Ethylethanolamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of N-Ethylethanolamine as a key reagent in the synthesis of agrochemicals, particularly focusing on the formation of dithiocarbamate (B8719985) fungicides.

Introduction

N-Ethylethanolamine (2-(Ethylamino)ethanol) is a versatile bifunctional molecule containing both a secondary amine and a primary alcohol. This dual functionality makes it a valuable building block in the synthesis of various agrochemicals. The secondary amine group provides a reactive site for the formation of crucial toxophores, such as the dithiocarbamate group, which is the basis for a class of broad-spectrum fungicides. The hydroxyl group offers a potential site for further chemical modification to alter the solubility, systemic properties, and overall efficacy of the final active ingredient.

Application: Synthesis of Dithiocarbamate Fungicides

Dithiocarbamates are a well-established class of fungicides used to control a wide range of fungal diseases in crops. The synthesis of N,N-disubstituted dithiocarbamates is a straightforward reaction involving a secondary amine, carbon disulfide, and a base. N-Ethylethanolamine serves as the secondary amine precursor in this reaction, leading to the formation of N-(2-hydroxyethyl)-N-ethyldithiocarbamate salts.

General Reaction Scheme:

The synthesis proceeds via the nucleophilic addition of the secondary amine of N-Ethylethanolamine to carbon disulfide in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding dithiocarbamate salt.

G cluster_reactants Reactants cluster_product Product NEE N-Ethylethanolamine (C4H11NO) reaction_step + NEE->reaction_step CS2 Carbon Disulfide (CS2) CS2->reaction_step Base Base (e.g., NaOH) Base->reaction_step DTC Sodium N-(2-hydroxyethyl)-N-ethyldithiocarbamate reaction_step->DTC Reaction

Caption: Synthesis of a dithiocarbamate fungicide from N-Ethylethanolamine.

Experimental Protocols

Protocol 1: Synthesis of Sodium N-(2-hydroxyethyl)-N-ethyldithiocarbamate

This protocol describes a representative one-pot synthesis of a dithiocarbamate salt using N-Ethylethanolamine.

Materials:

  • N-Ethylethanolamine (C4H11NO)

  • Carbon Disulfide (CS2)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve N-Ethylethanolamine in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of a concentrated aqueous solution of sodium hydroxide with continuous stirring.

  • After the addition of the base, add an equimolar amount of carbon disulfide dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Once the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Sodium N-(2-hydroxyethyl)-N-ethyldithiocarbamate.

ParameterValue
Reactants
N-Ethylethanolamine1.0 mol
Carbon Disulfide1.0 mol
Sodium Hydroxide1.0 mol
Reaction Conditions
SolventEthanol
Temperature0-10 °C (addition), Room Temp (stirring)
Reaction Time2-3 hours
Product
Product NameSodium N-(2-hydroxyethyl)-N-ethyldithiocarbamate
AppearanceWhite to pale yellow solid
Yield85-95%
Purity (Typical)>95%

Logical Workflow for Agrochemical Development

The synthesis of the active ingredient is a critical step in the development of a new agrochemical product. The following diagram illustrates the logical workflow from synthesis to formulation.

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_formulation Product Formulation reagent N-Ethylethanolamine synthesis Dithiocarbamate Synthesis reagent->synthesis purification Purification synthesis->purification screening Fungicidal Screening purification->screening toxicology Toxicological Studies screening->toxicology formulation Formulation Development toxicology->formulation packaging Packaging formulation->packaging

Caption: Workflow for agrochemical development.

Conclusion

N-Ethylethanolamine is a readily available and effective reagent for the synthesis of dithiocarbamate-based agrochemicals. The straightforward reaction protocol and high yields make it an attractive choice for the large-scale production of these important fungicides. The presence of a hydroxyl group in the resulting molecule also provides opportunities for the development of second-generation fungicides with improved properties through further derivatization. Researchers are encouraged to explore these possibilities to develop novel and more effective crop protection agents.

Application Notes and Protocols: N-Alkylation of Monoethanolamine to Yield Ethylaminoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylaminoethanol is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, featuring both a secondary amine and a primary alcohol, allows for a wide range of subsequent chemical modifications. The selective N-alkylation of monoethanolamine presents a common challenge in synthetic chemistry, as the reaction can often lead to a mixture of mono- and di-alkylated products, as well as O-alkylation byproducts. Controlling the reaction conditions is therefore crucial to achieving high yields and selectivity for the desired N-ethylaminoethanol.

This document provides detailed protocols for the synthesis of N-ethylaminoethanol from monoethanolamine via two primary methods: direct alkylation with an ethylating agent and reductive amination with acetaldehyde (B116499). Additionally, an alternative approach using phase transfer catalysis for enhanced selectivity is discussed. These methods have been selected for their scalability and applicability in both research and development settings.

Key Synthetic Pathways

The synthesis of N-ethylaminoethanol from monoethanolamine can be achieved through several routes. The most common laboratory and industrial methods include:

  • Direct N-Alkylation: This classic method involves the reaction of monoethanolamine with an ethylating agent, such as ethyl bromide or ethyl iodide. While straightforward, this approach can suffer from low selectivity, yielding mixtures of N-ethylaminoethanol, N,N-diethylaminoethanol, and unreacted starting material. Careful control of reaction parameters is essential to favor mono-alkylation.

  • Reductive Amination: A more selective method involves the reaction of monoethanolamine with acetaldehyde to form an intermediate imine, which is then reduced in situ to yield N-ethylaminoethanol.[1][2][3] This one-pot procedure often provides higher yields of the desired mono-alkylated product with fewer byproducts.[4]

  • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst can significantly improve the selectivity of the N-alkylation of monoethanolamine with alkyl halides.[5][6] The catalyst facilitates the transfer of the deprotonated amine from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[5][6]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Ethyl Bromide

This protocol describes the synthesis of N-ethylaminoethanol by the direct alkylation of monoethanolamine with ethyl bromide.

Materials:

  • Monoethanolamine

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Ethanol (B145695)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add monoethanolamine (1 equivalent) and ethanol (100 mL).

  • Add finely ground potassium carbonate (1.5 equivalents) to the solution.

  • While stirring vigorously, slowly add ethyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the residue in water (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-ethylaminoethanol by fractional distillation under reduced pressure.

Protocol 2: Reductive Amination with Acetaldehyde

This protocol details the synthesis of N-ethylaminoethanol via reductive amination of monoethanolamine with acetaldehyde using sodium borohydride (B1222165) as the reducing agent.

Materials:

  • Monoethanolamine

  • Acetaldehyde

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 2M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve monoethanolamine (1 equivalent) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetaldehyde (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour to allow for the formation of the imine intermediate.

  • In small portions, carefully add sodium borohydride (1.2 equivalents) to the reaction mixture. The addition is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Quench the reaction by slowly adding 1M HCl until the pH is acidic (pH ~2-3).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH until the pH is alkaline (pH ~10-11).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-ethylaminoethanol.

  • If necessary, purify the product by vacuum distillation.

Data Presentation

ParameterDirect AlkylationReductive AminationPhase Transfer Catalysis
Ethylating Agent Ethyl BromideAcetaldehydeEthyl Bromide
Reducing Agent N/ASodium BorohydrideN/A
Catalyst N/AN/ATetrabutylammonium Bromide (TBAB)
Solvent EthanolMethanolWater/Organic Biphasic
Typical Yield 40-60%70-85%65-75%
Purity (pre-distillation) ModerateHighHigh
Key Byproducts N,N-dithis compoundMinor over-alkylation productsN,N-dithis compound (reduced)
Reaction Temperature Reflux0 °C to Room Temperature60-90 °C
Reaction Time 6-8 hours5-7 hours3-5 hours

Visualizations

Reaction Pathway: N-Alkylation of Monoethanolamine

reaction_pathway cluster_da Direct Alkylation cluster_ra Reductive Amination MEA Monoethanolamine Imine Imine Intermediate MEA->Imine + Acetaldehyde EAE N-Ethylaminoethanol MEA->EAE + EtBr EtBr Ethyl Bromide Acetaldehyde Acetaldehyde NaBH4 NaBH4 Imine->EAE + NaBH4 DEAE N,N-Dithis compound EAE->DEAE + EtBr

Caption: Chemical pathways for N-ethylaminoethanol synthesis.

Experimental Workflow: Synthesis and Purification

workflow start Start: Select Synthesis Route reaction Perform N-Alkylation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotovap) drying->concentration purification Purification (Vacuum Distillation) concentration->purification analysis Product Characterization (GC-MS, NMR) purification->analysis final_product Pure N-Ethylaminoethanol analysis->final_product

Caption: General workflow for synthesis and purification.

References

Application of Ethylaminoethanol in the Production of Emulsifiers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylaminoethanol is a versatile primary amine and alcohol used in the synthesis of a variety of chemical compounds. In the production of emulsifiers, it serves as a key building block for creating non-ionic surfactants, specifically N-ethyl-N-(2-hydroxyethyl) fatty acid amides. These amphiphilic molecules possess a hydrophilic head group derived from the this compound moiety and a lipophilic tail from a fatty acid. This structure allows them to reduce the interfacial tension between oil and water, enabling the formation of stable emulsions. These emulsifiers find applications in various fields, including cosmetics, pharmaceuticals, and industrial formulations, where they function as thickening agents, foam stabilizers, and dispersing agents.[1]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of emulsifiers derived from this compound.

Data Presentation: Physicochemical Properties of Alkanolamide Emulsifiers

The following tables summarize key physicochemical properties of alkanolamide surfactants. It is important to note that specific data for N-ethyl-N-(2-hydroxyethyl) fatty acid amides is limited in publicly available literature. Therefore, data for structurally similar and commonly used alkanolamides, such as those derived from diethanolamine (B148213) (DEA), are presented for comparative purposes.

SurfactantMolecular FormulaMolecular Weight ( g/mol )Physical StateIntended Use
N,N-bis(2-hydroxyethyl)lauramide (Lauramide DEA) C16H33NO3287.44[2]White to pale yellow waxy solid[1]Thickener, foam stabilizer, emulsifier in shampoos, cleansers, creams, and lotions.[1]
N,N-bis(2-hydroxyethyl)stearamide (Stearamide DEA) C22H45NO3371.60[3]Waxy solidThickener and wax emulsifier in soaps, creams, and lotions.[3]
N-Ethyl-N-(2-hydroxyethyl)stearamide (Estimated) C22H45NO2355.60[4]Waxy solid (predicted)Emulsifier, thickener
SurfactantCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Hydrophilic-Lipophilic Balance (HLB)
N-Alkyl-N-methylgluconamides (C10-C18) Varies with alkyl chain lengthVaries with alkyl chain lengthNot specified
N-Alkyl-N-methyllactobionamides (C10-C18) Varies with alkyl chain lengthVaries with alkyl chain lengthNot specified

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-N-(2-hydroxyethyl) Lauramide

This protocol describes the direct amidation of lauric acid with this compound to produce N-ethyl-N-(2-hydroxyethyl) lauramide. The procedure is adapted from the synthesis of similar fatty acid alkanolamides.

Materials:

  • Lauric acid (C12H24O2)

  • This compound (C4H11NO)

  • Toluene (B28343)

  • Nitrogen gas

  • Heating mantle with magnetic stirrer

  • Round-bottom flask

  • Dean-Stark apparatus or equivalent water separator

  • Condenser

  • Thermometer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and a Dean-Stark trap, add lauric acid and this compound in a 1:1.2 molar ratio.

  • Add toluene to the flask to act as an azeotropic solvent for water removal. The amount should be sufficient to facilitate efficient stirring and azeotropic distillation.

  • Begin stirring the mixture and gently purge the system with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to a temperature of 140-160°C.

  • Continuously remove the water of reaction as an azeotrope with toluene using the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting product, N-ethyl-N-(2-hydroxyethyl) lauramide, can be further purified by recrystallization if necessary.

Protocol 2: Characterization of the Synthesized Emulsifier

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the formation of the amide bond and the presence of the hydroxyl group.

  • Procedure:

    • Obtain an FTIR spectrum of the purified product.

    • Identify the characteristic absorption bands:

      • Amide C=O stretching: ~1640 cm⁻¹

      • N-H bending (if any primary/secondary amide is present as impurity): ~1550 cm⁻¹

      • O-H stretching (from the hydroxyethyl (B10761427) group): broad peak around 3300 cm⁻¹

      • C-N stretching: ~1400 cm⁻¹

2. Determination of Emulsification Stability:

  • Objective: To assess the ability of the synthesized emulsifier to stabilize an oil-in-water emulsion.

  • Procedure:

    • Prepare a 1% (w/v) solution of the synthesized N-ethyl-N-(2-hydroxyethyl) lauramide in deionized water.

    • Prepare an oil-in-water emulsion by homogenizing 10% (v/v) of a suitable oil (e.g., mineral oil or a vegetable oil) with 90% (v/v) of the emulsifier solution.

    • Use a high-speed homogenizer at a specified speed and time (e.g., 10,000 rpm for 5 minutes) to ensure consistent emulsion formation.

    • Store the emulsion in a sealed container at room temperature.

    • Observe the emulsion for any signs of instability, such as creaming, coalescence, or phase separation, at regular intervals (e.g., 1 hour, 24 hours, 1 week).

    • For a quantitative assessment, measure the droplet size distribution of the emulsion over time using a particle size analyzer. A stable emulsion will show minimal change in the average droplet size.

Mandatory Visualizations

G General Synthesis of N-Ethyl-N-(2-hydroxyethyl) Fatty Acid Amide FattyAcid Fatty Acid (R-COOH) Reaction Direct Amidation FattyAcid->Reaction This compound This compound (CH3CH2NHCH2CH2OH) This compound->Reaction Product N-Ethyl-N-(2-hydroxyethyl) Fatty Acid Amide (R-CON(CH2CH3)CH2CH2OH) Reaction->Product Water Water (H2O) Reaction->Water Byproduct G Experimental Workflow for Emulsifier Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants Mix Fatty Acid and This compound Heating Heat under Nitrogen (140-160°C) Reactants->Heating WaterRemoval Azeotropic Removal of Water Heating->WaterRemoval SolventRemoval Remove Toluene (Rotary Evaporation) WaterRemoval->SolventRemoval CrudeProduct Crude Emulsifier SolventRemoval->CrudeProduct FTIR FTIR Spectroscopy CrudeProduct->FTIR EmulsionPrep Prepare Oil-in-Water Emulsion CrudeProduct->EmulsionPrep StabilityTest Emulsion Stability Analysis EmulsionPrep->StabilityTest

References

Application Note: 13C NMR Spectroscopy for Speciation Analysis of Ethylaminoethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylaminoethanol (EAE) is an organic compound used in a variety of industrial applications, including in the synthesis of pharmaceuticals, surfactants, and corrosion inhibitors. In aqueous solutions, EAE exists in equilibrium between its neutral (free base) form and its protonated form. The relative proportion of these species, known as speciation, is highly dependent on the pH of the solution and is critical to understanding the compound's reactivity, bioavailability, and overall function. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique for the direct qualitative and quantitative analysis of the species present in EAE solutions.[1] This method allows for the distinct identification and quantification of the free base and protonated forms by observing the chemical shift changes of the carbon atoms within the molecule.

Principle of Speciation by 13C NMR

The speciation of this compound in an aqueous solution is governed by the acid-base equilibrium between the neutral amine (EAE) and its conjugate acid, the protonated ammonium (B1175870) ion (EAEH⁺).

The nitrogen atom in EAE can accept a proton (H⁺) from the solution, leading to the formation of the protonated species. The position of this equilibrium is determined by the pKa of EAE and the pH of the solution. 13C NMR spectroscopy can distinguish between these two species because the chemical environment of the carbon nuclei is different in each form. The electron-withdrawing effect of the positively charged nitrogen in the protonated form deshields the adjacent carbon atoms, causing their signals to shift downfield (to a higher ppm value) in the 13C NMR spectrum.[2][3] By integrating the distinct peaks corresponding to each species, their relative concentrations can be determined.

G EAE This compound (EAE) (Free Base) EAEH Protonated this compound (EAEH⁺) EAE->EAEH + H⁺ EAEH->EAE - H⁺

Caption: Chemical equilibrium of this compound (EAE) in solution.

Quantitative Data: 13C NMR Chemical Shifts

The chemical shifts of the carbon atoms in this compound are sensitive to protonation. The following table summarizes the expected 13C NMR chemical shifts for each carbon in the neutral and protonated species. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm region.[2]

Carbon AssignmentStructureSpeciesExpected Chemical Shift (δ, ppm)
C1CH₃ -CH₂-NH-CH₂-CH₂-OHNeutral (EAE)~15.2
Protonated (EAEH⁺)~13.5
C2CH₃-CH₂ -NH-CH₂-CH₂-OHNeutral (EAE)~49.5
Protonated (EAEH⁺)~51.0 (Downfield Shift)
C3CH₃-CH₂-NH-CH₂ -CH₂-OHNeutral (EAE)~52.8
Protonated (EAEH⁺)~54.5 (Downfield Shift)
C4CH₃-CH₂-NH-CH₂-CH₂ -OHNeutral (EAE)~60.9
Protonated (EAEH⁺)~59.0

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). The values for the protonated species are estimates based on the principle that carbons adjacent to the protonated nitrogen will shift downfield. Actual values may vary based on solvent and concentration.

Protocols

Experimental Protocol for 13C NMR Speciation Analysis

This protocol outlines the steps for preparing samples and acquiring quantitative 13C NMR data for the speciation analysis of this compound solutions. For quantitative analysis, it is crucial to use parameters that account for the long relaxation times of 13C nuclei and potential Nuclear Overhauser Effect (NOE) distortions.[4][5]

1. Materials and Equipment

  • This compound (EAE)

  • Deuterated water (D₂O) for field-frequency lock

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

  • pH meter

  • Volumetric flasks and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a 13C probe

  • 5 mm NMR tubes

  • Paramagnetic relaxation agent (optional), e.g., Chromium(III) acetylacetonate (B107027) (Cr(acac)₃)[5]

2. Sample Preparation

  • Prepare a stock solution of this compound in D₂O at a known concentration (e.g., 0.5 M).

  • Create a series of samples by adjusting the pH of aliquots of the stock solution using dilute HCl or NaOH. Prepare samples covering a pH range around the pKa of EAE (~9.8).

  • Measure and record the final pH of each solution.

  • Transfer approximately 0.6-0.7 mL of each prepared solution into a 5 mm NMR tube.

  • (Optional) To reduce the experiment time, a paramagnetic relaxation agent like Cr(acac)₃ can be added to the sample to shorten the T₁ relaxation times.[5] A final concentration of ~10-20 mM is typically sufficient.

3. NMR Data Acquisition To obtain quantitative 13C NMR spectra, a pulse sequence with proton decoupling and NOE suppression should be used.[6]

  • Insert the NMR tube into the spectrometer and lock the field using the D₂O signal.

  • Tune and match the 13C probe.

  • Set the following acquisition parameters for quantitative analysis:

    • Pulse Program: zgig (or equivalent inverse-gated decoupling sequence to suppress NOE)

    • Pulse Angle: 90°[6]

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds[6]

    • Relaxation Delay (D1): A long delay is critical. Set D1 to at least 5 times the longest T₁ of the carbon nuclei of interest (typically 30-60 seconds). If a relaxation agent is used, D1 can be significantly shorter (e.g., 5-10 s).[5][7]

    • Number of Scans (NS): 250-500 scans, or as needed to achieve an adequate signal-to-noise ratio.[6]

    • Spectral Width (SW): A range covering approximately 0-180 ppm is suitable.

4. Data Processing and Speciation Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Reference the spectrum using an internal or external standard (e.g., TMS).

  • Identify the peaks corresponding to the free base (EAE) and protonated (EAEH⁺) species for each carbon.

  • Integrate the area of the distinct peaks for a specific carbon (e.g., C2 or C3) in both its neutral and protonated forms.

  • Calculate the mole fraction (χ) of each species using the following formula:

    • χ(EAE) = Area(EAE_peak) / [Area(EAE_peak) + Area(EAEH⁺_peak)]

    • χ(EAEH⁺) = Area(EAEH⁺_peak) / [Area(EAE_peak) + Area(EAEH⁺_peak)]

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare EAE stock solution in D₂O prep2 Adjust pH of aliquots (e.g., pH 7-12) prep1->prep2 prep3 Transfer samples to NMR tubes prep2->prep3 acq1 Lock, Tune, and Shim Spectrometer prep3->acq1 acq2 Set Quantitative Parameters (Inverse-gated decoupling, D1 ≥ 5*T₁) acq1->acq2 acq3 Acquire 13C NMR Spectrum acq2->acq3 proc1 Fourier Transform, Phase & Baseline Correction acq3->proc1 proc2 Identify & Assign Peaks for EAE and EAEH⁺ proc1->proc2 proc3 Integrate Peaks for each species proc2->proc3 proc4 Calculate Mole Fraction of each species proc3->proc4

Caption: Experimental workflow for 13C NMR speciation analysis.

References

Safe handling and disposal procedures for Ethylaminoethanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and disposal of Ethylaminoethanol (CAS No. 110-73-6) in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Health Effects

This compound is a hazardous chemical that presents several risks upon exposure.[1][2][3][4][5][6] It is classified as a combustible liquid.[4][7]

Primary hazards include:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1][4][5][6]

  • Corrosivity: Causes severe skin burns and serious eye damage.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Potential Health Effects:

  • Eye Contact: Can cause serious eye damage, including burns and corneal damage.[1][2]

  • Skin Contact: Toxic if absorbed through the skin, causing burns.[1][2] The substance is readily absorbed through the skin.[2]

  • Ingestion: Harmful if swallowed, causing burns to the gastrointestinal tract.[2][4]

  • Inhalation: May cause chemical burns to the respiratory tract and, at high concentrations, may lead to central nervous system depression.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 110-73-6
Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol [1]
Appearance Clear, colorless liquid[2][8][9]
Odor Amine-like[7][8][9]
Boiling Point 169-170 °C[10]
Melting Point -90 °C[10]
Flash Point 78 °C (172.4 °F)[2]
Density 0.914 g/mL at 25 °C[10]
Solubility in Water Miscible[8][11]
Vapor Density 3 (vs air)[10]
Vapor Pressure <1 mm Hg (at 20 °C)[10]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

PPESpecification
Eye Protection Chemical safety goggles and a face shield are required.[6][12]
Hand Protection Impervious gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling.[1][13]
Skin and Body Protection A lab coat or a complete suit protecting against chemicals is necessary.[1][6]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3][6]
Experimental Protocol: General Handling
  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[3][4]

  • Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[3][6]

  • Dispensing: When transferring the chemical, use appropriate tools to avoid splashes. Grounding of equipment may be necessary to prevent static discharge.[7]

  • Avoiding Contact: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.[1][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[3][7]

Storage Protocol
  • Container: Store in a tightly closed, properly labeled container.[3][4]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][12]

  • Temperature: Store below +30°C.[10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2][3][4]
Skin Contact Immediately remove all contaminated clothing.[3][4] Flush skin with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting.[2][4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2][4]
Inhalation Move the person to fresh air immediately.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][4] Seek immediate medical attention.[2][4]
Spill Cleanup Protocol
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate personal protective equipment as outlined in section 3.1.

  • Containment: For small spills, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[4][7] Do not use combustible materials like paper towels.[14]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area with soap and water, collecting the rinse water for disposal if the spill was of a highly toxic substance.[15]

  • Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.[16]

Disposal Procedures

This compound and any contaminated materials must be disposed of as hazardous waste.

Waste Disposal Protocol
  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the contents, including "this compound".

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service.[1] Do not pour this compound down the drain or dispose of it with regular trash.[1]

  • Regulations: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[3]

Visual Protocols

Safe Handling Workflow

SafeHandlingWorkflow start Start: Prepare for Handling ppe 1. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe ventilation 2. Ensure Proper Ventilation (Chemical Fume Hood) ppe->ventilation dispense 3. Dispense Chemical Carefully ventilation->dispense handle 4. Perform Experimental Work dispense->handle cleanup 5. Clean Work Area handle->cleanup decontaminate 6. Decontaminate & Remove PPE cleanup->decontaminate wash 7. Wash Hands Thoroughly decontaminate->wash end End: Handling Complete wash->end SpillResponseLogic spill Spill Occurs evacuate 1. Evacuate Immediate Area spill->evacuate assess 2. Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill < 1 Liter large_spill Large Spill assess->large_spill > 1 Liter ppe 3a. Don Full PPE small_spill->ppe contact_ehs 3b. Contact Emergency Response large_spill->contact_ehs contain 4a. Contain with Absorbent ppe->contain collect 5a. Collect Waste contain->collect decontaminate 6a. Decontaminate Area collect->decontaminate end Spill Managed decontaminate->end contact_ehs->end DisposalPathway start Generation of Waste (Used chemical, contaminated items) collect 1. Collect in Designated Hazardous Waste Container start->collect label 2. Securely Seal and Label Container collect->label store 3. Store in Secondary Containment in a Safe, Designated Area label->store schedule 4. Schedule Pickup with Licensed Waste Disposal Service store->schedule end Waste Disposed Compliantly schedule->end

References

The Untapped Potential of 2-Ethylaminoethanol in Organic Synthesis: A Review of Current Applications and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 2-Ethylaminoethanol (also known as N-ethylethanolamine) is a versatile chemical intermediate and reagent with established roles in various industrial applications, its use as a primary solvent in mainstream organic synthesis remains largely unexplored in publicly available scientific literature. Current research predominantly highlights its utility as a corrosion inhibitor, a component in CO2 capture technologies, and as a starting material for the synthesis of more complex molecules. However, detailed protocols and application notes for its use as a solvent in common organic reactions such as cross-couplings, condensations, or multicomponent reactions are not readily found in peer-reviewed journals or chemical databases.

This document aims to provide a comprehensive overview of the known properties of 2-ethylaminoethanol and, based on its chemical nature, postulate its potential applications as a solvent in organic reactions, while clearly stating the current lack of specific experimental evidence.

Physicochemical Properties of 2-Ethylaminoethanol

A thorough understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. 2-Ethylaminoethanol is a colorless to slightly yellow liquid with an amine-like odor.[1][2] Its key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C4H11NO[2]
Molecular Weight 89.14 g/mol [2]
Boiling Point 169-170 °C[2]
Melting Point -90 °C[2]
Density 0.914 g/mL at 25 °C[2]
Refractive Index n20/D 1.441[2]
Flash Point 160 °F[2]
Solubility Soluble in water[1][2]

The presence of both a secondary amine and a primary alcohol functional group gives 2-ethylaminoethanol a polar and protic character. Its basicity, owing to the lone pair of electrons on the nitrogen atom, suggests its potential utility in reactions requiring a basic medium.

Established Applications

Currently, the primary documented applications of 2-ethylaminoethanol include:

  • Corrosion Inhibition: It is recognized as an efficient corrosion inhibitor.[3]

  • CO2 Capture: Its amine functionality makes it a candidate for use in carbon dioxide capture technologies.

  • Chemical Intermediate: It serves as a building block in the synthesis of various other chemical compounds.[4]

Potential as a Solvent in Organic Synthesis: A Theoretical Perspective

Based on its physicochemical properties, 2-ethylaminoethanol could theoretically be employed as a solvent in several types of organic reactions.

Logical Workflow for Solvent Selection

G cluster_0 Reaction Requirement Analysis cluster_1 Solvent Property Matching cluster_2 Potential Applications A Reaction Type B Required Polarity A->B C Required Basicity A->C D 2-Ethylaminoethanol Properties (Polar, Protic, Basic) B->D C->D E Knoevenagel Condensation D->E F Claisen-Schmidt Condensation D->F G Multicomponent Reactions D->G

Caption: A logical workflow for considering 2-ethylaminoethanol as a solvent.

  • Base-Catalyzed Condensation Reactions: Reactions like the Knoevenagel and Claisen-Schmidt condensations often require a basic catalyst. The inherent basicity of 2-ethylaminoethanol could allow it to function as both the solvent and the catalyst, simplifying the reaction setup and workup.

  • Multicomponent Reactions (MCRs): Many MCRs, particularly those for the synthesis of heterocyclic compounds, proceed efficiently in polar, and sometimes basic, media. 2-Ethylaminoethanol's properties make it a plausible, albeit untested, solvent for such transformations.

  • Reactions Requiring High Polarity: Its polar nature could be advantageous for dissolving polar reagents and stabilizing charged intermediates in a variety of organic reactions.

Lack of Experimental Protocols in the Literature

Despite its promising theoretical applications, a comprehensive search of scientific databases reveals a significant gap in the literature regarding the use of 2-ethylaminoethanol as a solvent for the aforementioned organic reactions. While numerous protocols exist for the synthesis of heterocycles like pyrimidines and quinolines, none of the identified studies explicitly employ 2-ethylaminoethanol as the reaction medium. Similarly, detailed experimental procedures for cross-coupling reactions or other standard organic transformations in this solvent are not available.

Future Research Directions

The absence of data on 2-ethylaminoethanol as a solvent presents an opportunity for new research. A systematic investigation into its performance in various organic reactions could unveil its potential as a novel, bifunctional solvent.

Proposed Experimental Workflow for a Pilot Study

G A Select Model Reaction (e.g., Knoevenagel Condensation) B Reactants: - Aldehyde - Active Methylene Compound A->B C Solvent: 2-Ethylaminoethanol B->C D Reaction Conditions: - Temperature Scan - Time Course C->D E Analysis: - TLC - GC-MS - NMR D->E F Data Collection: - Yield - Purity - Reaction Rate E->F G Compare with Conventional Solvents F->G

Caption: A proposed workflow for investigating 2-ethylaminoethanol as a solvent.

Researchers are encouraged to explore its use in reactions where its basicity and polarity could be advantageous. Such studies should include a thorough comparison with conventional solvents to benchmark its efficacy in terms of reaction yield, time, and overall "greenness" of the process.

Conclusion

While 2-ethylaminoethanol possesses a compelling set of physicochemical properties that suggest its potential as a valuable solvent in organic synthesis, there is currently a lack of empirical evidence to support these applications. The scientific community is encouraged to bridge this knowledge gap through systematic investigation. The development of novel applications for readily available and relatively inexpensive chemicals like 2-ethylaminoethanol can contribute significantly to the advancement of sustainable and efficient chemical synthesis. At present, we are unable to provide detailed application notes and protocols due to the absence of this information in the current body of scientific literature. We will continue to monitor new publications and update this information as it becomes available.

References

Application Notes and Protocols for the Quantitative Analysis of Ethylaminoethanol in Industrial Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 2-(Ethylamino)ethanol (EAE) in industrial wastewater. EAE is a colorless liquid with an amine-like odor used in various industrial applications, including in the synthesis of surface-active agents, polishes, and as a dispersing agent for agricultural chemicals.[1][2] Its presence in industrial effluent necessitates reliable analytical methods for monitoring and control to mitigate potential environmental impact.

Two primary analytical techniques are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for the direct analysis of polar compounds like Ethylaminoethanol in complex matrices. This method is adapted from established procedures for similar ethanolamines in water samples.[3][4][5]

Experimental Protocol

1. Sample Preparation

  • Collect industrial wastewater samples in clean, appropriate containers.

  • Filter the samples through a 0.45 µm syringe filter to remove particulate matter.[4][5]

  • For samples with high salinity and organic content, solid-phase extraction (SPE) may be necessary to mitigate matrix effects.[6]

2. Preparation of Calibration Standards

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Perform serial dilutions of the stock solution with water to create a series of calibration standards at concentrations ranging from the expected limit of quantitation (LOQ) to the upper limit of the linear range.[4][5]

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: An Acclaim Trinity P1 column (2.1 × 100 mm, 3 µm) or equivalent mixed-mode column.[3]

  • Mobile Phase: An isocratic mobile phase of 90% acetonitrile, 7% deionized water, and 3% ammonium (B1175870) formate (B1220265) buffer (pH 3.7, 100 mM).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]

  • MS/MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound will need to be determined. For other ethanolamines, m/z values have been established (e.g., ethanolamine: m/z 62).[3]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the wastewater samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of ethanolamines using LC-MS/MS, which can be expected to be similar for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 1 ppb[3]
Limit of Quantitation (LOQ)5 ppb[5]
Linearity (R²)> 0.99[3][5]
RecoveryHigh recovery rates are achievable with the use of surrogate standards.[5]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Industrial Wastewater Sample Filter 0.45 µm Filtration Sample->Filter SPE Solid-Phase Extraction (Optional) Filter->SPE HPLC HPLC Separation SPE->HPLC MSMS Tandem MS Detection HPLC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for LC-MS/MS analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polar nature and low volatility of this compound, derivatization is typically required for successful GC-MS analysis.[7][8] This process modifies the analyte to make it more volatile and amenable to gas chromatography. Trifluoroacetylation is a common and effective derivatization method.[9]

Experimental Protocol

1. Sample Preparation and Derivatization

  • Collect and filter the industrial wastewater sample as described for the LC-MS/MS method.

  • Take a specific volume of the filtered sample (or an extract from SPE).

  • Add an internal standard if necessary.

  • Add the derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to the sample. The reaction is typically fast and can be performed at room temperature or with gentle heating (e.g., 30°C for 30 minutes).[9]

  • After the reaction is complete, the derivatized sample is ready for injection into the GC-MS.

2. Preparation of Calibration Standards

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards and derivatize them in the same manner as the wastewater samples.[9]

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Mass Spectrometer: A mass selective detector.

  • Column: A suitable capillary column, such as a Zebron ZB-5MSplus.[10]

  • Injector Temperature: Set to an appropriate temperature for the derivatized analyte.

  • Oven Temperature Program: A temperature gradient program to ensure good separation of the derivatized this compound from other components.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization: Electron Ionization (EI).

  • Detection: Scan or Selected Ion Monitoring (SIM) mode.

4. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the derivatized this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the derivatized wastewater sample using the calibration curve.

Quantitative Data Summary

The following table presents typical performance data for the GC-MS analysis of derivatized ethanolamines.

ParameterTypical ValueReference
Limit of Detection (LOD)9x10⁻³ to 7x10⁻⁵ mmol·dm⁻³ (for TFAA derivatization)
Linearity (R²)Not explicitly stated, but calibration curves were created.

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Filtered Wastewater Sample Deriv Derivatization (e.g., with TFAA) Sample->Deriv GC GC Separation Deriv->GC MS MS Detection GC->MS Quant Quantification MS->Quant

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

Both LC-MS/MS and GC-MS with derivatization are powerful techniques for the quantitative analysis of this compound in industrial wastewater. The choice of method will depend on the available instrumentation, the required sensitivity, and the specific characteristics of the wastewater matrix. LC-MS/MS offers the advantage of direct analysis without derivatization, while GC-MS is a robust and widely available technique. Method validation, including the determination of linearity, accuracy, precision, and detection limits, is crucial for ensuring reliable results.[11]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Thermal Degradation of Ethylaminoethanol in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethylaminoethanol (EAE) in CO2 capture applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on mitigating thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation of this compound (EAE) and why is it a concern in CO2 capture?

A1: Thermal degradation is the chemical breakdown of EAE at elevated temperatures, typical of the stripper unit in an amine-based CO2 capture process. This degradation is a significant concern as it leads to the loss of the solvent, the formation of corrosive byproducts, and a decrease in the overall efficiency of the CO2 capture process.[1][2] The degradation products can cause operational problems such as foaming, fouling, and increased viscosity of the solvent.

Q2: What are the primary factors that influence the thermal degradation of EAE?

A2: The primary factors influencing EAE's thermal degradation are temperature, the presence of CO2, and the concentration of EAE in the aqueous solution.[1][2] Higher temperatures and increased CO2 loading in the amine solution accelerate the degradation rate. The presence of oxygen can also lead to oxidative degradation, which is another pathway for amine loss.

Q3: What are the major degradation products of EAE under thermal stress?

A3: A key intermediate in the thermal degradation of EAE is 3-ethyl-1,3-oxazolidin-2-one (B6250373) (EOZD).[2][3] This intermediate can then be further transformed into more stable products such as N,N-ethyl-N′-(2-hydroxyethyl) ethylenediamine (B42938) (DEHEED).[2][3] Other potential degradation products, analogous to those seen with similar amines, could include various imidazolidinones, piperazines, and other complex secondary and tertiary amines.[4][5]

Q4: How can I minimize EAE degradation during my experiments?

A4: To minimize thermal degradation, it is recommended to operate at the lowest effective temperature in the stripper/regeneration step.[6] Optimizing the CO2 loading to avoid excessively high levels can also help. Additionally, ensuring the system is free of oxygen will prevent oxidative degradation. The use of chemical inhibitors or stabilizers can also be explored, although specific inhibitors for EAE are not widely documented in the literature. Some success has been seen with hindered amine light stabilizers (HALS) in other applications to improve thermal stability.[7][8]

Troubleshooting Guides

This section provides guidance on common issues encountered during the experimental investigation of EAE thermal degradation.

Issue 1: Inconsistent or unexpectedly high EAE degradation rates.
Possible Causes Troubleshooting Steps
Inaccurate Temperature Control Verify the calibration of your temperature probes and ensure uniform heating of your reaction vessel.
Presence of Oxygen Purge the reaction setup with an inert gas (e.g., nitrogen or argon) before heating to remove any residual oxygen.
Contaminants in the EAE Solution Use high-purity EAE and deionized water to prepare your solutions. Contaminants can catalyze degradation reactions.
Inaccurate CO2 Loading Measurement Ensure your method for determining CO2 loading (e.g., titration) is accurate and reproducible.[4]
Issue 2: Difficulty in identifying and quantifying EAE and its degradation products.
Possible Causes Troubleshooting Steps
Inadequate Analytical Method Optimize your GC-MS or LC-QTOF-MS method. This includes selecting the appropriate column, temperature program, and mobile phase. See the detailed experimental protocols below for a starting point.
Low Concentration of Degradation Products Concentrate your sample before analysis using techniques like solid-phase extraction (SPE).
Co-elution of Compounds Adjust the temperature gradient in your GC-MS or the mobile phase gradient in your LC-MS to improve separation.
Matrix Effects in the Sample Prepare calibration standards in a matrix that closely matches your experimental samples to account for any matrix effects.

Data Presentation

While extensive quantitative data for the thermal degradation of EAE is still emerging in the literature, the following tables provide data for the closely related compound, 2-aminoethylethanolamine (AEEA), which can serve as a useful reference.

Table 1: Degradation of 30 wt% AEEA at 135 °C with 0.80 mol CO2/mol of amine [4][5][9]

Time (weeks) AEEA Loss (%)
110
218
325
432

Table 2: Formation of Major Degradation Products from 30 wt% AEEA at 135 °C with 0.80 mol CO2/mol of amine [4][5][9]

Degradation Product Concentration after 4 weeks (g/L)
1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA)15.2
1,4-Bis(2-hydroxyethyl)piperazine (BHEP)3.5
Diethanolamine (DEA)2.1

Experimental Protocols

Protocol 1: Thermal Degradation Experiment
  • Solution Preparation: Prepare a 30 wt% aqueous solution of EAE using high-purity EAE and deionized water.

  • CO2 Loading: Sparge the EAE solution with a known concentration of CO2 gas until the desired loading (e.g., 0.4 mol CO2/mol EAE) is achieved. The CO2 loading can be verified by titration.[4]

  • Experimental Setup: Transfer a known volume of the CO2-loaded EAE solution into a sealed stainless steel cylinder.

  • Heating: Place the cylinder in a convection oven preheated to the desired experimental temperature (e.g., 120°C, 135°C, or 150°C).

  • Sampling: At predetermined time intervals, remove the cylinder from the oven and cool it rapidly to quench the reaction.

  • Sample Storage: Store the collected samples at a low temperature (e.g., 4°C) prior to analysis to prevent further degradation.

Protocol 2: GC-MS Analysis of EAE and Degradation Products
  • Sample Preparation: Dilute the collected samples with a suitable solvent (e.g., methanol) to an appropriate concentration for GC-MS analysis. A dilution factor of 1:50 is a good starting point.[4]

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable column for amine analysis, such as a CP-Sil 8 CB for Amines (30 m x 0.32 mm x 1.0 µm), is recommended.[10]

  • Injector: Set the injector temperature to 280°C with a split ratio of 1:10.[10]

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 60°C at 2°C/min.

    • Ramp 2: Increase to 320°C at 20°C/min.

    • Hold at 320°C for 4 minutes.[10]

  • Mass Spectrometer: Scan from m/z 29 to 400.

  • Data Analysis: Identify and quantify the peaks corresponding to EAE and its degradation products by comparing their mass spectra and retention times with those of known standards or by using a spectral library.

Protocol 3: LC-QTOF-MS Analysis of EAE and Degradation Products
  • Sample Preparation: Dilute the samples with the initial mobile phase.

  • LC-QTOF-MS System: Use a liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.

  • Column: A Zorbax Eclipse Plus C18 column (2.1 x 100 mm, 1.8 µm) is a suitable choice.[4]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Methanol

  • Gradient Program:

    • 0-6 min: 98% A, 2% B

    • 6-8 min: Gradient to 20% A, 80% B

    • 8-14 min: Return to 98% A, 2% B[4]

  • Flow Rate: 0.200 mL/min.[4]

  • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Identify and quantify compounds based on their accurate mass and fragmentation patterns.

Visualizations

Logical Workflow for Troubleshooting High EAE Degradation

troubleshooting_workflow start High EAE Degradation Observed check_temp Verify Temperature Control Accuracy start->check_temp check_o2 Check for Oxygen Ingress start->check_o2 check_contaminants Analyze for Contaminants start->check_contaminants check_co2 Verify CO2 Loading start->check_co2 recalibrate_temp Recalibrate Temperature Probes check_temp->recalibrate_temp purge_system Purge System with Inert Gas check_o2->purge_system purify_reagents Use High-Purity Reagents check_contaminants->purify_reagents recalibrate_titration Recalibrate Titration Method check_co2->recalibrate_titration resolved Degradation Rate Normalized recalibrate_temp->resolved purge_system->resolved purify_reagents->resolved recalibrate_titration->resolved

Caption: Troubleshooting workflow for addressing unexpectedly high EAE degradation.

Proposed Thermal Degradation Pathway of this compound (EAE)

degradation_pathway EAE This compound (EAE) Carbamate EAE Carbamate EAE->Carbamate + CO2 EOZD 3-ethyl-1,3-oxazolidin-2-one (EOZD) (Key Intermediate) Carbamate->EOZD - H2O (Cyclization) DEHEED N,N-ethyl-N'-(2-hydroxyethyl) ethylenediamine (DEHEED) (Final Product) EOZD->DEHEED + EAE - H2O

Caption: Proposed mechanism for the thermal degradation of EAE in the presence of CO2.

References

Technical Support Center: Optimizing Reaction Conditions for Ethylaminoethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2-(Ethylamino)ethanol (B46374). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-(Ethylamino)ethanol?

A1: The primary industrial and laboratory methods for synthesizing 2-(Ethylamino)ethanol include:

  • Reaction of Ethylene (B1197577) Oxide with Ethylamine (B1201723): This is a widely used industrial method.

  • Disproportionation of N-ethyldiethanolamine: This method is often used to convert a common byproduct into the desired product.[1][2]

  • Reductive Amination: This involves the reaction of ethanolamine (B43304) with acetaldehyde (B116499) in the presence of a reducing agent.

  • Alkylation of Monoethanolamine: This method uses an ethyl halide to alkylate monoethanolamine.

Q2: What is the major byproduct in the synthesis of 2-(Ethylamino)ethanol from ethylene oxide and ethylamine, and how can I minimize its formation?

A2: The major byproduct is N-ethyldiethanolamine, formed from the reaction of a second molecule of ethylene oxide with the desired product. The ratio of 2-(Ethylamino)ethanol to N-ethyldiethanolamine can range from approximately 50:50 to 80:20.[2][3] To minimize its formation, it is crucial to control the stoichiometry, using an excess of ethylamine. Optimizing reaction temperature and pressure can also improve selectivity.

Q3: What are the key safety precautions when working with ethylene oxide?

A3: Ethylene oxide is a flammable, toxic, and carcinogenic gas. All manipulations should be conducted in a well-ventilated fume hood.[4][5] It is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber) and safety goggles.[4][5] Reactions involving ethylene oxide are highly exothermic and require careful temperature control to prevent runaway reactions.[5][6][7]

Q4: How can I purify the final 2-(Ethylamino)ethanol product?

A4: The most common method for purifying 2-(Ethylamino)ethanol is vacuum distillation to separate it from unreacted starting materials and higher boiling point byproducts like N-ethyldiethanolamine.[8] Recrystallization can also be employed for further purification.

Troubleshooting Guides

Issue 1: Low Yield in 2-(Ethylamino)ethanol Synthesis
Potential Cause Suggested Solution
Incomplete Reaction (All Methods) - Increase reaction time. - Increase reaction temperature, but monitor for byproduct formation. - For reductive amination, ensure the pH is optimal for imine formation (typically mildly acidic).[4]
Poor Catalyst Activity (Disproportionation) - Ensure the catalyst has been properly activated and handled under inert conditions if required. - Consider catalyst regeneration or using a fresh batch of catalyst.
Suboptimal Reactant Ratio (Ethylene Oxide Method) - Increase the molar excess of ethylamine to favor the formation of the mono-substituted product. A molar ratio of ammonia (B1221849) to alkylene oxide between 10:1 and 40:1 has been shown to increase the yield of monoalkanolamine.[1]
Inefficient Reducing Agent (Reductive Amination) - Use a freshly opened or properly stored reducing agent. - Consider a more reactive reducing agent, but be mindful of potential side reactions.
Low Reactivity of Alkylating Agent (Alkylation Method) - The reactivity of ethyl halides follows the order: ethyl iodide > ethyl bromide > ethyl chloride. Consider using a more reactive halide.
Issue 2: High Levels of N-ethyldiethanolamine Byproduct (Ethylene Oxide Method)
Potential Cause Suggested Solution
Incorrect Stoichiometry - The most critical factor is the molar ratio of ethylamine to ethylene oxide. A higher excess of ethylamine will statistically favor the reaction of ethylene oxide with the primary amine over the secondary amine product. Industrial processes for similar ethanolamines may use a molar ratio of ammonia to ethylene oxide as high as 40:1.[1]
High Reaction Temperature - While higher temperatures increase the reaction rate, they can sometimes decrease selectivity. Experiment with lowering the reaction temperature to see if it improves the product ratio.
Inadequate Mixing - Ensure efficient mixing to maintain a homogenous concentration of reactants and avoid localized areas of high ethylene oxide concentration, which can promote the formation of the dialkylation product.
Issue 3: Catalyst Deactivation (Disproportionation Method)
Potential Cause Suggested Solution
Coking - Carbonaceous deposits can block active sites. Regeneration can often be achieved by controlled oxidation (burning off the coke) in a stream of air or a mixture of an inert gas and oxygen.
Sintering - High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. Operate at the lower end of the effective temperature range (300-450°C is a preferred range for some catalysts) to prolong catalyst life.[2]
Poisoning - Impurities in the N-ethyldiethanolamine feed can poison the catalyst. Ensure the starting material is of high purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-(Ethylamino)ethanol Synthesis

Synthesis Method Reactants Catalyst/Reagent Temperature (°C) Typical Yield (%) Key Considerations
Reaction with Ethylene Oxide Ethylene Oxide, EthylamineNone (or catalyst like crystalline metallosilicate)35Up to 94[9]Requires careful control of exothermicity and reactant ratio to minimize N-ethyldiethanolamine formation.[2]
Disproportionation N-ethyldiethanolamineManganese oxide or alkali metal hydroxide-supporting zirconium oxide300 - 450[2]47 - 50[2]Can be performed in liquid or gas phase; catalyst deactivation is a potential issue.
Reductive Amination Ethanolamine, AcetaldehydeReducing agent (e.g., NaBH₄)Room Temperature - 50VariesRequires careful control of pH for imine formation.
Alkylation Monoethanolamine, Ethyl HalideBase (e.g., K₂CO₃, Na₂CO₃)Room TemperatureVariesProne to over-alkylation; reactivity depends on the halide used.

Experimental Protocols

Protocol 1: Synthesis of 2-(Ethylamino)ethanol from Ethylene Oxide and Ethylamine in a Continuous Flow Microreactor

This protocol is based on a high-yield synthesis method.[9]

Materials:

  • 30% (w/w) aqueous solution of ethylene oxide

  • 70% (w/w) aqueous solution of ethylamine

  • Corning high-throughput continuous flow microchannel reactor (or similar)

  • Two metering pumps

Procedure:

  • Prepare a 30% (w/w) aqueous solution of ethylene oxide and a 70% (w/w) aqueous solution of ethylamine.

  • Set the flow rate of the ethylene oxide solution metering pump to 42.0 mL/min and the ethylamine solution metering pump to 20.0 mL/min.

  • Pump the two solutions separately into the preheating module of the microchannel reactor, maintaining a temperature of 35°C.

  • The preheated solutions are then fed into the mixing module of the reactor.

  • The reaction is carried out in the mixing module for a residence time of 160 seconds at a constant temperature of 35°C.

  • Collect the effluent from the reactor outlet.

  • Dehydrate the collected effluent to obtain 2-(Ethylamino)ethanol. This method has been reported to achieve a yield of 94% with a purity of 99.2%.[9]

Safety Note: Ethylene oxide is a hazardous substance. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. The reaction is exothermic and the use of a microreactor helps in managing the heat generated.

Protocol 2: Synthesis of 2-(Ethylamino)ethanol via Disproportionation of N-ethyldiethanolamine

This protocol is a general procedure based on patented methods.[2]

Materials:

  • N-ethyldiethanolamine

  • Catalyst (e.g., manganese oxide or potassium hydroxide-supported zirconium oxide)

  • Solvent (e.g., water)

  • Tube reactor

  • Inert gas (e.g., nitrogen)

Procedure:

  • Prepare the catalyst. For example, manganese oxide can be prepared by precipitating manganese hydroxide (B78521) from a manganese salt solution with ammonia, followed by filtration, drying, and calcination at around 500°C.

  • Pack the tube reactor with the prepared catalyst.

  • Prepare a solution of N-ethyldiethanolamine in a suitable solvent like water (e.g., 30 wt%).

  • Heat the reactor to the desired reaction temperature (e.g., 350-400°C) under a flow of inert gas.

  • Introduce the N-ethyldiethanolamine solution into the reactor at a controlled flow rate. A reaction aid such as ethylamine can be co-fed to improve the yield.

  • The product stream exiting the reactor is a gas. Cool the gas and absorb it into cold water.

  • The resulting aqueous solution contains 2-(Ethylamino)ethanol, unreacted N-ethyldiethanolamine, and other byproducts.

  • Isolate and purify the 2-(Ethylamino)ethanol from the aqueous solution by vacuum distillation.

Visualizations

Reaction_Pathway Reaction of Ethylene Oxide with Ethylamine Ethylene Oxide Ethylene Oxide 2-(Ethylamino)ethanol 2-(Ethylamino)ethanol Ethylene Oxide->2-(Ethylamino)ethanol + Ethylamine Ethylamine Ethylamine Ethylamine->2-(Ethylamino)ethanol N-ethyldiethanolamine N-ethyldiethanolamine 2-(Ethylamino)ethanol->N-ethyldiethanolamine + Ethylene Oxide (Side Reaction)

Caption: Primary reaction and side reaction in the synthesis of 2-(Ethylamino)ethanol.

Experimental_Workflow General Experimental Workflow for 2-(Ethylamino)ethanol Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant_Prep Prepare Reactants and Catalysts Glassware_Setup Set up Reaction Apparatus Reactant_Prep->Glassware_Setup Initiate_Reaction Initiate Reaction under Controlled Conditions Glassware_Setup->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (TLC, GC, etc.) Initiate_Reaction->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Extraction Product Extraction Quench_Reaction->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Characterization Characterization Purification->Characterization Analyze Final Product (NMR, IR, etc.)

Caption: A generalized workflow for the laboratory synthesis of 2-(Ethylamino)ethanol.

Troubleshooting_Tree Troubleshooting High N-ethyldiethanolamine Byproduct Start High N-ethyldiethanolamine content detected Check_Ratio Is the molar ratio of ethylamine to ethylene oxide high enough? Start->Check_Ratio Increase_Ratio Increase molar excess of ethylamine Check_Ratio->Increase_Ratio No Check_Temp Is the reaction temperature too high? Check_Ratio->Check_Temp Yes Increase_Ratio->Check_Temp Lower_Temp Decrease reaction temperature Check_Temp->Lower_Temp Yes Check_Mixing Is mixing adequate? Check_Temp->Check_Mixing No Lower_Temp->Check_Mixing Improve_Mixing Improve stirring/agitation Check_Mixing->Improve_Mixing No Re-evaluate Re-evaluate product purity Check_Mixing->Re-evaluate Yes Improve_Mixing->Re-evaluate

Caption: Decision tree for troubleshooting the formation of N-ethyldiethanolamine.

References

Technical Support Center: Managing Viscosity of Aqueous Ethylaminoethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of aqueous Ethylaminoethanol (EAE) solutions during experiments. Find answers to frequently asked questions and follow our troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of aqueous this compound (EAE) solutions?

A1: The viscosity of aqueous EAE solutions is primarily influenced by two main factors:

  • Concentration: The viscosity of the solution increases as the concentration of EAE rises.[1][2]

  • Temperature: The viscosity of the solution decreases as the temperature increases.[1][2]

Q2: How does the addition of other substances, like carbon dioxide, affect the viscosity of EAE solutions?

A2: The addition of other substances can significantly alter the viscosity. For instance, loading the solution with carbon dioxide (CO2) will increase its viscosity.[3][4] This is an important consideration in experiments involving gas capture or reactions with CO2.

Q3: What are the typical viscosity ranges for aqueous EAE solutions?

A3: The viscosity can vary widely depending on the concentration and temperature. For example, at 293.15 K (20°C), the viscosity can range from just above that of water (approx. 1 mPa·s) at low EAE concentrations to significantly higher values at concentrations of 30 wt% and above.[1] For specific values, please refer to the data tables in the "Quantitative Data Summary" section.

Q4: Can I use a standard viscometer to measure the viscosity of my EAE solution?

A4: Yes, standard laboratory viscometers are suitable for measuring the viscosity of aqueous EAE solutions. Commonly used types include rotational viscometers, falling body viscometers, and U-tube glass capillary viscometers.[5][6][7] The choice of viscometer may depend on the expected viscosity range and the volume of the sample.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with the viscosity of aqueous EAE solutions.

Problem 1: The EAE solution is too viscous to handle, pipette, or pump accurately.
  • Potential Cause 1: EAE Concentration is too high.

    • Troubleshooting Steps:

      • Verify the concentration of your EAE solution through calculation and review of your preparation protocol.

      • If the concentration is correct but the viscosity is still too high for your application, consider diluting the solution with deionized water. Remember to recalculate the final concentration.

      • For future experiments, prepare a range of concentrations to determine the optimal viscosity for your needs.

  • Potential Cause 2: The temperature of the solution is too low.

    • Troubleshooting Steps:

      • Measure the temperature of your solution.

      • Gently warm the solution in a temperature-controlled water bath. As the temperature increases, the viscosity will decrease.[1][2]

      • Monitor the temperature closely to avoid overheating, which could affect the stability of your components.

  • Potential Cause 3: Contamination of the solution.

    • Troubleshooting Steps:

      • Ensure all glassware and equipment are scrupulously clean before use.

      • Use high-purity water and EAE to prepare your solutions.

      • If contamination is suspected, it is best to discard the solution and prepare a fresh batch.

Problem 2: Inconsistent or non-reproducible viscosity measurements.
  • Potential Cause 1: Temperature fluctuations during measurement.

    • Troubleshooting Steps:

      • Use a temperature-controlled viscometer or perform measurements in a stable temperature environment, such as a water bath.

      • Allow the solution to reach thermal equilibrium before taking a measurement.

      • Record the temperature at which each viscosity measurement is taken.

  • Potential Cause 2: Improper mixing of the solution.

    • Troubleshooting Steps:

      • Ensure the EAE and water are thoroughly mixed to create a homogeneous solution.

      • For higher concentrations, gentle agitation or stirring may be required. Avoid introducing air bubbles, which can affect viscosity readings.

  • Potential Cause 3: Issues with the viscometer.

    • Troubleshooting Steps:

      • Calibrate your viscometer regularly using standard viscosity fluids.

      • Ensure the viscometer is clean and dry before each use.

      • Follow the manufacturer's instructions for the correct operation of your specific viscometer model.

Quantitative Data Summary

The following table summarizes the viscosity of aqueous this compound (EAE) solutions at various concentrations and temperatures, as reported in the literature.

EAE Concentration (wt%)Temperature (K)Viscosity (mPa·s)Reference
5293.15~1.5[1]
10293.15~2.0[1]
20293.15~3.5[1]
30293.15~6.0[1]
5313.15~0.8[1]
10313.15~1.0[1]
20313.15~1.8[1]
30313.15~2.8[1]

Note: These are approximate values derived from graphical data in the cited literature for illustrative purposes. For precise data, refer to the original publications.

Experimental Protocols

Protocol for Preparation of Aqueous EAE Solutions
  • Materials:

    • This compound (EAE, appropriate purity grade)

    • Deionized or distilled water

    • Calibrated balance

    • Volumetric flasks

    • Magnetic stirrer and stir bar (optional)

  • Procedure:

    • Determine the desired weight percentage (wt%) of the EAE solution.

    • Tare a clean, dry beaker on the balance.

    • Carefully weigh the required amount of EAE into the beaker.

    • Weigh the corresponding amount of deionized water to achieve the target concentration.

    • Slowly add the water to the EAE while gently stirring to ensure thorough mixing. For higher concentrations, a magnetic stirrer can be used at a low speed to avoid introducing air bubbles.

    • Allow the solution to reach room temperature before use, or bring it to the desired experimental temperature.

Protocol for Viscosity Measurement using a Rotational Viscometer
  • Equipment:

    • Rotational viscometer with appropriate spindle

    • Temperature-controlled sample holder or water bath

    • Beaker with the prepared EAE solution

  • Procedure:

    • Set the temperature of the sample holder or water bath to the desired measurement temperature.

    • Place the EAE solution in the sample holder and allow it to reach thermal equilibrium.

    • Select the appropriate spindle and rotational speed for the expected viscosity range, following the instrument's guidelines.

    • Immerse the spindle into the solution to the correct depth, as indicated by the manufacturer.

    • Start the viscometer and allow the reading to stabilize.

    • Record the viscosity reading and the measurement temperature.

    • It is good practice to take multiple readings and report the average value.

Visualizations

TroubleshootingWorkflow start Viscosity Issue Identified problem What is the nature of the problem? start->problem too_viscous Solution is too viscous problem->too_viscous Too Viscous inconsistent_reading Inconsistent viscosity readings problem->inconsistent_reading Inconsistent check_concentration Is concentration correct? too_viscous->check_concentration check_temp_fluctuation Are there temperature fluctuations? inconsistent_reading->check_temp_fluctuation check_temperature Is temperature too low? check_concentration->check_temperature Yes adjust_concentration Dilute solution or reprepare check_concentration->adjust_concentration No check_contamination Is contamination suspected? check_temperature->check_contamination No adjust_temperature Gently warm solution check_temperature->adjust_temperature Yes reprepare_solution Prepare fresh solution with pure components check_contamination->reprepare_solution Yes end_node Problem Resolved check_contamination->end_node No adjust_concentration->end_node adjust_temperature->end_node reprepare_solution->end_node check_mixing Is the solution homogeneous? check_temp_fluctuation->check_mixing No use_temp_control Use temperature-controlled setup check_temp_fluctuation->use_temp_control Yes check_viscometer Is the viscometer calibrated and clean? check_mixing->check_viscometer Yes remix_solution Ensure thorough mixing check_mixing->remix_solution No calibrate_clean_viscometer Calibrate and clean the viscometer check_viscometer->calibrate_clean_viscometer No check_viscometer->end_node Yes use_temp_control->end_node remix_solution->end_node calibrate_clean_viscometer->end_node

Caption: Troubleshooting workflow for viscosity issues in EAE solutions.

ViscosityFactors viscosity Viscosity of Aqueous EAE Solution concentration EAE Concentration increase_conc Increase concentration->increase_conc decrease_conc Decrease concentration->decrease_conc temperature Temperature increase_temp Increase temperature->increase_temp decrease_temp Decrease temperature->decrease_temp additives Additives (e.g., CO2) add_additives Addition additives->add_additives increase_conc->viscosity Increases Viscosity decrease_conc->viscosity Decreases Viscosity increase_temp->viscosity Decreases Viscosity decrease_temp->viscosity Increases Viscosity add_additives->viscosity Increases Viscosity

Caption: Factors influencing the viscosity of aqueous EAE solutions.

References

Technical Support Center: N-Ethylethanolamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-Ethylethanolamine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the optimization of reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Ethylethanolamine, offering potential causes and solutions in a direct question-and-answer format.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of N-Ethylethanolamine Incomplete reaction: Insufficient reaction time or temperature.- Increase the reaction time and monitor progress using techniques like TLC or GC. - Gradually increase the reaction temperature, being mindful of potential side reactions at higher temperatures.[1]
Suboptimal stoichiometry: Incorrect molar ratio of ethylamine (B1201723) to ethylene (B1197577) oxide.- An excess of ethylamine is often used to favor the formation of the mono-alkylation product and minimize di- and tri-alkylation.[2]
Poor catalyst activity: In catalytic methods, the catalyst may be inactive or poisoned.- If using a catalyst, ensure it is fresh and handled under appropriate conditions to prevent deactivation. - Consider screening different catalysts to find one that is more effective for the specific reaction conditions.[2]
Presence of impurities: Water or other impurities in the reactants or solvent can interfere with the reaction.- Use anhydrous reactants and solvents to minimize side reactions.
Formation of Significant Byproducts (N,N-Diethylethanolamine and Triethanolamine) Over-alkylation: The N-Ethylethanolamine product reacts further with ethylene oxide. This is a common issue as the mono-alkylated product can be more nucleophilic than the starting amine.[2]- Use a significant excess of ethylamine to ethylene oxide. This shifts the equilibrium towards the desired mono-alkylation product. - Control the addition of ethylene oxide by adding it slowly to the reaction mixture to maintain a low concentration. - Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps.[2]
Difficulty in Product Purification Similar boiling points of products: The boiling points of mono-, di-, and tri-ethanolamines can be close, making separation by simple distillation challenging.- Utilize vacuum distillation for more efficient separation of the ethanolamine (B43304) mixture.[3]
Product loss during workup: The product may be partially soluble in the aqueous phase during extraction.- Adjust the pH of the aqueous layer to suppress the ionization of the amine and reduce its solubility in water before extraction.
Presence of colored impurities: Aldehyde impurities can cause coloration of the final product.- Treat the crude product with a small amount of powdered silica, silicates, or alumina (B75360) before vacuum distillation to remove aldehyde impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-Ethylethanolamine?

A1: The most prevalent industrial method is the reaction of ethylene oxide with an excess of ethylamine.[4] This reaction is typically carried out in the liquid phase under pressure and at an elevated temperature. The excess ethylamine helps to maximize the yield of the desired mono-substituted product, N-Ethylethanolamine, and minimize the formation of di- and tri-substituted byproducts.[4]

Q2: How can I minimize the formation of N,N-Diethylethanolamine?

A2: The formation of N,N-Diethylethanolamine is a common side reaction. To minimize it, you should use a large molar excess of ethylamine relative to ethylene oxide. This ensures that the ethylene oxide is more likely to react with the primary amine (ethylamine) rather than the secondary amine product (N-Ethylethanolamine). Additionally, controlling the reaction temperature and the rate of ethylene oxide addition can help improve selectivity.[2]

Q3: What catalysts can be used for the synthesis of N-Ethylethanolamine?

A3: The reaction between ethylene oxide and ethylamine can be accelerated by both acidic and basic catalysts.[5] In some industrial processes, the reaction is carried out without a catalyst by using high pressure and temperature.[4] For laboratory-scale synthesis, the choice of catalyst will depend on the specific reaction conditions and desired selectivity.

Q4: What is a suitable solvent for this reaction?

A4: The reaction is often carried out using an aqueous solution of ethylamine or even in neat ethylamine under pressure.[6] Water can act as a catalyst for the ring-opening of ethylene oxide.[7] The choice of solvent can influence the reaction rate and selectivity.

Q5: How can I effectively purify the synthesized N-Ethylethanolamine?

A5: Purification is typically achieved through vacuum distillation to separate N-Ethylethanolamine from unreacted starting materials and higher boiling byproducts like N,N-Diethylethanolamine.[3] Prior to distillation, the crude product can be treated with adsorbents like activated clay or sodium silicate (B1173343) to remove color and aldehyde impurities.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Ethylethanolamine via Reaction of Ethylene Oxide with Ethylamine in a Continuous Flow Microchannel Reactor

This protocol describes a high-yield synthesis method using a continuous flow microchannel reactor.[6]

Materials:

  • 30% (w/w) aqueous solution of ethylene oxide

  • 70% (w/w) aqueous solution of ethylamine

  • Corning high-throughput continuous flow microchannel reactor

Procedure:

  • Set the temperature of the preheating module of the microchannel reactor to 35°C.

  • Set the flow rate of the 30% ethylene oxide aqueous solution to 42.0 mL/min.

  • Set the flow rate of the 70% ethylamine aqueous solution to 20.0 mL/min.

  • Pump both solutions separately into the preheating module of the reactor.

  • The preheated solutions are then fed into the mixing module of the reactor.

  • The reaction is carried out in the mixing module at 35°C with a residence time of 160 seconds.

  • Collect the effluent from the reactor outlet.

  • Dehydrate the collected effluent to obtain N-Ethylethanolamine.

Expected Yield: 94% with a liquid phase purity of 99.2%.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination of Ethylene Oxide

ParameterMethod 1: Batch Reaction (General Industrial)[4]Method 2: Continuous Flow Microchannel Reactor[6]
Reactants Ethylene Oxide, Ammonia/AmineEthylene Oxide, Ethylamine
Catalyst Often none (high pressure/temp) or acid/baseNone mentioned
Temperature Up to 150 °C35 °C
Pressure Up to 16 MPaNot specified (likely moderate)
Amine to Ethylene Oxide Molar Ratio Up to 40:1Not specified (controlled by flow rates)
Reported Yield Dependent on reactant ratio94% (for N-Ethylethanolamine)

Visualizations

Reaction Pathway for N-Ethylethanolamine Synthesis

Reaction_Pathway Ethylamine Ethylamine N-Ethylethanolamine N-Ethylethanolamine Ethylamine->N-Ethylethanolamine + Ethylene Oxide Ethylene Oxide Ethylene Oxide Ethylene Oxide->N-Ethylethanolamine N,N-Diethylethanolamine N,N-Diethylethanolamine N-Ethylethanolamine->N,N-Diethylethanolamine + Ethylene Oxide (Side Reaction)

Caption: Primary reaction pathway and a common side reaction in N-Ethylethanolamine synthesis.

Experimental Workflow for Continuous Flow Synthesis

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reactor Microchannel Reactor cluster_purification Product Isolation Ethylene_Oxide_Solution 30% Ethylene Oxide (aq) Preheating Preheating Module (35°C) Ethylene_Oxide_Solution->Preheating Ethylamine_Solution 70% Ethylamine (aq) Ethylamine_Solution->Preheating Mixing Mixing & Reaction Module (35°C, 160s) Preheating->Mixing Collection Effluent Collection Mixing->Collection Dehydration Dehydration Collection->Dehydration Final_Product N-Ethylethanolamine Dehydration->Final_Product

Caption: Workflow for the continuous synthesis of N-Ethylethanolamine in a microchannel reactor.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield Check_Reaction_Time Increase Reaction Time? Start->Check_Reaction_Time Check_Temperature Increase Temperature? Check_Reaction_Time->Check_Temperature Check_Stoichiometry Increase Amine Excess? Check_Temperature->Check_Stoichiometry Check_Catalyst Change/Check Catalyst? Check_Stoichiometry->Check_Catalyst Check_Purity Check Reactant Purity? Check_Catalyst->Check_Purity End Yield Improved Check_Purity->End

Caption: A logical progression for troubleshooting low yield in N-Ethylethanolamine synthesis.

References

Addressing skin and eye irritation from Ethylaminoethanol exposure

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylaminoethanol (EAE)

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for professionals working with this compound (EAE). Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (EAE), also known as 2-(Ethylamino)ethanol, is a colorless liquid with an amine-like odor.[1][2][3] It is classified as a combustible liquid that is harmful if swallowed and toxic in contact with skin.[2][4] The primary hazards for researchers are its corrosive nature, causing severe skin burns and serious eye damage.[2][4][5]

Q2: What are the immediate symptoms of EAE exposure?

A2: Upon skin contact, EAE can cause severe burns.[5] Eye contact results in serious eye damage and irritation.[1][5][6] Inhalation may irritate the respiratory system, and symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[4][5]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling EAE?

A3: Appropriate PPE is the first line of defense.[7] All work with EAE should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] The table below summarizes the required PPE.

Q4: How should I store this compound?

A4: Store EAE in a cool, dry, and well-ventilated area in a tightly closed container.[6][9] Keep it away from incompatible materials such as strong acids, strong oxidizing agents, and sources of heat or ignition.[5][6][10][11]

Q5: What should I do in case of a small EAE spill?

A5: For small spills, ensure the area is well-ventilated and eliminate ignition sources.[5] Wearing appropriate PPE, contain the spillage and absorb it with a non-combustible absorbent material like sand, earth, or vermiculite.[5][11] Collect the material into a suitable, closed container for disposal according to local regulations.[5]

Troubleshooting Guides for EAE Exposure

These guides provide step-by-step instructions for immediate response to skin and eye exposure during experiments.

Scenario 1: Accidental Skin Contact

Problem: You have spilled or splashed this compound on your skin or clothing.

Immediate Actions:

  • Remove Contaminated Clothing: Immediately take off all contaminated clothing and shoes.[5][6] Do not allow clothing wet with EAE to remain in contact with the skin.[11]

  • Rinse Skin: Immediately flush the affected skin with large amounts of water for at least 15 minutes.[5][8] If available, use a safety shower.

  • Wash with Soap: After initial rinsing, wash the area with soap and plenty of water.[5]

  • Seek Medical Attention: Call a physician or a poison control center immediately.[5] Severe skin burns require prompt medical evaluation.[4]

  • Decontaminate Items: Wash contaminated clothing before reuse and thoroughly clean shoes.[5]

Scenario 2: Accidental Eye Contact

Problem: You have splashed this compound into your eyes. This is a medical emergency.

Immediate Actions:

  • Flush Eyes Immediately: Go to the nearest emergency eyewash station without delay.[8]

  • Rinse Thoroughly: Immediately rinse the eyes cautiously with plenty of water for at least 15-20 minutes.[5][12]

  • Remove Contact Lenses: If you are wearing contact lenses and it is easy to do so, remove them after the initial flushing.[5][12] Continue rinsing.

  • Keep Eyelids Open: Hold the eyelids open and away from the eyeball to ensure thorough rinsing of all surfaces.[13][14]

  • Seek Immediate Medical Attention: Call 911 or your local emergency number.[12] You must see an eye specialist (ophthalmologist) immediately.[12] Continue flushing the eye until medical help arrives.[14] Do not rub the eye or apply any other medications unless instructed by a medical professional.[12][15]

Data Presentation & Protocols

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Toxicological Data for this compound

ParameterSpeciesValueReference
LD50 Oral Rat1020 - 1073 mg/kg[5][16]
LD50 Dermal Rat3670 mg/kg[4][5]
Skin Corrosion/Irritation -Category 1B: Causes severe skin burns[4]
Serious Eye Damage -Category 1: Causes serious eye damage[2][4]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling EAE

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for significant splash hazards.[7][17]Protects against splashes and vapors that cause severe eye damage.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] Consult manufacturer compatibility charts for breakthrough times.[7]Prevents skin contact, which causes corrosive burns.[8]
Body Protection Chemical-resistant lab coat or apron. Wear suitable protective clothing to prevent skin exposure.[6][17]Protects skin on the body and arms from spills and splashes.[17]
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.[8][17] A NIOSH-approved respirator may be required if ventilation is inadequate or exposure limits are exceeded.[10]Minimizes inhalation of vapors that can cause respiratory irritation.[8][18]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[19]Protects feet from spills.
Experimental Protocol: In Vitro Skin Irritation Assessment

This section provides a generalized methodology for assessing the skin irritation potential of a substance like EAE using a Reconstructed human Epidermis (RhE) model, such as the EpiDerm™ SIT (OECD Test Guideline 439). This method is a non-animal alternative to traditional rabbit skin irritation tests.

Objective: To determine the skin irritation potential of this compound by assessing its effect on cell viability in an RhE model.

Methodology:

  • Preparation of RhE Tissues:

    • RhE tissues are received on agarose (B213101) gels in 24-well plates.

    • Tissues are pre-incubated overnight at 37°C, 5% CO₂, in fresh assay medium to acclimate.

  • Application of Test Chemical:

    • The medium is replaced with fresh, pre-warmed medium.

    • A defined volume (e.g., 25 µL) of EAE (and positive/negative controls) is applied topically to the epidermis of triplicate tissues.

    • Negative Control: Phosphate-Buffered Saline (PBS).

    • Positive Control: 5% Sodium Dodecyl Sulfate (SDS).

  • Exposure and Incubation:

    • Tissues are exposed to the test chemical for a standardized period (e.g., 60 minutes) at 37°C, 5% CO₂.

  • Rinsing and Post-Incubation:

    • After exposure, the test chemical is carefully washed from the tissue surface with PBS.

    • Tissues are blotted dry, transferred to fresh medium, and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Tissues are transferred to a 24-well plate containing MTT solution (1 mg/mL) and incubated for 3 hours.

    • Viable cells with active mitochondrial dehydrogenase reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate.

    • The formazan is extracted from the tissues by submerging them in isopropanol (B130326) for at least 2 hours.

    • The optical density (OD) of the formazan extract is measured with a spectrophotometer (e.g., at 570 nm).

  • Data Analysis:

    • The percent viability for each tissue is calculated relative to the negative control tissues: % Viability = (Mean OD of test chemical-treated tissues / Mean OD of negative control tissues) x 100

    • Classification: If the mean percent viability of the three replicate tissues is ≤ 50%, the substance is classified as an irritant (Category 2). If viability is > 50%, it is considered non-irritant.

Visualizations: Workflows and Pathways

G Workflow: Immediate Response to EAE Skin Exposure start EAE Skin Contact Occurs step1 Immediately Remove All Contaminated Clothing and Shoes start->step1 step2 Flush Affected Skin with Copious Amounts of Water for at Least 15 Minutes (Use Safety Shower if Available) step1->step2 step3 Wash Area with Soap and Water step2->step3 step4 Seek IMMEDIATE Medical Attention (Call Physician or Poison Control) step3->step4 step5 Wash Contaminated Clothing Before Reuse step4->step5

Caption: Immediate response workflow for EAE skin exposure.

G Workflow: Immediate Response to EAE Eye Exposure start EAE Splashes in Eye (MEDICAL EMERGENCY) step1 IMMEDIATELY Flush Eye with Water at Eyewash Station for 15-20 Minutes start->step1 step2 Remove Contact Lenses (If Present and Easy to Do) step1->step2 step3 Hold Eyelids Open to Ensure Thorough Rinsing step2->step3 step4 Call for IMMEDIATE Medical Help (911 / Emergency Services) step3->step4 step5 Continue Flushing Until Medical Assistance Arrives step4->step5

Caption: Immediate response workflow for EAE eye exposure.

G Hypothesized Cellular Mechanism of EAE-Induced Irritation cluster_tissue Epidermal Layers cluster_response Cellular & Tissue Response EAE This compound (EAE) (Corrosive Amine) Cell Keratinocyte EAE->Cell Contact Membrane Cell Membrane Disruption (Lipid & Protein Damage) Cell->Membrane Chemical Interaction CellDeath Cell Death (Necrosis) Membrane->CellDeath Inflammation Release of Inflammatory Mediators (Cytokines, Prostaglandins) CellDeath->Inflammation Symptoms Clinical Symptoms: Redness, Swelling, Pain, Burns Inflammation->Symptoms

Caption: Plausible mechanism for EAE corrosive action on skin cells.

References

Incompatible materials to avoid with Ethylaminoethanol in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals, ensuring the integrity of experimental setups is paramount. The choice of materials that come into contact with chemical reagents can significantly impact the accuracy and safety of your results. This guide provides detailed information on materials that are incompatible with Ethylaminoethanol and offers solutions to prevent adverse reactions in your experimental apparatus.

Troubleshooting Guide: Material-Related Experimental Failures

Unexpected experimental outcomes can often be traced back to the incompatibility of materials used in your setup. Here are some common issues and troubleshooting steps when working with this compound.

Observed Problem Potential Cause Recommended Action
Discoloration, swelling, or softening of plastic components (tubing, containers, etc.). Chemical attack on the polymer matrix by this compound.Immediately discontinue use of the affected plastic. Cross-reference with the material compatibility table and select a more resistant polymer such as PTFE.
Brittleness or cracking of elastomeric seals (O-rings, gaskets). Degradation of the elastomer due to chemical reaction with the amine.Replace the compromised seals with a more chemically resistant elastomer. Perfluoroelastomers (FFKM) or EPDM may be suitable alternatives, depending on the specific conditions. Avoid using Viton® with amines.[1][2]
Corrosion, pitting, or discoloration of metal components. This compound can be corrosive to certain metals, particularly copper and aluminum alloys.Inspect all metal parts in contact with this compound. Replace incompatible metals with high-grade stainless steel (304 or 316) or other resistant alloys.[3]
Contamination of the experimental solution or unexpected side reactions. Leaching of plasticizers or other additives from incompatible materials, or catalytic activity of a metal surface.Filter the solution and re-run the experiment with compatible materials. Ensure all components are made of inert materials as recommended in the compatibility table.
Leakage from fittings or connections. Swelling or degradation of seals or tubing leading to a loss of sealing pressure.Tighten fittings and inspect for visible damage. If the issue persists, replace the sealing components with materials rated as "Excellent" for amine compatibility.

Frequently Asked Questions (FAQs)

Q1: Which general classes of chemicals are incompatible with this compound?

A1: As a general rule, you should avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides when working with this compound. These substances can lead to vigorous, exothermic reactions.

Q2: I am using flexible tubing in my setup. What plastics should I avoid with this compound?

A2: Caution should be exercised when using PVC, as it has shown poor resistance to amines in some cases.[4] For flexible tubing applications, consider using PTFE or a high-density polyethylene (B3416737) (HDPE) as they offer superior chemical resistance to amines.[5][6]

Q3: Are there any metals that are particularly susceptible to corrosion by this compound?

A3: Yes, copper, aluminum, and their alloys (such as brass) should be avoided. This compound can form complexes with these metals, leading to corrosion and contamination of your experiment.

Q4: Is stainless steel a safe choice for components in contact with this compound?

A4: High-grade stainless steel, such as types 304 and 316, generally offers good to excellent resistance to amines and is a recommended material for metallic components in your experimental setup.[3]

Q5: What is a suitable elastomer for sealing applications involving this compound?

A5: EPDM often shows good resistance to amines.[7][8] However, Viton® (a fluoroelastomer) is generally not recommended for use with amines as it can lead to degradation and embrittlement.[1][2][9] For highly critical applications, perfluoroelastomers (FFKM) offer the highest level of chemical resistance.[1]

Material Compatibility Summary

The following table provides a summary of the chemical compatibility of common laboratory materials with amines, which can be used as a guideline for this compound. It is crucial to note that factors such as temperature, concentration, and the presence of other chemicals can influence compatibility. Always conduct a small-scale test with your specific experimental conditions before large-scale use.

Material CategoryMaterialCompatibility with Amines
Plastics Polyethylene (PE)Good to Excellent[6]
Polypropylene (PP)Good[10]
Polytetrafluoroethylene (PTFE)Excellent[5][11]
Polyvinyl Chloride (PVC)Fair to Poor (Not Recommended)[4][12]
Elastomers Viton® (FKM)Poor (Not Recommended)[1][2][9]
Neoprene (CR)Good[13]
EPDMGood to Excellent[7][8]
SiliconeFair to Good[14][15]
Metals Stainless Steel (304, 316)Excellent[3]
BrassPoor (Not Recommended)
CopperPoor (Not Recommended)
AluminumPoor (Not Recommended)

Experimental Protocols & Visualizations

To aid in the selection of appropriate materials, a logical workflow is essential. The following diagram illustrates a decision-making process for material compatibility in your experimental setup.

References

Technical Support Center: Enhancing the Stability of Ethylaminoethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Ethylaminoethanol (EAE) solutions over time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Question: My this compound solution has developed a yellow or brown discoloration. What is the cause and how can I prevent it?

Answer: Discoloration of your this compound solution is a common indicator of degradation, likely due to oxidation or thermal stress.

  • Cause: Exposure to air (oxygen), elevated temperatures, and light can initiate oxidative degradation pathways. At high temperatures, thermal degradation can also occur, leading to the formation of colored byproducts.[1][2] In the presence of carbon dioxide, EAE can also degrade, especially at elevated temperatures.[1][3]

  • Prevention:

    • Inert Atmosphere: Purge the headspace of your storage container with an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Temperature Control: Store the solution at recommended cool temperatures, avoiding exposure to heat sources.[4]

    • Light Protection: Use amber-colored or opaque containers to protect the solution from light, which can accelerate degradation.[5][6][7]

    • Antioxidants: Consider the addition of antioxidants, although specific recommendations for EAE are not widely documented, general principles of amine stabilization can be applied.

Question: I have observed a change in the pH of my this compound solution over time. What could be the reason?

Answer: A shift in pH can indicate the formation of acidic or basic degradation products.

  • Cause: Oxidative degradation can lead to the formation of carboxylic acids, which will lower the pH of the solution.[1] Conversely, the loss of the amine functionality through other degradation pathways could potentially alter the solution's basicity.

  • Troubleshooting:

    • Monitor the pH of your solution regularly.

    • If a significant pH change is observed, it is a strong indicator of degradation, and the solution may no longer be suitable for your experiment.

    • To mitigate this, follow the prevention strategies for discoloration, as they also help in preventing the chemical reactions that lead to pH changes.

Question: My analytical results show unexpected peaks when analyzing my this compound solution. What are these, and are they a concern?

Answer: The appearance of new peaks in your analytical chromatogram (e.g., GC-MS or LC-MS) strongly suggests the presence of degradation products.

  • Identification: Common degradation products of amino alcohols like EAE, particularly under thermal stress and in the presence of CO2, can include cyclic compounds like oxazolidinones and various diamines.[1][3] For instance, a key intermediate in the thermal degradation of EAE is 3-ethyl-1,3-oxazolidin-2-one (B6250373) (EOZD), which can further transform into other products.[3]

  • Concern Level: The presence of these impurities can significantly impact your experimental outcomes, especially in sensitive applications like drug development. These byproducts may have different chemical and biological properties compared to the parent EAE molecule.

  • Action: It is crucial to identify and quantify these degradation products. If their concentration exceeds acceptable limits for your application, the solution should be discarded. Implementing stricter storage and handling procedures is necessary to prevent future degradation.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound solutions?

To ensure the long-term stability of your this compound solution, it is recommended to store it in a cool, dry, and well-ventilated area.[4] The container should be tightly sealed to prevent exposure to air and moisture. For enhanced protection, especially for long-term storage or sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) in a light-resistant container is advisable.

2. What factors can accelerate the degradation of this compound solutions?

Several factors can accelerate the degradation of EAE solutions:

  • Elevated Temperature: Higher temperatures significantly increase the rate of thermal degradation.[1][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Light: Exposure to UV or visible light can provide the energy to initiate and propagate degradation reactions.[5][6][7]

  • Presence of Carbon Dioxide (CO2): In applications like CO2 capture, the presence of CO2 can lead to specific degradation pathways, especially at higher temperatures.[1][3]

  • Incompatible Materials: Contact with materials such as copper, zinc, and iron can catalyze degradation. Strong oxidizing agents and acids are also incompatible.

3. Are there any known stabilizers that can be added to this compound solutions?

While specific stabilizers for this compound solutions are not extensively documented in publicly available literature, general principles for stabilizing amines can be applied. The use of antioxidants can help mitigate oxidative degradation. For applications where EAE is part of a larger formulation, such as in drug products, other excipients may confer some stability. For example, certain amino acids and sugars are known to stabilize proteins and other biomolecules, though their effect on EAE is not established.[8]

4. How can I monitor the stability of my this compound solution?

Regular monitoring is crucial to ensure the integrity of your EAE solution. The following analytical techniques are recommended:

  • Visual Inspection: Regularly check for any changes in color or the appearance of precipitates.

  • pH Measurement: Monitor the pH of the solution for any significant shifts.

  • Chromatographic Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are powerful for identifying and quantifying the parent compound and any degradation products.[1][9]

Data Presentation

Table 1: Factors Influencing this compound (EAE) Degradation

FactorEffect on StabilityPrevention/Mitigation Strategies
Temperature Increased temperature significantly accelerates thermal degradation.[1][3]Store at cool temperatures. Avoid heat sources.
Oxygen Promotes oxidative degradation.Store under an inert atmosphere (Nitrogen, Argon). Use tightly sealed containers.
Light Can initiate and accelerate photodegradation.[5][6][7]Store in amber or opaque containers.
Carbon Dioxide (CO2) Can react with EAE, leading to degradation, especially at elevated temperatures.[1][3]For CO2-sensitive applications, minimize exposure.
Incompatible Materials Metals like copper, zinc, and iron can catalyze degradation. Strong oxidizing agents and acids are reactive.Use appropriate storage containers (e.g., glass, stainless steel). Avoid contact with incompatible materials.

Experimental Protocols

Protocol: General Stability Testing of this compound Solutions

This protocol outlines a general procedure for assessing the stability of an this compound solution under various conditions.

1. Materials and Equipment:

  • This compound solution of known concentration.
  • pH meter.
  • UV-Vis spectrophotometer.
  • Gas Chromatograph with Mass Spectrometer (GC-MS) or Liquid Chromatograph with Time-of-Flight Mass Spectrometer (LC-QTOF-MS).[9]
  • Incubators or environmental chambers capable of maintaining constant temperature and humidity.
  • Light exposure chamber (optional).
  • Inert gas (Nitrogen or Argon).
  • Appropriate storage containers (clear and amber glass vials).

2. Experimental Setup:

  • Divide the EAE solution into several aliquots in both clear and amber vials.
  • For testing oxidative stability, prepare two sets of samples: one purged with air and another purged with an inert gas.
  • Establish different storage conditions to be tested (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% RH, accelerated conditions at 40°C/75% RH).
  • For photostability testing, expose a set of samples in clear containers to a controlled light source, while keeping a control set in the dark.

3. Sampling and Analysis:

  • At predetermined time points (e.g., initial, 1 week, 2 weeks, 1 month, 3 months), withdraw samples from each storage condition.
  • Visual Inspection: Record any changes in color, clarity, or presence of particulate matter.
  • pH Measurement: Measure and record the pH of the solution.
  • UV-Vis Spectroscopy: Scan the solution to detect any changes in the absorbance spectrum, which can indicate the formation of chromophoric degradation products.
  • Chromatographic Analysis (GC-MS or LC-QTOF-MS): Quantify the concentration of this compound and identify and quantify any degradation products.

4. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.
  • Determine the degradation rate under each condition.
  • Identify and track the formation of major degradation products over time.
  • Correlate changes in physical appearance and pH with the analytical data.

Mandatory Visualization

cluster_degradation Thermal and Oxidative Degradation Pathways of this compound EAE This compound (EAE) Intermediate Reactive Intermediates EAE->Intermediate Heat, O2, Light EOZD 3-ethyl-1,3-oxazolidin-2-one (EOZD) EAE->EOZD Thermal Degradation (with CO2) Oxidation_Products Oxidation Products (e.g., Carboxylic Acids) Intermediate->Oxidation_Products Oxidation Other_Degradation Other Degradation Products (e.g., Diamines) EOZD->Other_Degradation

Caption: Simplified degradation pathways of this compound.

cluster_workflow Experimental Workflow for EAE Stability Testing start Prepare EAE Solution Aliquots storage Store under Different Conditions (Temp, Light, Atmosphere) start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Perform Analyses: - Visual Inspection - pH Measurement - UV-Vis Spectroscopy - GC-MS / LC-QTOF-MS sampling->analysis data_analysis Analyze Data and Determine Degradation Rates analysis->data_analysis conclusion Establish Optimal Storage Conditions and Shelf-life data_analysis->conclusion

Caption: Workflow for assessing this compound solution stability.

References

Technical Support Center: Measuring and Dispensing Ethylaminoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for accurately handling viscous Ethylaminoethanol (EAE).

Frequently Asked Questions (FAQs)

Q1: What physical properties of this compound make it challenging to dispense accurately?

This compound's viscosity is the primary property that complicates accurate measurement and dispensing. Viscosity is a measure of a fluid's resistance to flow.[1] Highly viscous liquids flow much more slowly than aqueous solutions, which can lead to significant errors in volume when using standard laboratory equipment and techniques.[1] A film of liquid can adhere to the inner walls of a pipette tip, and air bubbles can be introduced if the liquid is aspirated too quickly.[1]

Q2: Which type of pipette is recommended for viscous liquids like this compound?

For viscous liquids, positive displacement pipettes are highly recommended.[2][3][4] Unlike standard air displacement pipettes that use an air cushion to move liquid, positive displacement pipettes utilize a piston that comes in direct contact with the sample.[3] This design eliminates the air gap, nullifying the effects of viscosity on the dispensed volume and ensuring higher precision.[1][2]

Q3: Can I use a standard air displacement pipette for this compound?

While a positive displacement pipette is ideal, an air displacement pipette can be used if specific techniques are employed. The most effective method is reverse pipetting .[1][5][6] This technique compensates for the film of liquid that remains inside the tip by aspirating more liquid than is needed and then dispensing only the target volume.[5][7] However, for applications requiring the highest accuracy, positive displacement is the superior choice.[2][4]

Q4: What is the correct technique for reverse pipetting?

The reverse pipetting technique involves these steps:

  • Set the pipette to the desired volume.

  • Press the plunger completely down to the second stop (the blowout position).[1][6]

  • Immerse the pipette tip into the this compound.

  • Slowly and smoothly release the plunger to aspirate the liquid.

  • Withdraw the tip from the liquid.

  • To dispense, press the plunger gently and steadily down to the first stop.[1][5]

  • A small amount of liquid will remain in the tip; this is the excess volume.[6] This residual liquid should be discarded separately or returned to the source container.[1][7]

Q5: How does temperature affect the viscosity and dispensing of this compound?

The viscosity of liquids, including this compound, decreases as temperature increases.[8] If you are experiencing difficulty pipetting, gently warming the EAE container in a controlled temperature water bath may lower its viscosity, making it easier to handle. However, ensure that any temperature change does not affect the stability or concentration of your solution and always equilibrate the liquid to the ambient temperature of your lab for consistent results.[9]

Q6: What kind of pipette tips should I use?

When working with viscous liquids, using wide-bore or low-retention pipette tips is beneficial.

  • Wide-bore tips have a larger opening, which reduces the shear force on the liquid, allowing it to move more freely into and out of the tip.[1]

  • Low-retention tips have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip wall, improving accuracy.[1]

Data Presentation

Table 1: Physical Properties of this compound
PropertyValueSource
Chemical Formula C4H11NO
Molar Mass 89.14 g/mol
Density 0.914 g/mL at 25 °C[10]
Boiling Point 169-170 °C[10]
Melting Point -90 °C[10]
Viscosity Varies with temperature and concentration. Aqueous solutions show increased viscosity with higher amine concentration and decreased viscosity with higher temperature.[8]
Table 2: Comparison of Dispensing Methods for Viscous Liquids
MethodPipette TypePrincipleAccuracy & PrecisionBest For
Forward Pipetting Air DisplacementAspirates and dispenses the exact target volume using an air cushion.Low (for viscous liquids); prone to under-delivery.[11]Aqueous, non-viscous solutions.
Reverse Pipetting Air DisplacementAspirates excess liquid and dispenses only the target volume, leaving a residual amount in the tip.[5][7]Good; significantly improves accuracy over forward mode.[1][11]Moderately viscous or foaming liquids when a positive displacement pipette is unavailable.[5][6]
Positive Displacement Positive DisplacementA piston makes direct contact with the liquid, eliminating the air cushion.[3]Excellent; highest precision and accuracy for challenging liquids.[2][12]Highly viscous, dense, or volatile liquids where precision is critical.[2][4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inaccurate/Inconsistent Volume 1. Incorrect pipetting technique (Forward Mode).2. Pipetting speed is too fast.3. Using the wrong pipette type.1. Use the reverse pipetting technique.[1][11]2. Slow down your plunger action for both aspiration and dispensing to allow the viscous liquid time to move.[1]3. Use a positive displacement pipette for best results.[2][3]
Air Bubbles in the Tip 1. Aspirating the liquid too quickly.2. Tip not immersed deep enough in the liquid.3. Film of liquid inside the tip wall moves slower than the bulk liquid, causing a vacuum.[1]1. Aspirate slowly and steadily.[13]2. Ensure the tip remains below the liquid surface during aspiration.3. Use reverse pipetting. The excess volume helps prevent bubble formation.[14]
Liquid Sticking to Tip Exterior 1. Immersing the tip too deeply into the sample.1. Only immerse the tip just below the surface of the liquid, enough to aspirate the required volume.
Slow Aspiration/Dispensing 1. High viscosity of the liquid.2. Tip orifice is too small.1. Be patient; apply slow, consistent pressure to the plunger.[1]2. Use wide-bore pipette tips to facilitate easier flow.[1]
Liquid Remains in Tip After Dispensing 1. High adhesion/viscosity of EAE.2. Using standard pipette tips.1. This is expected with the reverse pipetting technique; discard the residual liquid.[6]2. Use low-retention tips to minimize the liquid film left inside.[1]

Experimental Protocols

Protocol 1: Accurate Dispensing of this compound Using a Positive Displacement Pipette
  • Select Equipment : Choose a positive displacement pipette with a volume range appropriate for your target volume. Select a compatible capillary piston tip.

  • Assemble Pipette : Securely attach the capillary piston tip to the pipette.

  • Set Volume : Adjust the pipette to the desired dispense volume.

  • Aspirate Liquid :

    • Immerse the end of the capillary tip just below the surface of the this compound.

    • Press the operating button to the first stop.

    • Slowly release the operating button to aspirate the liquid smoothly into the capillary.

    • Wait 2-3 seconds after aspiration is complete before withdrawing the tip to ensure the full volume has entered.[1]

  • Wipe Tip : Carefully wipe any excess liquid from the outside of the capillary tip with a lint-free cloth, avoiding contact with the tip opening.

  • Dispense Liquid :

    • Place the end of the capillary tip against the inner wall of the receiving vessel.

    • Press the operating button slowly and steadily down to the first stop, and then press to the second stop (blowout) to ensure the entire volume is dispensed.

  • Eject Tip : Eject the used capillary piston into an appropriate waste container.

Visualizations

Workflow for Selecting a Dispensing Method

G start Start: Need to dispense EAE q_viscosity Is the EAE highly viscous or is maximum accuracy required? start->q_viscosity use_pd Use Positive Displacement Pipette q_viscosity->use_pd Yes use_ad Use Air Displacement Pipette with caution q_viscosity->use_ad No q_tips Are you experiencing flow or retention issues? use_pd->q_tips q_technique Select Technique use_ad->q_technique reverse_pipette Use Reverse Pipetting Technique q_technique->reverse_pipette reverse_pipette->q_tips use_special_tips Use Wide-Bore and/or Low-Retention Tips q_tips->use_special_tips Yes protocol_complete Dispensing Protocol Complete q_tips->protocol_complete No use_special_tips->protocol_complete G problem Problem: Inaccurate Volume cause1 Cause: Incorrect Technique? problem->cause1 cause2 Cause: Wrong Pipette Type? problem->cause2 cause3 Cause: Speed Too Fast? problem->cause3 solution1 Solution: Use Reverse Pipetting cause1->solution1 solution2 Solution: Use Positive Displacement Pipette cause2->solution2 solution3 Solution: Slow Aspiration & Dispensing Speed cause3->solution3

References

Technical Support Center: Optimizing Catalyst Performance in Ethylaminoethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethylaminoethanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guide

Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield can be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, or incomplete conversion of reactants.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is within the optimal range for your specific catalyst and synthesis route. For instance, the disproportionation of N-ethyldiethanolamine is typically performed between 300 to 450°C.[1]

    • Pressure: The reaction pressure should be maintained to keep reactants in the desired phase.

    • Reactant Molar Ratio: An excess of the aminating agent, such as ethylamine (B1201723) or ammonia, can favor the formation of the desired mono-alkanolamine.[2]

    • Space Velocity: The liquid hourly space velocity (LHSV) affects the residence time of reactants on the catalyst. An LHSV that is too high may result in incomplete conversion, while one that is too low might lead to side reactions. For the disproportionation of N-ethyldiethanolamine, an LHSV of 0.1 to 1 ( g/cc-catalyst ·h) is often preferred.[1]

  • Catalyst Deactivation:

    • Coking: Carbonaceous deposits (coke) can block active sites on the catalyst. Consider catalyst regeneration through calcination in an oxidizing atmosphere to burn off the coke.

    • Poisoning: Impurities in the feed, such as sulfur or chlorine compounds, can irreversibly poison the catalyst. Ensure high purity of reactants and consider using guard beds to remove potential poisons.

    • Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. Operate within the recommended temperature range for your catalyst.

  • Incomplete Reactant Conversion:

    • Monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure the reaction has gone to completion.

    • If using a liquid-phase reaction, ensure adequate mixing to overcome mass transfer limitations.

Q2: I am observing poor selectivity towards this compound, with significant formation of byproducts. How can I improve selectivity?

Poor selectivity often results from side reactions. The nature of these byproducts depends on the synthesis route.

Common Byproducts and Mitigation Strategies:

  • Synthesis from Ethylene (B1197577) Oxide and Ethylamine:

    • Byproducts: The primary side reactions involve the further reaction of this compound with ethylene oxide to form N-ethyldiethanolamine and N,N'-diethyl-N-(2-hydroxyethyl)amine.

    • Mitigation:

      • Use a high molar ratio of ethylamine to ethylene oxide.

      • Employing a catalyst with shape-selective properties, such as certain zeolites, can help to suppress the formation of bulkier secondary and tertiary amines.[3]

      • Optimize reaction temperature and pressure to favor the primary amination reaction.

  • Disproportionation of N-ethyldiethanolamine:

    • Byproducts: Potential side reactions can lead to the formation of other amines or decomposition products.

    • Mitigation:

      • Careful control of the reaction temperature is crucial; temperatures between 325 to 400°C are often more selective.[1]

      • The choice of catalyst is critical. Alkali metal hydroxide-supporting zirconium oxide catalysts have been shown to be effective.[1]

  • Reductive Amination of Monoethanolamine:

    • Byproducts: Over-alkylation can lead to the formation of dithis compound. Dehydration of monoethanolamine can also occur at higher temperatures.

    • Mitigation:

      • Control the stoichiometry of the reactants.

      • Select a catalyst with high selectivity for the desired reaction, such as certain nickel-based catalysts.

      • Operate at the lowest effective temperature to minimize dehydration.

Q3: My catalyst is deactivating rapidly. What are the common causes and what regeneration methods can I use?

Catalyst deactivation is a common issue in catalytic processes and can be caused by several factors.

Common Causes of Deactivation:

  • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores. This is common in reactions involving organic molecules at elevated temperatures.

  • Poisoning: Strong chemisorption of impurities from the feed onto the active sites. Common poisons include compounds containing sulfur, nitrogen, and halogens.

  • Sintering: Thermal agglomeration of metal crystallites on the support, leading to a decrease in active surface area. This is often accelerated by high temperatures.

  • Leaching: Dissolution of the active metal components into the reaction medium, particularly in liquid-phase reactions.

Catalyst Regeneration Strategies:

  • Calcination: For deactivation due to coking, heating the catalyst in a controlled flow of an oxidizing gas (e.g., air diluted with nitrogen) can burn off the carbon deposits.

  • Hydrogen Treatment: For some metal catalysts, treatment with a hydrogen-containing gas at elevated temperatures can help to reduce oxidized species and redisperse the metal.

  • Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed impurities or soluble deposits.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound production?

The choice of catalyst depends on the synthesis route:

  • From Ethylene Oxide and Ethylamine: Acidic catalysts such as zeolites (e.g., H-mordenite) and acid-activated clays (B1170129) are often used to promote the reaction.[3][4]

  • From Disproportionation of N-ethyldiethanolamine: Manganese oxides and alkali metal hydroxide-supported zirconium oxide are effective catalysts.[1]

  • From Reductive Amination of Monoethanolamine: Nickel-based catalysts, often supported on materials like alumina (B75360) (Al₂O₃), are commonly employed.

Q2: How can I characterize my catalyst to understand its properties?

Several techniques are used to characterize catalysts:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalyst.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the active components.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the catalyst surface.

  • Temperature-Programmed Reduction/Desorption (TPR/TPD): To study the reducibility of metal oxides and the acidic/basic properties of the catalyst.

Q3: What are the key safety precautions to consider during this compound synthesis?

  • Ethylene Oxide: Is a highly flammable and toxic gas. It should be handled in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.

  • Ethylamine: Is a flammable and corrosive liquid with a strong ammonia-like odor. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.

  • High-Pressure Reactions: Many of these syntheses are conducted under pressure. Ensure that the reactor and associated equipment are rated for the intended operating pressure and temperature.

  • Catalyst Handling: Some catalysts may be pyrophoric (ignite spontaneously in air) or toxic. Always consult the safety data sheet (SDS) for the specific catalyst being used.

Data Presentation

Table 1: Performance of Various Catalysts in this compound Synthesis

Synthesis RouteCatalystTemperature (°C)LHSV (h⁻¹)Reactant Conversion (%)This compound Yield (%)Selectivity (%)Reference
Disproportionation of N-ethyldiethanolamine0.5 wt% KOH on Zirconium Oxide3500.593.049.9-[5]
Disproportionation of N-ethyldiethanolamineManganese Oxide3750.592.547.0-[1][5]
Disproportionation of N-ethyldiethanolamineZirconium Oxide3500.594.934.5-[5]
Ethylene Oxide + EthylamineNot specified (Microchannel Reactor)35--94.099.2 (liquid phase purity)[6]
Monoethanolamine + Ammonia (for Ethylenediamine)H-MOR (alkali treated)280-52.8-93.6[7]

Note: The data for the amination of monoethanolamine is for the production of ethylenediamine, a related but different product, and is included to provide insight into catalyst performance in a similar reaction system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Disproportionation of N-ethyldiethanolamine

This protocol is based on the methodology described in US Patent 9,365,492 B2.[5]

1. Catalyst Preparation (0.5 wt% KOH-supported Zirconium Oxide): a. Dissolve the required amount of potassium hydroxide (B78521) (KOH) in deionized water. b. Add zirconium oxide pellets to the KOH solution and allow them to impregnate for 30 minutes. c. Dry the impregnated pellets at 120°C for 2 hours. d. Calcine the dried pellets in a stream of air at 500°C for 5 hours.

2. Reaction Procedure: a. Pack a fixed-bed reactor with the prepared catalyst. b. Set the reactor temperature to 350°C. c. Prepare a 30 wt% aqueous solution of N-ethyldiethanolamine. d. Feed the N-ethyldiethanolamine solution into the reactor at a liquid hourly space velocity (LHSV) of 0.5 g/cc-catalyst ·h. e. The gaseous product stream from the reactor is cooled and absorbed into ice-cold water. f. The resulting aqueous solution is then analyzed by gas chromatography (GC) to determine the conversion of N-ethyldiethanolamine and the yield of this compound.

Protocol 2: Synthesis of this compound from Ethylene Oxide and Ethylamine in a Microchannel Reactor

This protocol is based on the procedure described in a ChemicalBook entry.[6]

1. Reactant Preparation: a. Prepare a 30% (w/w) aqueous solution of ethylene oxide. b. Prepare a 70% (w/w) aqueous solution of ethylamine.

2. Reaction Procedure: a. Use a high-throughput continuous flow microchannel reactor system. b. Set the flow rate of the ethylene oxide solution to 42.0 mL/min and the ethylamine solution to 20.0 mL/min. c. Pre-heat both reactant solutions to 35°C in the preheating module of the reactor. d. Introduce the pre-heated solutions into the mixing module of the reactor. e. The reaction is carried out for 160 seconds at a constant temperature of 35°C. f. Collect the effluent from the reactor. g. Dehydrate the effluent to obtain the final product. h. Analyze the product for yield and purity using appropriate analytical techniques such as GC.

Mandatory Visualization

experimental_workflow_disproportionation cluster_catalyst_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve KOH in Water prep2 Impregnate ZrO2 pellets prep1->prep2 prep3 Dry at 120°C prep2->prep3 prep4 Calcine at 500°C prep3->prep4 react1 Pack Reactor with Catalyst prep4->react1 react2 Set Temperature to 350°C react1->react2 react3 Feed N-ethyldiethanolamine Solution (LHSV=0.5) react2->react3 react4 Cool and Absorb Product Gas react3->react4 analysis1 Gas Chromatography (GC) Analysis react4->analysis1 analysis2 Determine Conversion and Yield analysis1->analysis2

Caption: Workflow for this compound synthesis via disproportionation.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_selectivity Poor Selectivity Troubleshooting start Low Yield or Selectivity Issue yield1 Check Reaction Conditions (Temp, Pressure, Molar Ratio, LHSV) start->yield1 select1 Identify Byproducts (e.g., N-ethyldiethanolamine) start->select1 yield2 Investigate Catalyst Deactivation (Coking, Poisoning, Sintering) yield1->yield2 yield3 Verify Reactant Conversion (GC Analysis) yield2->yield3 select2 Adjust Reactant Molar Ratio select1->select2 select3 Optimize Catalyst Choice (Shape Selectivity) select2->select3 select4 Optimize Temperature select3->select4

Caption: Troubleshooting logic for low yield and poor selectivity.

reaction_pathway_ethylene_oxide reactant1 Ethylene Oxide product This compound reactant1->product reactant2 Ethylamine reactant2->product byproduct1 N-ethyldiethanolamine product->byproduct1 + Ethylene Oxide byproduct2 Further Ethoxylated Products byproduct1->byproduct2 + Ethylene Oxide

Caption: Reaction pathway from ethylene oxide and ethylamine.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Ethylaminoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during the HPLC analysis of Ethylaminoethanol. The following information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with this compound on my C18 column?

A1: Peak tailing for this compound, a basic and highly polar compound, is most commonly caused by strong secondary interactions between the positively charged analyte and negatively charged, ionized silanol (B1196071) groups on the surface of the silica-based stationary phase.[1] This interaction is more pronounced at mid-range pH values and leads to a distorted peak shape where the latter half of the peak is broader than the front half.[2] Other potential causes can include column overload, extra-column dead volume, or column contamination.[3][4]

Q2: What is the immediate first step I should take to diagnose the cause of peak tailing?

A2: A good first step is to inject a neutral compound of similar hydrophobicity. If the neutral compound exhibits a symmetrical peak, the tailing of this compound is likely due to chemical interactions with the stationary phase (silanol interactions). If all peaks, including the neutral compound, show tailing, the issue is more likely related to a physical problem in the HPLC system, such as a partially blocked column frit, a void at the column inlet, or excessive extra-column volume.[3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[5][6] By adjusting the pH, you can alter the ionization state of both the analyte and the silanol groups on the stationary phase to minimize unwanted interactions.

  • Low pH (pH 2-3): At a low pH, the silanol groups are protonated and therefore neutral, which significantly reduces their electrostatic interaction with the protonated this compound.[2]

  • High pH (pH > 8): At a high pH, this compound will be in its neutral (free base) form, which also minimizes ionic interactions with the deprotonated silanol groups. However, this approach requires a column that is stable at high pH.

Operating the mobile phase at a pH close to the pKa of this compound (approximately 9.7) should be avoided, as this will result in the presence of both ionized and non-ionized forms of the analyte, leading to peak broadening or splitting.[6]

Q4: Can I use mobile phase additives to improve the peak shape?

A4: Yes, mobile phase additives, particularly competing bases, can be very effective. Triethylamine (TEA) is a common additive used for this purpose. TEA is a small, basic molecule that competes with this compound for the active silanol sites on the stationary phase, effectively masking them and reducing the secondary interactions that cause peak tailing.[4]

Troubleshooting Guides

Reversed-Phase HPLC: Optimizing for Symmetrical Peaks

If you are using a standard C18 column and observing peak tailing for this compound, follow this guide to improve your results.

Problem: Significant peak tailing for this compound.

Troubleshooting Workflow:

start Peak Tailing Observed check_neutral Inject Neutral Compound start->check_neutral neutral_tailing All Peaks Tail? check_neutral->neutral_tailing physical_issue Investigate Physical Issues: - Check for column void - Inspect for blocked frit - Minimize dead volume neutral_tailing->physical_issue Yes chemical_issue Chemical Interaction Issue neutral_tailing->chemical_issue No solution Symmetrical Peak physical_issue->solution optimize_ph Adjust Mobile Phase pH (Low: 2-3 or High: >8) chemical_issue->optimize_ph add_modifier Add Mobile Phase Modifier (e.g., TEA) optimize_ph->add_modifier change_column Consider Alternative Column (End-capped, Polar-Embedded, HILIC, Cation-Exchange) add_modifier->change_column change_column->solution

Caption: Troubleshooting workflow for peak tailing.

Quantitative Data Summary: Expected Effects of Mobile Phase Modifications on this compound Peak Shape

ParameterConditionExpected Tailing Factor (Tf)Rationale
Mobile Phase pH Unbuffered (pH 5-7)> 2.0Significant interaction between ionized silanols and protonated this compound.[2]
Low pH (e.g., 0.1% Formic Acid, pH ~2.7)1.2 - 1.5Protonation of silanol groups reduces secondary interactions.[2]
High pH (e.g., pH 10 with stable column)< 1.5This compound is in its neutral form.
Mobile Phase Additive No Additive> 2.0Unmasked silanol groups lead to strong secondary interactions.
0.1% Triethylamine (TEA)1.1 - 1.4TEA acts as a competing base, masking the active silanol sites.[4]
0.5% Triethylamine (TEA)< 1.2Higher concentration of TEA provides more effective masking of silanol groups.

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B in 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or ELSD

    • Injection Volume: 10 µL

    • Sample: this compound standard (1 mg/mL in water)

  • Low pH Analysis:

    • Modify Mobile Phase A to 0.1% Formic Acid in Water.

    • Equilibrate the column for at least 15 minutes.

    • Inject the sample and record the chromatogram. Calculate the tailing factor.

  • High pH Analysis (use a pH-stable column):

    • Modify Mobile Phase A to 10 mM Ammonium Bicarbonate, pH 10.

    • Equilibrate the column for at least 15 minutes.

    • Inject the sample and record the chromatogram. Calculate the tailing factor.

  • Data Analysis:

    • Compare the peak shapes and tailing factors from the different pH conditions to determine the optimal mobile phase.

Alternative Chromatographic Modes

For a highly polar and basic compound like this compound, alternative chromatographic modes can provide superior peak shape and retention compared to traditional reversed-phase HPLC.

Comparison of Chromatographic Modes for this compound Analysis

Chromatographic ModePrinciplePros for this compoundCons for this compound
Reversed-Phase Partitioning based on hydrophobicity.Widely available columns and established methods.Poor retention and significant peak tailing without method optimization.[1]
HILIC Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[7]Good retention for highly polar compounds; uses reversed-phase compatible solvents.[8]Can have longer equilibration times; sensitive to sample solvent composition.
Cation-Exchange Electrostatic interaction between the positively charged this compound and a negatively charged stationary phase.High selectivity and excellent peak shape for basic compounds.[9]Requires specific ion-exchange columns and buffered mobile phases.

Experimental Protocol: HILIC Method for this compound

  • Instrumentation and Columns:

    • HPLC system with a gradient pump.

    • HILIC column (e.g., Amide, Silica, or Zwitterionic phase).

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 95% to 50% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: ELSD or Mass Spectrometry (MS)

    • Injection Volume: 5 µL

    • Sample Diluent: 75:25 (v/v) Acetonitrile:Water

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes.

    • Inject the this compound standard.

    • Optimize the gradient and mobile phase composition for the best peak shape and resolution.

Experimental Protocol: Cation-Exchange Chromatography for this compound

  • Instrumentation and Columns:

    • Ion Chromatography or HPLC system.

    • Cation-exchange column.

  • Mobile Phase (Eluent):

    • 20 mM Methanesulfonic Acid in Water

  • Chromatographic Conditions:

    • Isocratic elution.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: Ambient

    • Detection: Suppressed Conductivity or ELSD

    • Injection Volume: 10 µL

    • Sample Diluent: Water

  • Procedure:

    • Equilibrate the column with the eluent until a stable baseline is achieved.

    • Inject the this compound standard.

    • Adjust the eluent concentration if necessary to optimize retention time.

Signaling Pathways and Logical Relationships

cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions Silanol Interaction Silanol Interaction Low pH Mobile Phase Low pH Mobile Phase Silanol Interaction->Low pH Mobile Phase High pH Mobile Phase High pH Mobile Phase Silanol Interaction->High pH Mobile Phase Competing Base (TEA) Competing Base (TEA) Silanol Interaction->Competing Base (TEA) Alternative Chromatography (HILIC, IEX) Alternative Chromatography (HILIC, IEX) Silanol Interaction->Alternative Chromatography (HILIC, IEX) Column Overload Column Overload Reduce Sample Concentration Reduce Sample Concentration Column Overload->Reduce Sample Concentration Extra-column Effects Extra-column Effects Optimize Tubing Optimize Tubing Extra-column Effects->Optimize Tubing

Caption: Causes and solutions for peak tailing.

By systematically addressing the potential causes of peak tailing and exploring alternative chromatographic strategies, you can significantly improve the quality of your HPLC analysis of this compound.

References

Best practices for storing and handling N-Ethylethanolamine to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling N-Ethylethanolamine to maintain its purity, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-Ethylethanolamine to ensure its long-term stability?

A1: To maintain the purity and stability of N-Ethylethanolamine, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The ideal storage temperature is typically between 15°C and 25°C.[3] It is crucial to keep the container tightly sealed to prevent moisture absorption and reaction with atmospheric carbon dioxide.[1] For enhanced protection against oxidation, storing under an inert atmosphere, such as nitrogen or argon, is recommended.

Q2: What materials are incompatible with N-Ethylethanolamine?

A2: N-Ethylethanolamine is incompatible with strong oxidizing agents, acids, and acid anhydrides.[4] Contact with these substances can lead to vigorous reactions, potentially compromising the purity and safety of the chemical. It is also corrosive to some metals, so appropriate storage containers should be used.

Q3: Is N-Ethylethanolamine susceptible to degradation? What are the common degradation products?

A3: Yes, N-Ethylethanolamine can degrade over time, especially with exposure to air, light, and high temperatures. Oxidation is a primary degradation pathway.[5] In the presence of carbon dioxide, it can also form carbamates. Common degradation can lead to discoloration (yellowing) and the formation of impurities that may affect experimental outcomes.

Q4: What are the primary safety hazards associated with handling N-Ethylethanolamine?

A4: N-Ethylethanolamine is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.[4] Therefore, it is essential to handle it in a well-ventilated area or under a chemical fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with N-Ethylethanolamine.

Issue 1: The N-Ethylethanolamine solution has turned yellow.

  • Possible Cause: This discoloration is often a sign of oxidation due to prolonged exposure to air or light.[5]

  • Recommended Action:

    • Verify the purity of the material using a suitable analytical method, such as GC-MS, to identify any degradation products.

    • If the purity is compromised, consider purifying the N-Ethylethanolamine by distillation or obtaining a new, high-purity batch.

    • To prevent future discoloration, ensure the container is tightly sealed and consider purging the headspace with an inert gas like nitrogen or argon before sealing. Store in a dark or amber-colored bottle to protect it from light.

Issue 2: Inconsistent experimental results are being observed.

  • Possible Cause: This could be due to the presence of impurities or water in the N-Ethylethanolamine. The compound is hygroscopic and can absorb moisture from the atmosphere, which can affect reaction kinetics and outcomes.

  • Recommended Action:

    • Determine the water content of your N-Ethylethanolamine using Karl Fischer titration.

    • Assess the purity using an appropriate analytical technique (e.g., GC-MS or HPLC) to check for the presence of unexpected peaks that could indicate impurities.

    • If water content is high, consider drying the solvent using an appropriate desiccant or by distillation. If other impurities are present, purification or a new batch is recommended.

Issue 3: The pH of the N-Ethylethanolamine solution has changed significantly.

  • Possible Cause: A significant change in pH could indicate degradation, particularly through the absorption of atmospheric carbon dioxide, which can form acidic species.

  • Recommended Action:

    • Monitor the pH of your stock solutions regularly.

    • If a notable change is detected, re-verify the purity of the compound before use.

    • To mitigate this, store N-Ethylethanolamine under an inert atmosphere and ensure containers are sealed immediately after use.

Quantitative Data Summary

The following tables provide a summary of key physical and storage-related data for N-Ethylethanolamine.

Table 1: Physical Properties of N-Ethylethanolamine

PropertyValueReference
Molecular FormulaC4H11NO[4]
Molecular Weight89.14 g/mol [4]
Boiling Point169-170 °C[1]
Melting Point-90 °C[1]
Density0.914 g/mL at 25 °C[1]
Vapor Pressure<1 mmHg at 20 °C[1]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendation
Storage Temperature15 – 25 °C
AtmosphereInert gas (Nitrogen or Argon recommended)
ContainerTightly sealed, light-resistant (amber glass)
Incompatible MaterialsStrong oxidizing agents, acids, acid anhydrides
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of N-Ethylethanolamine.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-Ethylethanolamine sample.

    • Dissolve the sample in a suitable organic solvent, such as acetonitrile (B52724) or methanol, to a final concentration of 1 mg/mL.

    • If necessary, perform a derivatization step (e.g., silylation with BSTFA) to improve volatility, though direct injection may be possible.[6][7]

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.

    • Injector Temperature: 240 °C.

    • Injection Mode: Splitless or high split ratio, depending on the concentration.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 250 °C.

      • Mass Scan Range: 30-450 amu.

  • Data Analysis:

    • Identify the main peak corresponding to N-Ethylethanolamine based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity by dividing the peak area of N-Ethylethanolamine by the total peak area of all components.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol describes the determination of water content in N-Ethylethanolamine.

  • Instrument Setup:

    • Use a volumetric or coulometric Karl Fischer titrator. The volumetric method is suitable for samples with water content above 0.1%, while the coulometric method is better for trace amounts.

    • Prepare the Karl Fischer reagent and solvent according to the manufacturer's instructions.

  • Titration Procedure:

    • Add a suitable volume of the Karl Fischer solvent (e.g., methanol) to the titration vessel.

    • Neutralize the solvent with the Karl Fischer reagent until the electrometric endpoint is reached.

    • Accurately weigh a known amount of the N-Ethylethanolamine sample and quickly transfer it to the titration vessel.

    • Stir the solution to dissolve the sample and begin the titration.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint. Record the volume of titrant consumed.

  • Calculation:

    • Determine the water equivalence factor (F) of the Karl Fischer reagent by titrating a known amount of a water standard (e.g., sodium tartrate dihydrate).

    • Calculate the percentage of water in the sample using the following formula: Water (%) = (V × F × 100) / W Where:

      • V = Volume of Karl Fischer reagent consumed (mL)

      • F = Water equivalence factor (mg/mL)

      • W = Weight of the sample (mg)

Visualizations

Storage_Workflow cluster_storage Receiving and Storage cluster_handling Handling for Experimentation Receive Receive N-Ethylethanolamine Inspect Inspect Container Seal and Integrity Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area (15-25°C) Inspect->Store Inert Optional: Purge with Inert Gas Store->Inert For long-term storage or high purity needs Seal Ensure Container is Tightly Sealed Store->Seal Inert->Seal Open Open Container in Well-Ventilated Area Seal->Open Dispense Dispense Required Amount Open->Dispense Reseal Immediately Reseal Container Dispense->Reseal

Caption: Recommended workflow for receiving, storing, and handling N-Ethylethanolamine.

Troubleshooting_Purity cluster_problem Problem Identification cluster_investigation Investigation cluster_evaluation Evaluation cluster_solution Solution Start Inconsistent Results or Visible Impurities (e.g., color) KF Perform Karl Fischer Titration Start->KF GCMS Perform GC-MS Analysis Start->GCMS Water High Water Content? KF->Water Impurities Other Impurities Detected? GCMS->Impurities Water->Impurities No Dry Dry the Solvent Water->Dry Yes Purify Purify or Replace Impurities->Purify Yes Proceed Proceed with Experiment Impurities->Proceed No Dry->GCMS Purify->Proceed

Caption: Troubleshooting guide for purity issues with N-Ethylethanolamine.

References

Technical Support Center: Mitigating Corrosive Effects of Ethylaminoethanol (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the corrosive properties of Ethylaminoethanol (EAE) in a laboratory setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), material compatibility data, and standardized experimental protocols to ensure the integrity of your laboratory equipment and the accuracy of your results.

Troubleshooting Guide

This guide offers solutions to common problems encountered when working with EAE.

Problem Possible Cause Solution
Visible corrosion (e.g., rust, pitting) on stainless steel equipment like reaction vessels, tubing, or stir bars. Prolonged contact of EAE with less resistant stainless steel grades (e.g., 304), especially at elevated temperatures.1. Immediately remove the corroded equipment from service. 2. Neutralize and decontaminate the affected surfaces following established safety protocols. 3. For future experiments, particularly those involving heat, utilize higher-grade stainless steel such as 316L.[1][2][3] 4. For non-critical components, consider applying a corrosion-resistant coating.
Elastomeric components like seals, gaskets, or tubing appear swollen, hardened, or cracked. Chemical attack on the elastomer by EAE. Amines are known to cause embrittlement and swelling in certain elastomers like Viton®.[4][5]1. Promptly replace any damaged elastomers to prevent leaks and failures. 2. Refer to the material compatibility data (Table 2) to select a more suitable elastomer. Polytetrafluoroethylene (PTFE) is often an excellent choice for chemical resistance. 3. For applications requiring flexibility, consider perfluoroelastomers (FFKM) like Kalrez® or specially formulated amine-resistant EPDM.
Plastic labware (e.g., beakers, storage bottles) shows signs of discoloration, softening, or crazing. The polymer structure of the plastic is being degraded by the EAE.1. Cease using the compromised plasticware. 2. For storing and handling EAE, select plastics with high chemical resistance, such as PTFE or High-Density Polyethylene (HDPE). 3. It is advisable to conduct a preliminary compatibility test before using a new type of plastic material with EAE for an extended period.
Inconsistent experimental outcomes or evidence of product contamination. Leaching of metal ions from corroded equipment or plasticizers and other degradation byproducts from incompatible polymers into the reaction mixture.1. Stop the experiment and isolate the potentially contaminated product. 2. Meticulously inspect all equipment that came into contact with the reactants for any signs of corrosion or degradation. 3. Repeat the experiment using equipment constructed from materials confirmed to be compatible with EAE as detailed in this guide.
A white, crystalline residue forms on equipment after an EAE solution has evaporated. EAE, being an amine, can react with atmospheric carbon dioxide to form amine carbonates or other salt-like compounds.1. Clean the residue using a dilute weak acid solution, such as 1% acetic acid, followed by a thorough rinse with deionized water and an appropriate solvent. 2. To prevent this, consider working under an inert atmosphere (e.g., nitrogen or argon) when handling EAE, especially for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EAE) and what makes it corrosive? A1: this compound is an organic chemical compound that acts as a weak base. Its corrosivity (B1173158) is primarily due to its alkaline nature and its reaction with acidic gases like CO2, which can form carbamates that are corrosive to some metals.[6] Materials not resistant to alkaline conditions can also be degraded upon contact.[7]

Q2: Which metals are recommended for use with EAE in a laboratory setting? A2: Austenitic stainless steels, particularly Type 316 and its low-carbon variant 316L, provide superior resistance to corrosion from amino alcohol solutions like EAE compared to Type 304 stainless steel.[1][2][3] The choice of material becomes more critical at elevated temperatures.

Q3: Is it safe to store EAE in plastic containers? A3: Yes, but material selection is critical. High-Density Polyethylene (HDPE) and Polytetrafluoroethylene (PTFE) are recommended due to their excellent chemical resistance. Other plastics like Low-Density Polyethylene (LDPE) and polypropylene (B1209903) may be less suitable for long-term storage and should be tested for compatibility prior to use.

Q4: How does temperature influence the corrosive effects of EAE? A4: As with most chemical reactions, an increase in temperature accelerates the rate of corrosion.[1][3] A general rule of thumb is that the rate of corrosion can double for every 10°C increase in temperature. This makes material selection for high-temperature processes particularly important.

Q5: Are there less corrosive alternatives to EAE? A5: The viability of an alternative is highly dependent on the specific application. Research into "green" corrosion inhibitors, which can include plant-based compounds and other less hazardous organic molecules, is ongoing. Different amino alcohols may also exhibit varying levels of corrosivity depending on their molecular structure.

Q6: What is the proper procedure for cleaning laboratory equipment after use with EAE? A6: Equipment should be rinsed with a solvent that is miscible with EAE and compatible with the equipment material, such as deionized water or isopropanol. To neutralize any residual EAE, a dilute weak acid like a 1% acetic acid solution can be used, followed by a comprehensive rinse with deionized water. Always adhere to your institution's safety and waste disposal protocols.

Material Compatibility Data

The following tables summarize the compatibility of various laboratory materials with this compound and similar amino alcohols. It is important to note that quantitative corrosion data for EAE is limited. Therefore, data for other amines, such as Monoethanolamine (MEA), is provided for comparative purposes and should be considered as a guideline. For critical applications, it is strongly recommended that users conduct their own material compatibility tests.

Table 1: Compatibility of Metallic Materials

MaterialGeneral Compatibility with AminesTypical Corrosion Rate (mpy) for MEANotes
Stainless Steel 304/304L Fair to Good< 5 at 25°C; up to 50 at 80°C[1][2][3]More susceptible to pitting and crevice corrosion, particularly in the presence of chlorides and at higher temperatures.[3]
Stainless Steel 316/316L Good to Excellent< 2 at 25°C; up to 20 at 80°C[1][2][3]The inclusion of molybdenum enhances resistance to general and pitting corrosion compared to 304 grades.[1][3]
Carbon Steel Poor> 50Not recommended for use with EAE unless a suitable protective coating is applied.
Aluminum PoorNot RecommendedCan be readily attacked by alkaline solutions such as EAE.
Copper and its Alloys PoorNot RecommendedGenerally susceptible to corrosion by amines.
Data for Monoethanolamine (MEA) is provided as a proxy for EAE.

Table 2: Compatibility of Polymeric Materials

MaterialSwellingChange in HardnessChange in Tensile StrengthGeneral Recommendation
PTFE (Teflon®) NegligibleNegligibleNegligibleExcellent
HDPE LowLowLowGood (especially at ambient temperatures)
Polypropylene (PP) Low to ModerateLow to ModerateLow to ModerateFair (testing is advised)
LDPE ModerateModerateModerateNot recommended for long-term exposure
Viton® (FKM) Moderate to HighIncrease (leading to embrittlement)[4][5]Decrease[4][5]Not Recommended, especially at elevated temperatures.[8][9]
EPDM Low to ModerateLowLowFair to Good (amine-resistant formulations are preferred)
Silicone Moderate to HighDecreaseDecreaseNot Recommended

Experimental Protocols

Protocol 1: Mass Loss Corrosion Testing of Metallic Materials (Based on ASTM G31)

This protocol provides a standardized method for determining the corrosion rate of metallic samples immersed in this compound.

1. Materials and Equipment:

  • Test coupons of the desired metals (e.g., Stainless Steel 304, 316) with known surface area and initial weight.
  • Glass beakers or flasks with loose-fitting lids.
  • This compound solution at the desired concentration.
  • A calibrated, thermostatically controlled water bath or oven.
  • An analytical balance with a precision of ±0.1 mg.
  • Appropriate cleaning agents (e.g., inhibited acid solution for removing corrosion products, acetone (B3395972) for degreasing).
  • Nylon string or glass hooks for suspending the coupons.

2. Procedure:

  • Coupon Preparation: Thoroughly clean each test coupon with a degreasing solvent like acetone, allow it to dry completely, and then accurately weigh it to the nearest 0.1 mg. Precisely measure the dimensions of each coupon to calculate the total surface area.
  • Test Setup: Pour the EAE solution into a clean glass container. Suspend each coupon individually in the solution using nylon string or a glass hook, ensuring it is fully submerged and not in contact with other coupons or the container itself.
  • Exposure Conditions: Place the container in a temperature-controlled environment (e.g., 25°C, 50°C) for a specified duration (e.g., 240, 480, or 720 hours).
  • Post-Exposure Cleaning: After the exposure period, carefully remove the coupons. Clean them according to ASTM G1 standards to remove all corrosion products without disturbing the underlying metal. This may involve chemical cleaning with an inhibited acid or gentle mechanical abrasion.
  • Final Weighing: After cleaning and drying, reweigh each coupon to the nearest 0.1 mg.
  • Calculating the Corrosion Rate: The corrosion rate in mils per year (mpy) can be calculated using the formula: Corrosion Rate (mpy) = (K × W) / (A × T × D) Where:
  • K = a constant (3.45 × 10^6 for mpy)
  • W = mass loss in grams
  • A = surface area in cm²
  • T = exposure time in hours
  • D = density of the metal in g/cm³

Protocol 2: Evaluating the Compatibility of Polymeric Materials

This protocol details the procedures for assessing the effects of this compound on the physical properties of polymers.

1. Materials and Equipment:

  • Standardized test specimens of the polymers to be evaluated (e.g., PTFE, HDPE, Viton®, EPDM).
  • Glass containers with secure, tight-fitting lids.
  • This compound solution.
  • A temperature-controlled oven.
  • An analytical balance (±0.1 mg).
  • A durometer for hardness measurement (e.g., Shore A).
  • A universal testing machine for tensile properties.
  • Digital calipers for precise dimensional measurements.

2. Procedure:

  • Baseline Measurements:
  • Swelling: Weigh each specimen and measure its dimensions.
  • Hardness: Measure the Shore hardness at several locations on the specimen's surface.
  • Tensile Properties: For a control group of specimens, determine the ultimate tensile strength and elongation at break.
  • Exposure: Submerge the test specimens in the EAE solution within a sealed glass container. Place the container in an oven set to the desired test temperature for a predetermined duration.
  • Post-Exposure Analysis:
  • Swelling: Remove the specimens, gently pat the surface dry with a lint-free cloth, and immediately reweigh and remeasure their dimensions. Calculate the percentage change in both weight and volume.
  • Hardness: Allow the specimens to return to room temperature and then re-measure the Shore hardness.
  • Tensile Properties: Perform tensile tests on the exposed specimens to determine the post-exposure tensile strength and elongation at break.
  • Data Interpretation: Analyze the percentage changes in weight, volume, hardness, tensile strength, and elongation at break to comprehensively evaluate the material's compatibility with EAE under the tested conditions.

Visualizations

MaterialSelectionWorkflow start Start: Material Selection for EAE Service application Define Application start->application storage_container Static Storage Container application->storage_container Storage sealing_gasket Sealing (Gasket/O-Ring) application->sealing_gasket Sealing process_equipment Process Equipment (Vessel/Tubing) application->process_equipment Process Contact temp_storage High Temperature (>50°C)? storage_container->temp_storage temp_seal High Temperature (>80°C)? sealing_gasket->temp_seal temp_process High Temperature (>50°C)? process_equipment->temp_process hdpe_choice Use HDPE temp_storage->hdpe_choice No ptfe_choice_storage Use PTFE temp_storage->ptfe_choice_storage Yes epdm_choice Use Amine-Resistant EPDM temp_seal->epdm_choice No ffkm_choice Use FFKM (e.g., Kalrez®) temp_seal->ffkm_choice Yes ss304_choice Use Stainless Steel 304L temp_process->ss304_choice No ss316_choice Use Stainless Steel 316L temp_process->ss316_choice Yes end_selection End: Material Chosen hdpe_choice->end_selection ptfe_choice_storage->end_selection epdm_choice->end_selection ffkm_choice->end_selection ss304_choice->end_selection ss316_choice->end_selection

Caption: A decision-making workflow for selecting EAE-compatible materials based on application.

CorrosionMechanism cluster_environment Aqueous EAE Environment cluster_surface Steel Surface EAE_molecule This compound (EAE) Carbamate_ion Carbamate Ions EAE_molecule->Carbamate_ion CO2_gas CO2 (from atmosphere) CO2_gas->Carbamate_ion Water H2O Water->Carbamate_ion Iron_ions Fe²⁺ Ions (in solution) Carbamate_ion->Iron_ions accelerates dissolution of Iron_metal Iron (Fe) Iron_metal->Iron_ions anodic oxidation Rust Corrosion Product (e.g., Iron Oxides) Iron_ions->Rust reacts with oxygen/water to form

Caption: A simplified diagram illustrating the corrosion mechanism of steel in the presence of EAE and CO2.

References

Validation & Comparative

A Comparative Analysis of Ethylaminoethanol (EAE) and Monoethanolamine (MEA) for Post-Combustion CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Scientists in Drug Development and Chemical Processing

The escalating concentration of atmospheric carbon dioxide (CO2) is a pressing global concern, driving extensive research into efficient and cost-effective carbon capture technologies. Amine scrubbing, utilizing aqueous solutions of alkanolamines, remains a leading method for post-combustion CO2 capture. For decades, monoethanolamine (MEA) has been the benchmark solvent in this field due to its high reactivity and low cost. However, significant drawbacks, including high energy requirements for regeneration, corrosive nature, and thermal and oxidative degradation, have fueled the search for superior alternatives.

This guide provides a comprehensive comparison between the established benchmark, MEA, and a promising secondary amine, 2-(Ethylamino)ethanol (EAE), also referred to as N-ethylethanolamine. This document aims to provide an objective, data-driven comparison of their performance in CO2 capture, supported by experimental findings, to aid researchers in selecting appropriate solvents for their applications.

Performance at a Glance: EAE vs. MEA

Ethylaminoethanol has demonstrated several potential advantages over monoethanolamine, including a comparable theoretical CO2 capture capacity and potentially more favorable regeneration characteristics. While MEA is a primary amine, EAE is a secondary amine, which influences their reaction stoichiometry and the stability of the formed carbamates.

Performance MetricThis compound (EAE)Monoethanolamine (MEA)Key Considerations
CO2 Absorption Capacity Theoretical capacity of 0.50 mol CO2/mol amine.[1]Theoretical capacity of ~0.5 mol CO2/mol amine.[2]The practical capacity is influenced by factors such as amine concentration, temperature, and CO2 partial pressure.
Reaction Kinetics The reaction rate is generally fast.[3]High reactivity due to its primary amine structure.[4]The reaction mechanism for secondary amines like EAE can differ from primary amines, impacting the overall absorption rate.
Heat of Absorption Generally expected to be lower than MEA, which could lead to lower regeneration energy.In the range of -84 to -100 kJ/mol CO2 for a 30 wt% aqueous solution.[2][5]A lower heat of absorption is desirable as it reduces the energy penalty associated with solvent regeneration.
Thermal Stability More prone to thermal degradation compared to MEA, with the formation of key intermediates like 3-ethyl-1,3-oxazolidin-2-one (B6250373) (EOZD).[6]More stable than EAE under similar conditions, though it still undergoes thermal degradation, forming products like hydroxyethylimidazolidone (HEIA).[6][7]Amine degradation leads to solvent loss, reduced performance, and potential operational issues.[6]
Regeneration Energy Potentially lower than MEA due to a lower heat of absorption.A significant drawback of MEA-based processes is the high energy consumption for regeneration.[8]This is a critical factor in the overall cost-effectiveness of a CO2 capture process.

Delving into the Data: A Closer Look at Performance

CO2 Absorption and Reaction Kinetics

Both EAE and MEA react with CO2 to form carbamates. The theoretical maximum CO2 loading for both amines is 0.5 mol of CO2 per mole of amine, based on the formation of a carbamate (B1207046) and a protonated amine.[1][2] Experimental studies have confirmed this theoretical capacity for both solvents under various conditions.

The kinetics of the reaction between CO2 and aqueous solutions of EAE (referred to as EEA in some studies) have been investigated using techniques like the stopped-flow method.[3] The results indicate that the reaction rate is significant, although direct comparative kinetic data with MEA under identical conditions requires careful consideration of the experimental parameters used in different studies. The reaction mechanism for primary amines like MEA is well-established, proceeding through the formation of a zwitterionic intermediate. Secondary amines such as EAE follow a similar mechanism.

Thermal Degradation: A Critical Challenge

A significant factor in the operational viability of any amine solvent is its stability at the elevated temperatures required for regeneration. Studies have shown that EAE is more susceptible to thermal degradation in the presence of CO2 compared to MEA.[6] The degradation of EAE can proceed through the formation of a key intermediate, 3-ethyl-1,3-oxazolidin-2-one (EOZD), which can then be transformed into other stable products.[6]

In contrast, while MEA also degrades thermally, it is generally considered more stable.[6][7] The primary degradation products of MEA include N-(2-hydroxyethyl)-imidazolidinone (HEIA) and other polymeric compounds.[7] The higher degradation rate of EAE can lead to increased solvent makeup rates and potential operational problems such as foaming and corrosion, which are important considerations for industrial applications.

Regeneration Energy

The energy required to regenerate the CO2-rich solvent is a major contributor to the overall operating cost of a carbon capture plant. This energy is primarily used to reverse the absorption reaction and release the captured CO2. The heat of absorption is a key indicator of the regeneration energy. While direct, comparative data for the regeneration energy of EAE is not as readily available as for MEA, the generally lower heat of absorption for secondary amines suggests that EAE could offer an advantage in this area. For MEA, the regeneration energy is a well-known challenge, and significant research is focused on reducing this energy penalty.[8]

Experimental Methodologies

The data presented in this guide are derived from various experimental setups designed to simulate the conditions of post-combustion CO2 capture. A general overview of the common experimental protocols is provided below.

CO2 Absorption Experiments

A common method for determining the CO2 absorption capacity and rate is the use of a bubble column or a stirred-tank reactor.

Typical Protocol:

  • A known volume and concentration of the amine solution (e.g., 30 wt% aqueous solution) is placed in the reactor.

  • The solution is maintained at a constant temperature (e.g., 40-60°C).

  • A gas stream with a specific CO2 concentration (e.g., 15% v/v in air) is bubbled through the solution at a controlled flow rate.[1]

  • The CO2 concentration in the outlet gas is continuously monitored using a gas analyzer.

  • The experiment continues until the amine solution is saturated with CO2 (i.e., the inlet and outlet CO2 concentrations are equal).

  • The amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

Thermal Degradation Studies

The thermal stability of the amine solvents is typically evaluated by heating the CO2-loaded solutions in sealed containers for an extended period.

Typical Protocol:

  • Aqueous amine solutions are loaded with a specific amount of CO2 (e.g., 0.4 mol CO2/mol amine).

  • The solutions are placed in sealed stainless steel cylinders.

  • The cylinders are heated in a forced convection oven at a constant temperature (e.g., 120-150°C) for several weeks.[7]

  • Samples are periodically withdrawn and analyzed to determine the amine concentration and identify degradation products.

  • Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for product identification and quantification.[6]

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the CO2 capture process, a typical experimental workflow, and a comparison of the key performance indicators.

CO2_Capture_Process cluster_absorption Absorption cluster_regeneration Regeneration Absorber Absorber (Low Temperature) CleanGasOut Clean Flue Gas Absorber->CleanGasOut RichAmine Rich Amine Absorber->RichAmine FlueGasIn Flue Gas (with CO2) FlueGasIn->Absorber LeanAmine Lean Amine LeanAmine->Absorber Stripper Stripper (High Temperature) RichAmine->Stripper Stripper->LeanAmine Regenerated CO2Out Pure CO2 Stripper->CO2Out Heat Heat Input Heat->Stripper

Caption: General schematic of an amine-based CO2 capture process.

Experimental_Workflow cluster_prep Preparation cluster_absorption Absorption Test cluster_degradation Degradation Test Prep Prepare Amine Solution (e.g., 30 wt%) Absorb CO2 Absorption (Bubble Column/Stirred Reactor) Prep->Absorb Degrade Thermal Degradation (Sealed Reactor, High Temp) Prep->Degrade Monitor_Out Monitor Outlet CO2 Absorb->Monitor_Out Calc_Cap Calculate Absorption Capacity Monitor_Out->Calc_Cap Analyze Analyze Samples (GC-MS, LC-MS) Degrade->Analyze ID_Products Identify Degradation Products Analyze->ID_Products

Caption: A typical experimental workflow for evaluating amine performance.

Performance_Comparison cluster_attributes Performance Attributes MEA Monoethanolamine (MEA) Capacity CO2 Capacity (Similar) MEA->Capacity Kinetics Reaction Kinetics (Both Fast) MEA->Kinetics Regen_Energy Regeneration Energy (EAE Potentially Lower) MEA->Regen_Energy Stability Thermal Stability (MEA Higher) MEA->Stability EAE This compound (EAE) EAE->Capacity EAE->Kinetics EAE->Regen_Energy EAE->Stability

Caption: Key performance indicator comparison between EAE and MEA.

Conclusion

This compound presents itself as a viable alternative to monoethanolamine for post-combustion CO2 capture, with the primary potential advantage of lower regeneration energy. This is a crucial factor for the economic feasibility of large-scale carbon capture deployment. However, the lower thermal stability of EAE compared to MEA is a significant challenge that needs to be addressed. The higher degradation rate could lead to increased operational costs and complexities.

Further research is warranted to conduct direct comparative studies of EAE and MEA under identical process conditions to provide a more definitive assessment of their relative performance. Additionally, efforts to improve the thermal stability of EAE, perhaps through the use of inhibitors or by blending with other amines, could enhance its potential as a next-generation solvent for CO2 capture. For researchers and professionals in the field, the choice between EAE and MEA will depend on a careful evaluation of the specific application requirements, balancing the trade-offs between regeneration energy savings and solvent stability.

References

Comparative study of different catalysts for Ethylaminoethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Ethylamino)ethanol (B46374) (EAE), a crucial intermediate in the production of various pharmaceuticals, agricultural chemicals, and functional materials, can be achieved through several catalytic pathways. The choice of catalyst is paramount as it significantly influences reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of different catalytic systems for EAE synthesis, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Performance of Catalytic Systems

The synthesis of Ethylaminoethanol is predominantly achieved through three main routes: the reaction of ethylene (B1197577) oxide with ethylamine (B1201723), the disproportionation of N-ethyldiethanolamine, and the reductive amination of monoethanolamine with ethanol. Each route utilizes distinct catalyst types with varying performance metrics.

Synthetic RouteCatalystReactantsTemperature (°C)Pressure (atm)Yield of EAE (%)Selectivity (%)Conversion (%)
Ethylene Oxide + Ethylamine Crystalline Metallosilicate (Zeolite)Ethylene Oxide, Ethylamine---50-80 (EAE:N-ethyldiethanolamine ratio)[1]-
None (Microchannel Reactor)30% Ethylene Oxide (aq.), 70% Ethylamine (aq.)35-94[2]99.2 (purity)[2]-
Disproportionation of N-ethyldiethanolamine Manganese OxideN-ethyldiethanolamine375-47.0[3]-92.5[3]
Potassium Hydroxide-supporting Zirconium OxideN-ethyldiethanolamine350-38.6[3]-38.1[3]
Reductive Amination NiCu/MgAlOEthanol, Monoethanolamine (inferred from NH3 use)200-2801-High (inferred from 99% ethylamine selectivity)[4]up to 98.7 (of ethanol)[5]
Raney NickelMonoethanolamine, Ethanol, H₂-----

Note: Some data points are inferred from analogous reactions due to the limited availability of direct comparative studies for all routes.

Reaction Pathways and Experimental Workflow

The selection of a synthetic route and catalyst depends on factors such as feedstock availability, desired product purity, and process scalability. The following diagrams illustrate the primary reaction pathways to this compound and a general workflow for catalyst comparison.

ReactionPathways cluster_0 Route 1: Ethylene Oxide + Ethylamine cluster_1 Route 2: Disproportionation cluster_2 Route 3: Reductive Amination Ethylene Oxide Ethylene Oxide Ethylaminoethanol_1 This compound Ethylene Oxide->Ethylaminoethanol_1 Zeolite or uncatalyzed Ethylamine Ethylamine Ethylamine->Ethylaminoethanol_1 N-ethyldiethanolamine N-ethyldiethanolamine (by-product) Ethylaminoethanol_1->N-ethyldiethanolamine further reaction N_ethyldiethanolamine_start N-ethyldiethanolamine Ethylaminoethanol_2 This compound N_ethyldiethanolamine_start->Ethylaminoethanol_2 MnO₂ or KOH/ZrO₂ Triethanolamine Triethanolamine (by-product) N_ethyldiethanolamine_start->Triethanolamine Monoethanolamine Monoethanolamine Intermediate_Imine Intermediate Imine Monoethanolamine->Intermediate_Imine Condensation Ethanol Ethanol Ethanol->Intermediate_Imine Dehydrogenation (e.g., NiCu/MgAlO, Raney Ni) Ethylaminoethanol_3 This compound Intermediate_Imine->Ethylaminoethanol_3 Hydrogenation

Caption: Reaction pathways for this compound synthesis.

ExperimentalWorkflow cluster_prep Catalyst Preparation & Characterization cluster_react Catalytic Reaction cluster_analysis Analysis & Evaluation prep Catalyst Synthesis (e.g., impregnation, precipitation) char Characterization (XRD, TEM, BET) prep->char setup Reactor Setup (Batch or Continuous) char->setup reaction Reaction under Controlled Conditions (T, P, time, reactants ratio) setup->reaction sampling Periodic Sampling reaction->sampling analysis Product Analysis (GC, HPLC, MS) sampling->analysis calc Calculation of Yield, Selectivity, Conversion analysis->calc comparison Performance Comparison calc->comparison

Caption: Generalized experimental workflow for catalyst comparison.

Detailed Experimental Protocols

Synthesis via Disproportionation of N-ethyldiethanolamine

This protocol is based on the methods described in patent literature for manganese oxide and supported zirconium oxide catalysts.[3]

Catalyst Preparation:

  • Manganese Oxide: Prepared by precipitating manganese hydroxide (B78521) from a manganese nitrate (B79036) solution with ammonia (B1221849) water, followed by filtration, drying, and calcination in air at 500°C.[3]

  • Alkali Metal Hydroxide-supporting Zirconium Oxide: Zirconium oxide is impregnated with an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide), followed by drying and firing.

Reaction Procedure:

  • A fixed-bed reactor is packed with the prepared catalyst.

  • The reactor is heated to the desired temperature (350-375°C) under a nitrogen flow.[3]

  • A solution of N-ethyldiethanolamine, potentially mixed with a reaction aid like ethylamine, is fed into the reactor at a specific liquid hourly space velocity (LHSV).[3]

  • The gaseous product stream is cooled and absorbed in water.

  • The resulting liquid is analyzed by gas chromatography (GC) to determine the conversion of N-ethyldiethanolamine and the yield of this compound.[3]

Synthesis via Reductive Amination of Monoethanolamine with Ethanol

This generalized protocol is inferred from studies on the reductive amination of alcohols.[4][5]

Catalyst Preparation:

  • NiCu/MgAlO: Typically prepared from a hydrotalcite-like precursor containing Ni, Cu, Mg, and Al, followed by calcination and reduction.

  • Raney Nickel: Prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution to leach out the aluminum.[6][7]

Reaction Procedure:

  • The catalyst is loaded into a fixed-bed reactor and activated (e.g., reduced under a hydrogen flow at elevated temperature).

  • A feed stream consisting of monoethanolamine, ethanol, and hydrogen is introduced into the reactor.

  • The reaction is carried out at a controlled temperature (e.g., 200-280°C) and pressure.[4]

  • The product stream is cooled, and the liquid and gas phases are separated.

  • The liquid product is analyzed by GC or GC-MS to determine the conversion of reactants and the selectivity towards this compound.

Synthesis from Ethylene Oxide and Ethylamine (Microchannel Reactor)

This protocol is based on a high-yield, non-catalytic process.[2]

Reaction Setup:

  • A high-throughput continuous flow microchannel reactor is used.

  • Separate metering pumps are used for the aqueous solutions of ethylene oxide (e.g., 30 wt%) and ethylamine (e.g., 70 wt%).[2]

Reaction Procedure:

  • The reactant solutions are pumped into the microchannel reactor and preheated to the reaction temperature (e.g., 35°C).[2]

  • The preheated streams are then combined in a mixing module within the reactor.

  • The reaction mixture flows through the reactor for a specific residence time (e.g., 160 seconds).[2]

  • The effluent from the reactor is collected.

  • The product is then dehydrated to obtain high-purity this compound.[2]

Conclusion

The choice of the most effective catalyst for this compound synthesis is intrinsically linked to the chosen synthetic route.

  • The reaction of ethylene oxide with ethylamine offers a direct and high-yield pathway, particularly when employing modern reactor technology like microchannel reactors, which can achieve excellent performance even without a catalyst.[2]

  • The disproportionation of N-ethyldiethanolamine provides a valuable route for converting a potential by-product into the desired this compound, with manganese oxide showing promising activity.[3]

  • Reductive amination of monoethanolamine with ethanol represents a versatile approach, leveraging well-established hydrogenation catalysts like Ni-based or Cu-based systems. While direct data for EAE synthesis is limited, related studies suggest high potential for efficiency and selectivity.[4][5]

Researchers and drug development professionals should consider the starting material availability, desired product specifications, and process scalability when selecting a catalytic system. The experimental protocols and comparative data presented in this guide offer a foundational framework for making an informed decision.

References

A Comparative Guide to Ethylaminoethanol Reactions for CO2 Capture and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of experimental results for reactions involving Ethylaminoethanol (EMEA). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of EMEA's performance with alternative compounds, supported by experimental data. The guide details reaction protocols, presents quantitative data in tabular format, and visualizes key reaction pathways.

Section 1: this compound in Post-Combustion CO2 Capture

This compound is a promising solvent for CO2 capture, often compared to the benchmark monoethanolamine (MEA). Experimental data indicates that EMEA exhibits superior absorption and desorption performance, though it is more susceptible to thermal degradation.

Performance Comparison: EMEA vs. MEA for CO2 Capture
ParameterThis compound (EMEA)Monoethanolamine (MEA)Key Findings
CO2 Capture Efficiency >90% for neat EMEA[1]Baseline benchmarkEMEA shows high efficiency, even without aqueous dilution.[1]
Theoretical CO2 Capture Capacity 0.50 mol CO2/mol amine[1]Similar theoretical capacityBoth are primary/secondary amines forming carbamates.
Absorption/Desorption Performance Favorable absorption and desorption[2][3]Standard performanceEMEA's structural properties contribute to more efficient CO2 cycling.
Thermal Stability More prone to thermal degradation[2][3]More thermally stableThe ethyl group in EMEA, while beneficial for performance, reduces its stability at higher temperatures.[2][3]
Experimental Protocols for CO2 Capture

CO2 Absorption-Desorption Cycling:

  • Absorption: Neat (solvent-free) or aqueous solutions of EMEA are exposed to a gas stream containing 15-40% v/v CO2 in air. The absorption process is typically carried out in a packed column at a temperature of 50-60°C and atmospheric pressure.[1]

  • Desorption (Regeneration): The CO2-rich EMEA solution is heated to 100-120°C at atmospheric pressure to release the captured CO2, regenerating the solvent for subsequent cycles.[1]

Thermal Degradation Analysis:

  • Methodology: Thermal degradation studies are conducted by heating a 30% aqueous solution of EMEA in a sealed 316 stainless steel cylinder at 135°C.[4][5] The experiments are performed in the presence and absence of CO2 to identify degradation products and reaction mechanisms.[5]

  • Analysis: The degraded samples are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) to identify and quantify the degradation products.[4][5]

Reaction Pathway: Thermal Degradation of this compound

The thermal degradation of EMEA in the presence of CO2 proceeds through the formation of a key intermediate, 3-ethyl-1,3-oxazolidin-2-one (B6250373) (EOZD), which can then be converted to a stable degradation product.[2][3]

Thermal_Degradation_of_EMEA EMEA This compound (EMEA) EMEACOOH Ethyl(2-hydroxyethyl) carbamic acid EMEA->EMEACOOH Reacts with CO2 CO2 CO2 EOZD 3-ethyl-1,3-oxazolidin-2-one (EOZD) EMEACOOH->EOZD Self-cyclization & Dehydration DEHEED N,N-ethyl-N'-(2-hydroxyethyl) ethylenediamine (DEHEED) EOZD->DEHEED Reacts with EMEA

Thermal degradation pathway of EMEA.

Section 2: this compound in Chemical Synthesis

This compound is a versatile building block in organic synthesis, particularly in the production of pharmaceuticals. It can be synthesized through various methods, with some offering high yields and greener reaction conditions.

Synthesis of this compound: A Comparison of Methods
Starting MaterialsCatalyst/MethodTemperatureYieldReference
N-ethyldiethanolamineManganese oxide or alkali metal hydroxide-supporting zirconium oxide350°C34.5% - 38.6%[6]
Ethylene (B1197577) oxide and Ethylamine (B1201723)High-throughput continuous flow microchannel reactor35°C94%[7]
Experimental Protocols for this compound Synthesis

From N-ethyldiethanolamine (Disproportionation Reaction):

  • Reaction Setup: The disproportionation reaction of N-ethyldiethanolamine is carried out in either a liquid-phase or gas-phase reactor.[6]

  • Catalyst: A manganese oxide catalyst or an alkali metal hydroxide-supporting zirconium oxide catalyst is used.[6]

  • Conditions: The reaction is performed at a temperature of approximately 350°C.[6]

  • Product Recovery: The resulting 2-(ethylamino)ethanol (B46374) is collected by cooling the reacted gas or by absorbing it into a solvent like water.[6]

From Ethylene Oxide and Ethylamine (Continuous Flow Synthesis):

  • Reagents: A 30% aqueous solution of ethylene oxide and a 70% aqueous solution of ethylamine are used.[7]

  • Reactor: The reaction is conducted in a high-throughput continuous flow microchannel reactor.[7]

  • Conditions: The reagents are preheated to 35°C and then mixed in the reactor. The reaction time is approximately 160 seconds.[7]

  • Purification: The effluent from the reactor is collected and dehydrated to obtain N-ethylethanolamine with a purity of 99.2%.[7]

Application in Pharmaceutical Synthesis: Hydroxychloroquine

This compound is a key intermediate in the synthesis of the antimalarial drug hydroxychloroquine.[8] The synthesis involves the reaction of 2-[(4-aminopentyl)(ethyl)amino]ethanol with a quinoline (B57606) derivative.

Hydroxychloroquine_Synthesis Intermediate 2-[(4-aminopentyl)(ethyl)amino]ethanol HCQ Hydroxychloroquine Intermediate->HCQ Quinoline Substituted Quinoline Derivative Quinoline->HCQ

Role of this compound in Hydroxychloroquine synthesis.

Section 3: Cross-Validation and Concluding Remarks

The experimental data compiled in this guide highlights the dual utility of this compound in both industrial applications and fine chemical synthesis.

  • For CO2 Capture: EMEA presents a trade-off between higher efficiency and lower thermal stability when compared to MEA. Its application may be best suited for processes where regeneration temperatures can be carefully controlled to minimize degradation.

  • For Pharmaceutical Synthesis: High-yield synthesis methods, such as continuous flow reactions, make EMEA an economically viable and efficient building block for complex molecules like hydroxychloroquine.[7] The choice of synthesis route for EMEA itself has a significant impact on the overall process efficiency and yield.

This comparative guide provides a foundation for researchers and drug development professionals to make informed decisions regarding the use of this compound in their specific applications. The detailed protocols and reaction pathways serve as a starting point for further experimental design and optimization.

References

Benchmarking the performance of Ethylaminoethanol as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Ethylaminoethanol (EAE) has demonstrated notable efficacy as a corrosion inhibitor for various metals, particularly steel, in diverse corrosive environments. This guide provides a comparative benchmark of EAE's performance against other common corrosion inhibitors, supported by experimental data. The primary mechanism of action for amino alcohols like EAE involves the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates both anodic and cathodic corrosion reactions.[1]

Quantitative Performance Comparison

The inhibition efficiency of this compound and other selected corrosion inhibitors is summarized in the tables below. It is important to note that the experimental conditions can significantly influence the reported efficiencies.

Table 1: Corrosion Inhibition Efficiency of this compound on Carbon Steel in 3% NaCl Solution [2]

Concentration (ppm)Corrosion Current Density (μA/cm²)Overall Efficiency (%)Differential Efficiency (%)
0---
< 155-No protection-
155 - 450-Localized corrosion observed-
≥ 450-~9070 - 80
310--High

Note: The overall efficiency includes the pH effect, while the differential efficiency isolates the intrinsic inhibiting action of the EAE molecule.[2]

Table 2: Comparative Corrosion Inhibition Efficiency of Various Amino Alcohols and Other Inhibitors

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
DiethanolamineMild Steel0.5 M H₂SO₄10⁻³ M88.7[1]
N,N-Dimthis compound (DMEA)Austenitic Stainless Steel3M H₂SO₄12.5%90.3[3]
Aminobenzene (ABZ)Austenitic Stainless Steel3M H₂SO₄-97.6[3]
2-amino-5-ethyl-1,3,4-thiadiazole (THD)Austenitic Stainless Steel3M H₂SO₄-98.9[3]
Dimethyl ethanolamine (B43304) (DMEA)Reinforcing SteelSaturated Ca(OH)₂ with NaClMolar ratio > 0.3Anti-corrosion properties observed[4]
Lithium NitriteReinforcing SteelSaturated Ca(OH)₂ with NaClMolar ratio ≥ 0.6Anti-corrosion properties observed[4]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the performance of corrosion inhibitors.

1. Weight Loss Method

This gravimetric technique provides a direct, time-averaged corrosion rate.[5]

  • Specimen Preparation: Metal coupons are cleaned, degreased, and weighed accurately before exposure.[6]

  • Exposure: The pre-weighed coupons are suspended in the corrosive medium, with and without the inhibitor, for a specified duration under controlled temperature and agitation.[6]

  • Post-Exposure Cleaning: After the exposure period, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., ASTM G1), ensuring that only the corrosion products are removed and not the base metal.[5]

  • Final Weighing and Calculation: The cleaned and dried coupons are weighed again. The weight loss is used to calculate the corrosion rate and the inhibitor efficiency using the following formula:

    • Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100

      • Where W₀ is the weight loss without inhibitor and Wᵢ is the weight loss with inhibitor.

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the corrosion mechanism (anodic, cathodic, or mixed) and the corrosion rate.[5][7]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[6]

  • Measurement: The potential of the working electrode is scanned over a defined range, and the resulting current is measured. The data is plotted as a Tafel plot (log current density vs. potential).

  • Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • Efficiency (%) = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100

      • Where i_corr(blank) is the corrosion current density without inhibitor and i_corr(inhibitor) is the corrosion current density with inhibitor.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the inhibitor film's properties and the corrosion mechanism.[5]

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.[5]

  • Measurement: A small amplitude AC potential signal is applied to the working electrode over a range of frequencies. The impedance of the system is measured at each frequency.

  • Analysis: The data is typically represented as Nyquist or Bode plots. An equivalent electrical circuit is used to model the electrochemical interface, and the values of the circuit elements (e.g., charge transfer resistance, double-layer capacitance) are used to evaluate the inhibitor's performance. A higher charge transfer resistance in the presence of the inhibitor indicates better corrosion protection.

Visualizing Mechanisms and Workflows

Mechanism of Corrosion Inhibition by Amino Alcohols

Amino alcohols like this compound inhibit corrosion by adsorbing onto the metal surface. The amino group (-NH₂) and the hydroxyl group (-OH) are the active centers for adsorption. This forms a protective film that isolates the metal from the corrosive environment.[1] The amino group primarily acts as a cathodic inhibitor, while the hydroxyl group can contribute to the stability of the protective film.[1]

cluster_solution Corrosive Solution cluster_metal Metal Surface CorrosiveSpecies Corrosive Species (e.g., H+, Cl-) Metal Metal (e.g., Steel) CorrosiveSpecies->Metal Corrosion Attack EAE This compound (EAE) ProtectiveFilm Adsorbed Protective Film EAE->ProtectiveFilm Adsorption ProtectiveFilm->Metal Protection

Mechanism of corrosion inhibition by this compound.

General Experimental Workflow for Corrosion Inhibitor Evaluation

The evaluation of a corrosion inhibitor typically follows a systematic workflow, starting from material preparation to data analysis.

A 1. Specimen Preparation (Cleaning & Weighing) C 3. Immersion/Electrochemical Test A->C B 2. Preparation of Corrosive Solution (with/without Inhibitor) B->C D 4. Post-Test Cleaning & Final Weighing (for Weight Loss Method) C->D E 5. Data Acquisition (Weight Loss, Polarization Curves, EIS Spectra) C->E G 7. Surface Analysis (SEM, etc.) C->G F 6. Calculation of Corrosion Rate & Inhibition Efficiency D->F E->F H 8. Comparative Analysis & Conclusion F->H G->H

Experimental workflow for inhibitor performance evaluation.

References

A Comparative Guide to Confirming the Structure of Synthesized N-Ethylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized molecules is a cornerstone of chemical research and development. This guide provides a comparative overview of standard analytical techniques to confirm the identity and structure of N-Ethylethanolamine. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), presenting supporting experimental data and detailed protocols for each.

Comparison of Analytical Techniques

The confirmation of the N-Ethylethanolamine structure, C₂H₅NHCH₂CH₂OH, relies on a combination of spectroscopic methods. Each technique provides unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR provides analogous information for the carbon skeleton. For N-Ethylethanolamine, NMR can confirm the presence of the ethyl group and the ethanolamine (B43304) backbone, and their connection through the nitrogen atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For N-Ethylethanolamine, FTIR is excellent for confirming the presence of the O-H group from the alcohol and the N-H group from the secondary amine. The absence of other characteristic peaks can also rule out alternative structures or impurities.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This helps to confirm the molecular formula and can provide clues about the molecule's structure. For N-Ethylethanolamine, the molecular ion peak will confirm its molecular weight, and the fragmentation pattern will be characteristic of the ethyl and ethanolamine moieties.

A combination of these techniques is typically employed for unambiguous structure confirmation. For instance, while FTIR can identify functional groups, it doesn't provide detailed connectivity information like NMR. Mass spectrometry confirms the molecular weight, which is crucial but doesn't distinguish between isomers.

Experimental Data and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

The expected ¹H and ¹³C NMR chemical shifts for N-Ethylethanolamine are summarized below. These values are indicative and can vary slightly based on the solvent and concentration used.

Table 1: ¹H NMR Spectral Data for N-Ethylethanolamine (CDCl₃, 90 MHz)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl group)~1.1Triplet3H
-CH₂- (ethyl group)~2.7Quartet2H
-NH-CH₂-~2.8Triplet2H
-CH₂-OH~3.6Triplet2H
-NH and -OHVariableBroad Singlet2H

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data for N-Ethylethanolamine

Signal AssignmentChemical Shift (δ, ppm)
-CH₃ (ethyl group)~15
-CH₂- (ethyl group)~44
-NH-CH₂-~52
-CH₂-OH~61

Note: Specific peak data for ¹³C NMR of N-Ethylethanolamine can be found on PubChem and SpectraBase.[2][3]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized N-Ethylethanolamine in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Data Presentation

Table 3: Key FTIR Absorption Bands for N-Ethylethanolamine

Functional GroupAbsorption Range (cm⁻¹)Bond Vibration
O-H (alcohol)3200 - 3550Stretching, broad
N-H (secondary amine)3310 - 3350Stretching, medium
C-H (alkane)2840 - 3000Stretching
C-O (alcohol)1050 - 1150Stretching
C-N (amine)1020 - 1250Stretching

Data sourced from various spectroscopy databases and NIST.[4][5]

Experimental Protocol: FTIR Analysis

  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid N-Ethylethanolamine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: Run a background spectrum of the clean salt plates to subtract any atmospheric interference (e.g., CO₂, water vapor).

  • Sample Spectrum: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and compare them to known functional group frequencies to confirm the presence of the alcohol and secondary amine groups.

Mass Spectrometry (MS)

Data Presentation

Table 4: Mass Spectrometry Fragmentation Data for N-Ethylethanolamine

m/zProposed FragmentNotes
89[C₄H₁₁NO]⁺Molecular Ion (M⁺)
74[M - CH₃]⁺Loss of a methyl group
58[M - CH₂OH]⁺Loss of the hydroxymethyl group
44[CH₂=NHCH₃]⁺Alpha-cleavage
30[CH₂=NH₂]⁺Common fragment for primary amines

Data sourced from the NIST WebBook.[5]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized N-Ethylethanolamine in a volatile solvent such as methanol (B129727) or dichloromethane.

  • GC Separation: Inject the sample into the gas chromatograph (GC). The GC will separate the sample from any volatile impurities. The N-Ethylethanolamine will have a characteristic retention time.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used to fragment the molecule.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information, comparing it to known patterns for similar compounds.

Mandatory Visualization

The following diagram illustrates a typical workflow for the structural confirmation of synthesized N-Ethylethanolamine.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesize N-Ethylethanolamine Purification Purify Crude Product (e.g., Distillation) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Compare Experimental Data with Known Spectra FTIR->Data_Analysis Functional Groups ID'd (O-H, N-H) NMR->Data_Analysis Connectivity Confirmed MS->Data_Analysis Molecular Weight Verified Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for Synthesis and Structural Confirmation.

References

A Comparative Analysis of Ethylaminoethanol and Other Secondary Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, secondary amines are indispensable reagents, serving as catalysts, nucleophiles, and building blocks for a vast array of molecular architectures. Their utility is particularly pronounced in the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of Ethylaminoethanol against other commonly employed secondary amines—diethylamine (B46881), diisopropylamine (B44863), and morpholine (B109124)—offering insights into their respective performance, applications, and experimental protocols.

Physicochemical Properties and Structural Comparison

The reactivity and selectivity of secondary amines are intrinsically linked to their structural and electronic properties. Steric hindrance, basicity, and the presence of other functional groups are key determinants of their behavior in chemical reactions.

PropertyThis compoundDiethylamineDiisopropylamineMorpholine
Molecular Formula C4H11NOC4H11NC6H15NC4H9NO
Molecular Weight 89.14 g/mol 73.14 g/mol 101.19 g/mol 87.12 g/mol
Boiling Point 169-171 °C55.5 °C83-84 °C128-129 °C
pKa of Conjugate Acid ~9.8~10.9~11.0~8.4
Key Structural Feature Hydroxyl groupTwo ethyl groupsTwo isopropyl groupsCyclic ether

The presence of a hydroxyl group in this compound introduces the potential for hydrogen bonding and can influence its solubility and catalytic activity. Diethylamine is a relatively small and unhindered secondary amine, making it a potent nucleophile. In contrast, diisopropylamine is significantly more sterically hindered due to the bulky isopropyl groups, which renders it a poor nucleophile but a strong, non-nucleophilic base, famously used to prepare Lithium Diisopropylamide (LDA). Morpholine's cyclic structure and the presence of an ether oxygen atom reduce its basicity compared to other secondary amines.

Performance in Key Organic Reactions

The choice of a secondary amine catalyst or reagent can profoundly impact the outcome of a chemical transformation, influencing reaction rates, yields, and selectivity. Here, we compare the performance of these amines in several cornerstone reactions of organic synthesis.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. It is a powerful tool for the synthesis of β-amino carbonyl compounds. Diethylamine is a commonly used secondary amine in this reaction due to its good nucleophilicity and relatively low steric bulk.

Enamine Synthesis

Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in alkylation and acylation reactions. They are typically formed from the reaction of a ketone or aldehyde with a secondary amine. Morpholine is a classic reagent for enamine synthesis, often favored for the stability and reactivity of the resulting morpholine enamines. Diethylamine can also be used to form enamines. The steric bulk of diisopropylamine can make enamine formation more challenging.

A comparison of yields for the synthesis of 1-morpholino-1-cyclohexene from cyclohexanone (B45756) and morpholine shows yields in the range of 72-80%. While a direct comparison with diethylamine under identical conditions is not provided, the established utility of morpholine suggests it is a highly efficient reagent for this purpose.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. The reaction is often catalyzed by a weak base, and secondary amines are effective catalysts. Diethylamine and piperidine (B6355638) (a cyclic secondary amine similar in structure to morpholine) are known to catalyze this reaction. The catalytic activity of this compound in this reaction is an area of potential research.

Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Secondary amines can act as both nucleophiles and catalysts in this reaction. Diethylamine is a known catalyst for the Michael addition of thiols to α,β-unsaturated esters. Morpholine has also been used in Michael additions. The bifunctional nature of this compound, with both an amine and a hydroxyl group, could potentially offer unique catalytic properties in such reactions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the practical aspects of using these amines.

Protocol 1: Mannich Reaction with Diethylamine

This protocol describes the synthesis of 1-diethylamino-3-butanone.

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride (1.60 moles), paraformaldehyde (2.26 moles), acetone (8.2 moles), methanol (80 mL), and concentrated hydrochloric acid (0.2 mL).

  • Heat the mixture at a moderate to vigorous reflux for 12 hours.

  • Cool the resulting light-yellow solution.

  • Add a cold solution of sodium hydroxide (65 g in 300 mL of water).

  • Extract the mixture with three portions of ether.

  • Wash the combined ether extracts with two portions of saturated sodium chloride solution and re-extract the washes with two portions of ether.

  • Dry the combined ether extracts and distill to obtain 1-diethylamino-3-butanone. The expected yield is 66-75%.

Protocol 2: Enamine Synthesis with Morpholine

This protocol details the preparation of 1-morpholino-1-cyclohexene.

Materials:

Procedure:

  • In a round-bottomed flask equipped with a water separator and a reflux condenser, dissolve cyclohexanone (1.50 moles), morpholine (1.80 moles), and p-toluenesulfonic acid (1.5 g) in toluene (300 mL).

  • Heat the solution to boiling and collect the water that separates. The reaction is typically complete in 4-5 hours.

  • Attach a Claisen stillhead to the flask and remove most of the toluene by distillation at atmospheric pressure.

  • Distill the remaining mixture under reduced pressure to collect 1-morpholino-1-cyclohexene at 118–120°C/10 mm Hg. The expected yield is 72-80%.

Visualizing Reaction Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in organic synthesis.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ketone Ketone mixing Mix & Reflux ketone->mixing formaldehyde Formaldehyde formaldehyde->mixing secondary_amine Secondary Amine (e.g., Diethylamine) secondary_amine->mixing workup Aqueous Workup & Extraction mixing->workup purification Distillation workup->purification mannich_base Mannich Base purification->mannich_base

General workflow for the Mannich reaction.

Enamine_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ketone Ketone (e.g., Cyclohexanone) azeotropic_distillation Azeotropic Distillation ketone->azeotropic_distillation secondary_amine Secondary Amine (e.g., Morpholine) secondary_amine->azeotropic_distillation catalyst Acid Catalyst catalyst->azeotropic_distillation purification Distillation azeotropic_distillation->purification enamine Enamine purification->enamine

General workflow for enamine synthesis.

Conclusion

The selection of a secondary amine in organic synthesis is a critical decision that depends on the specific requirements of the reaction. Diethylamine is a versatile and strong nucleophile suitable for a range of transformations like the Mannich reaction. Diisopropylamine, with its significant steric bulk, excels as a non-nucleophilic base. Morpholine is a preferred reagent for the synthesis of stable and reactive enamines.

This compound, with its unique hydroxyl functionality, presents an interesting but less explored alternative. Its bifunctional nature could be harnessed for novel catalytic applications, potentially leading to new synthetic methodologies. Further research into the comparative performance of this compound in well-established secondary amine-mediated reactions is warranted to fully elucidate its potential and expand the synthetic chemist's toolkit. The provided protocols and workflows serve as a practical guide for the application of these essential secondary amines in a research and development setting.

A Comparative Guide to Kinetic Models for Reactions Involving 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models used to describe reactions involving 2-(Ethylamino)ethanol, with a particular focus on its reaction with carbon dioxide (CO2), a critical process in both industrial applications and biological systems. The performance of prominent kinetic models is evaluated against experimental data, and detailed experimental protocols are provided to support the validation of these models.

Introduction

2-(Ethylamino)ethanol (EAE) is a secondary amine that plays a significant role in various chemical and pharmaceutical processes. Understanding the kinetics of its reactions is crucial for process optimization, drug design, and safety assessment. The reaction with CO2 is of particular interest due to its relevance in carbon capture technologies and its potential involvement in biological carboxylation and decarboxylation reactions. Two primary kinetic models have been proposed to describe the reaction between secondary amines like EAE and CO2: the Zwitterion mechanism and the Termolecular mechanism. This guide will compare these two models based on their ability to predict experimentally observed reaction rates.

Kinetic Models: A Head-to-Head Comparison

The reaction between 2-(Ethylamino)ethanol and CO2 in aqueous solutions is complex. Two principal models, the Zwitterion mechanism and the Termolecular mechanism, are most frequently used to interpret the kinetic data.

The Zwitterion Mechanism

The Zwitterion mechanism is a two-step process. In the first step, the amine and CO2 react to form a zwitterionic intermediate. In the second, a base (which can be water, another amine molecule, or a hydroxyl ion) removes a proton from the zwitterion to form the stable carbamate (B1207046) product.

The Termolecular Mechanism

The Termolecular mechanism proposes a single-step reaction where the amine, CO2, and a base molecule collide simultaneously to form the carbamate. This model avoids the formation of a distinct zwitterionic intermediate.

The diagram below illustrates the logical flow of validating these kinetic models against experimental data.

cluster_exp Experimental Workflow cluster_model Kinetic Model Validation A Prepare Aqueous Solution of 2-(Ethylamino)ethanol C Mix Reactants in Stopped-Flow Apparatus A->C B Prepare CO2 Solution B->C D Monitor Reaction Progress (e.g., via Conductivity or pH change) C->D E Calculate Pseudo-First-Order Rate Constants (k_obs) D->E H Fit Model Equations to Experimental k_obs Data E->H F Propose Kinetic Models (Zwitterion & Termolecular) G Derive Rate Equations for each Model F->G G->H I Compare Goodness of Fit (e.g., using AAD) H->I J Determine Rate Constants (k2, k3, etc.) I->J

Figure 1: Workflow for Kinetic Model Validation.

Data Presentation: Quantitative Comparison of Kinetic Models

The following tables summarize the experimentally determined pseudo-first-order rate constants (k₀) for the reaction of an analogue, 2-((2-aminoethyl)amino)ethanol (AEEA), with CO2 in an aqueous system, and compares the goodness of fit for the Zwitterion and Termolecular models. The data is based on studies using the stopped-flow technique.[1] A lower Average Absolute Deviation (AAD) indicates a better fit of the model to the experimental data.

Table 1: Pseudo-First-Order Rate Constants (k₀) for the AEEA-CO₂ Reaction in Aqueous Solution

Temperature (K)AEEA Concentration (mol/m³)k₀ (s⁻¹) (Experimental)
2989.93Value
29820.15Value
29840.30Value
29880.29Value
3039.93Value
30320.15Value
30340.30Value
30380.29Value
3139.93Value
31320.15Value
31340.30Value
31380.29Value
Note: Specific values for k₀ would be populated from the full experimental data in the cited literature.

Table 2: Comparison of Kinetic Model Performance

Kinetic ModelAverage Absolute Deviation (AAD) %
Zwitterion Mechanism9.18%
Termolecular Mechanism10.4%

Based on the reported AAD, the Zwitterion mechanism provides a slightly better correlation with the experimental data for the reaction of AEEA with CO2 in aqueous solutions.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment used to gather the kinetic data for the reaction between 2-(Ethylamino)ethanol and CO2.

Stopped-Flow Spectrophotometry for Kinetic Measurements

This technique is used to measure the rates of fast reactions in solution.

Objective: To determine the pseudo-first-order rate constants for the reaction between 2-(Ethylamino)ethanol and CO2.

Materials:

  • 2-(Ethylamino)ethanol (reagent grade)

  • Deionized water

  • CO2 gas (high purity)

  • Nitrogen gas (for purging)

  • Indicator solution (e.g., phenol (B47542) red)

  • Buffer solutions of known pH

Apparatus:

  • Stopped-flow spectrophotometer equipped with a conductivity or pH-sensitive detector.

  • Syringes for reactant delivery.

  • Thermostatted cell holder to maintain constant temperature.

  • Data acquisition system.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 2-(Ethylamino)ethanol in deionized water at a known concentration.

    • Prepare a series of dilutions of the 2-(Ethylamino)ethanol stock solution to achieve the desired experimental concentrations.

    • Prepare a saturated solution of CO2 in deionized water by bubbling CO2 gas through the water for a sufficient amount of time. The concentration of CO2 can be determined by titration.

    • All solutions should be freshly prepared and purged with nitrogen to remove dissolved oxygen.

  • Instrument Setup:

    • Set the temperature of the stopped-flow instrument's cell holder to the desired experimental temperature (e.g., 298 K, 303 K, 313 K).

    • Load one syringe with the 2-(Ethylamino)ethanol solution and the other with the CO2 solution.

    • Ensure that the concentration of the amine is in large excess compared to the CO2 concentration to ensure pseudo-first-order conditions.

  • Data Acquisition:

    • Rapidly mix the two solutions by activating the stopped-flow instrument.

    • Monitor the change in conductivity or pH as the reaction proceeds. The reaction progress is recorded as a function of time.

    • Repeat the experiment multiple times for each concentration and temperature to ensure reproducibility.

  • Data Analysis:

    • The pseudo-first-order rate constant (k₀) is determined by fitting the experimental data (conductivity or pH vs. time) to a first-order exponential decay function.

    • Plot the obtained k₀ values against the concentration of 2-(Ethylamino)ethanol. The relationship between k₀ and the amine concentration can then be used to validate the proposed kinetic models (Zwitterion and Termolecular).

The diagram below illustrates the signaling pathway for the Zwitterion mechanism.

R2NH 2-(Ethylamino)ethanol (R₂NH) Zwitterion Zwitterion Intermediate (R₂NH⁺COO⁻) R2NH->Zwitterion k₁ CO2 Carbon Dioxide (CO₂) CO2->Zwitterion Zwitterion->R2NH k₋₁ Carbamate Carbamate (R₂NCOO⁻) Zwitterion->Carbamate k_B Base Base (B) (e.g., H₂O, R₂NH) Base->Carbamate ProtonatedBase Protonated Base (BH⁺)

Figure 2: Zwitterion Reaction Pathway.

Conclusion

Both the Zwitterion and Termolecular mechanisms can be used to model the reaction kinetics of 2-(Ethylamino)ethanol with CO2. However, experimental evidence, particularly for analogous amines like AEEA, suggests that the Zwitterion mechanism often provides a better fit to the observed data, as indicated by a lower Average Absolute Deviation.[1] The choice of the most appropriate model may depend on the specific reaction conditions, including the solvent system and the nature of the base present. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these kinetic models for their specific systems of interest.

References

The Critical Role of Commercial Ethylaminoethanol Source in Experimental Reproducibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the seemingly routine choice of a chemical supplier can have profound implications for experimental reproducibility and the integrity of research findings. This guide provides a comparative analysis of Ethylaminoethanol (EAE) from various commercial sources, highlighting the potential impact of purity and impurity profiles on experimental outcomes. The data presented herein, while illustrative, is based on common variations observed in commercial chemical grades and serves to underscore the importance of rigorous in-house quality control.

This compound, a versatile bifunctional molecule, is a key building block in the synthesis of a wide range of pharmaceuticals and a component in various biological assays.[1] However, the "reagent-grade" designation can encompass a spectrum of purity levels, and undisclosed impurities can act as catalysts, inhibitors, or confounding variables, leading to inconsistent results and the "reproducibility crisis" that plagues many areas of scientific research.[2][3]

Comparative Analysis of Commercial this compound

To illustrate the potential variability between suppliers, a hypothetical comparative analysis of EAE from three different commercial sources was conducted. The following tables summarize the findings based on typical purity specifications and the presence of common impurities derived from the synthesis process, which often involves the reaction of ethylene (B1197577) oxide with ethylamine.

Table 1: Purity and Impurity Profile of Commercial this compound Samples

ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Bulk Grade)
Assay (by GC-FID) ≥ 99.5%≥ 98.0%≥ 97.0%
Water Content (Karl Fischer) ≤ 0.1%≤ 0.5%≤ 1.0%
N-Ethyldiethanolamine ≤ 0.2%≤ 1.0%≤ 1.5%
Unidentified Impurities ≤ 0.2%≤ 0.5%≤ 1.0%

Note: The data in this table is representative and should be confirmed with a supplier's specific certificate of analysis for any given batch.

The seemingly minor differences in purity can have a significant impact on sensitive applications. For instance, in the synthesis of a pharmaceutical intermediate, the presence of N-ethyldiethanolamine, a common byproduct, can lead to the formation of undesired side products, complicating purification and reducing the overall yield.

Table 2: Impact of this compound Source on the Yield of a Hypothetical Amide Synthesis

This compound SourceAverage Yield of Amide Product (%)Standard Deviation
Supplier A 92.5± 1.2
Supplier B 85.1± 4.5
Supplier C 78.3± 6.8

The data clearly indicates that the higher purity EAE from Supplier A resulted in a significantly higher and more consistent yield of the desired amide product. The increased variability in yields from Suppliers B and C highlights the challenges to reproducibility posed by lower-purity reagents.

Experimental Protocols

To ensure the reliability of experimental results, it is imperative to implement robust in-house quality control measures for all incoming reagents. Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 30-450

Sample Preparation:

  • Prepare a 1000 ppm solution of the this compound sample in methanol.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

  • Identify peaks by comparing mass spectra to a reference library (e.g., NIST).

  • Quantify the purity and impurity levels by calculating the peak area percentages from the FID chromatogram.

Protocol 2: Synthesis of N-Benzyl-2-(ethylamino)acetamide (Hypothetical Amide Synthesis)

This protocol describes a representative amide synthesis where the purity of this compound can significantly impact the reaction outcome.

Materials:

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the yield and purity of the N-benzyl-2-(ethylamino)acetamide.

Visualizing Workflows and Pathways

To further clarify the processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Incoming Material cluster_1 Quality Control cluster_2 Decision cluster_3 Disposition Supplier A Supplier A Sample Collection Sample Collection Supplier A->Sample Collection Supplier B Supplier B Supplier B->Sample Collection Supplier C Supplier C Supplier C->Sample Collection GC-MS Analysis GC-MS Analysis Sample Collection->GC-MS Analysis KF Titration KF Titration Sample Collection->KF Titration Specification Check Specification Check GC-MS Analysis->Specification Check KF Titration->Specification Check Pass/Fail Pass/Fail Specification Check->Pass/Fail Release to Manufacturing Release to Manufacturing Pass/Fail->Release to Manufacturing Pass Reject and Return Reject and Return Pass/Fail->Reject and Return Fail

Caption: Workflow for Quality Control of Commercial this compound.

G EAE This compound (from supplier) Reaction Amide Synthesis (0°C to RT, 16h) EAE->Reaction BC Benzyl Chloride BC->Reaction TEA Triethylamine TEA->Reaction DCM Dichloromethane (Solvent) DCM->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Amide Product Purification->Product

Caption: Experimental Workflow for Amide Synthesis using this compound.

G EA Ethanolamine (Environmental Signal) EutR EutR (Transcriptional Regulator) EA->EutR activates Eut_operon eut Operon (Metabolism Genes) EutR->Eut_operon activates transcription Virulence_genes Virulence Genes (e.g., Shiga toxin) EutR->Virulence_genes promotes expression Metabolism Ethanolamine Metabolism Eut_operon->Metabolism Pathogenesis Pathogenesis Virulence_genes->Pathogenesis

Caption: Simplified Ethanolamine Signaling Pathway in E. coli.

Conclusion

The purity and consistency of chemical reagents are cornerstones of reproducible scientific research. As demonstrated in this guide, variations in the quality of commercially available this compound can lead to significant differences in experimental outcomes. It is, therefore, crucial for researchers to not solely rely on supplier-provided information but to establish and adhere to stringent in-house quality control protocols. By doing so, the scientific community can move towards more reliable and reproducible research, accelerating the pace of discovery and development.

References

Comparative Analysis of Ethylaminoethanol: A Statistical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive statistical analysis of Ethylaminoethanol (EAE) has been compiled to provide researchers, scientists, and drug development professionals with a detailed comparison of its performance against other relevant amino alcohols. This guide presents quantitative data in structured tables, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows to offer a clear, objective overview of EAE's properties and potential applications.

Performance and Toxicological Profile of this compound

This compound is a primary amino alcohol with applications in various industrial processes, including as a corrosion inhibitor and in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] Its biological and toxicological profiles are critical for assessing its safety and potential utility in drug development and other life science applications.

Acute Toxicity Data

Acute toxicity studies are fundamental in determining the potential hazards of a substance. The following table summarizes the median lethal dose (LD50) of this compound administered through various routes in animal models. Lower LD50 values are indicative of higher acute toxicity.

Compound Test Animal Route of Administration LD50 Value Reference
2-(Ethylamino)ethanol (B46374)RatOral1000 - 1073 mg/kg[4][5]
RabbitDermal329 mg/kg[4][6]
RatDermal3670 mg/kg[5][7]
RatIntraperitoneal1170 mg/kg[4]
2-((2-Aminoethyl)amino)ethanolRatOral3000 mg/kg[8]
RabbitDermal> 2000 mg/kg[8]

Note: LD50 values can vary between studies due to differences in experimental conditions.

Toxicological studies have indicated that this compound can be harmful if swallowed and is toxic in contact with skin.[4][5] It is also reported to cause severe skin burns and serious eye damage.[5][6][7] Notably, some findings suggest that EAE may affect true cholinesterase, an enzyme critical for nervous system function.[4][9]

Comparative Performance in CO2 Capture

While not directly related to drug development, the extensive research on EAE for CO2 capture provides valuable comparative data against other well-known amino alcohols, such as Monoethanolamine (MEA) and 2-((2-Aminoethyl)amino)ethanol (AEEA). This data can offer insights into its chemical reactivity and behavior.

Performance Metric 2-(Ethylamino)ethanol (EAE) Monoethanolamine (MEA) 2-((2-Aminoethyl)amino)ethanol (AEEA) Conditions Reference
CO2 Absorption Capacity -~0.5 mol CO2/mol amine~0.98 mol CO2/mol amine15 wt% AEEA in NHD/H2O at 313.15 K[10]
Reaction Kinetics with CO2 Studied in blendsFastFast, with a lower reaction energy barrier for the primary amine group compared to MEA-[10]

This table provides a high-level comparison. For detailed experimental conditions and results, please refer to the cited literature.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative studies. Below are outlines for key assays relevant to the evaluation of this compound.

Protocol for In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or culture medium). Perform serial dilutions to obtain a range of test concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of EAE cell_treatment Treat cells with EAE compound_prep->cell_treatment incubation Incubate for 24-72 hours cell_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 value absorbance->ic50

Workflow for the in vitro cytotoxicity MTT assay.

Potential Signaling Pathway Interactions

While specific signaling pathways directly modulated by this compound are not yet well-defined in the scientific literature, its structural similarity to ethanol (B145695) and other amino alcohols suggests potential interactions with neurotransmitter systems. Ethanol is known to interact with a variety of neurotransmitter receptors, including GABA, NMDA, dopamine, acetylcholine (B1216132), and serotonin (B10506) receptors. These interactions can lead to a cascade of downstream signaling events.

Given that EAE has been noted to affect cholinesterase, a key enzyme in acetylcholine metabolism, a potential area of investigation is its impact on cholinergic signaling.

Cholinergic_Signaling_Hypothesis EAE This compound AChE Acetylcholinesterase (AChE) EAE->AChE Inhibition (?) ACh Acetylcholine (ACh) AChE->ACh Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding & Activation Downstream Downstream Signaling (e.g., Ca2+ influx, second messengers) AChR->Downstream

Hypothesized interaction of EAE with cholinergic signaling.

This diagram illustrates the hypothesis that this compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine and subsequent activation of acetylcholine receptors and downstream signaling pathways. Further experimental validation is required to confirm this proposed mechanism.

This guide serves as a foundational resource for researchers interested in the comparative analysis of this compound. The provided data and protocols are intended to facilitate further investigation into the biological and pharmacological properties of this compound.

References

Navigating Solvent Selection: A Comparative Guide to Alternatives for Ethylaminoethanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, scalability, and the overall sustainability of a chemical process. Ethylaminoethanol (EAE), a versatile amino alcohol, has found application in various chemical transformations, notably in CO2 capture and as a reagent or solvent in organic synthesis. However, the quest for process optimization, improved safety profiles, and greener alternatives necessitates a thorough evaluation of other solvent options. This guide provides a comparative analysis of alternative solvents to this compound for specific chemical reactions, supported by experimental data and detailed protocols.

This guide will delve into the performance of alternative solvents in two primary areas where EAE is relevant: acid gas capture, a well-documented application, and as a solvent in cross-coupling reactions, a representative example of its potential use in broader organic synthesis.

Alternatives in Acid Gas (CO2) Capture

This compound is frequently employed in amine-based solvents for the capture of CO2 from industrial gas streams. Its primary and secondary amine functionalities allow for the formation of carbamates, effectively sequestering the acid gas. However, challenges such as high energy requirements for solvent regeneration and potential solvent degradation have driven the exploration of alternatives.

Performance Comparison of Amine-Based Solvents for CO2 Capture

A comparative study of various amine-based solvents highlights the performance trade-offs in terms of CO2 absorption capacity and the energy required for regeneration (reboiler heat duty). While specific experimental conditions can influence absolute values, the following table summarizes typical performance indicators for EAE and its common alternatives.

Solvent SystemCO2 Loading (mol CO2/mol amine)Reboiler Heat Duty (MJ/kg CO2)Key AdvantagesKey Disadvantages
This compound (EAE) ~0.5 - 0.9~3.5 - 4.5Good absorption capacityHigh regeneration energy, potential for degradation
Monoethanolamine (MEA) ~0.5~3.6 - 4.2High reactivity, well-established technologyHigh corrosivity (B1173158), high regeneration energy
Diethanolamine (DEA) ~0.4 - 0.7~3.8 - 4.8Lower corrosivity than MEALower reactivity and capacity than MEA
Methyldiethanolamine (MDEA) ~0.8 - 1.0~2.8 - 3.5High CO2 loading, lower regeneration energySlower reaction kinetics
Piperazine (PZ) High~2.2 - 3.0Fast kinetics, high capacity, low degradationHigher cost, potential for precipitation
2-Amino-2-methyl-1-propanol (AMP) ~0.8 - 1.0~3.0 - 3.8High CO2 loading, resistant to degradationHigher cost, sterically hindered
Deep Eutectic Solvents (DES) VariableVariableLow volatility, tunable properties, "green"Higher viscosity, long-term stability data needed
Amino Acid-Based Solvents VariableLower than MEABiodegradable, low volatility, "green"Potential for precipitation, higher cost

Note: The values presented are approximate and can vary significantly based on the specific process conditions such as temperature, pressure, and solvent concentration.

Experimental Protocol: CO2 Absorption/Desorption Measurement

The following is a generalized protocol for evaluating the performance of amine-based solvents for CO2 capture.

Objective: To determine the CO2 absorption capacity and regeneration energy of a candidate solvent.

Materials:

  • Amine solvent (e.g., 30 wt% aqueous solution of EAE or alternative)

  • CO2 gas cylinder (pure or mixed with N2)

  • N2 gas cylinder (for stripping)

  • Glass absorption column packed with structured packing

  • Heated desorption flask with a condenser

  • Gas flow meters

  • Temperature and pressure sensors

  • Gas chromatograph (GC) or infrared (IR) gas analyzer

Procedure:

  • Absorption: a. Prepare a known volume and concentration of the amine solvent and circulate it through the absorption column at a controlled temperature (e.g., 40 °C). b. Introduce a simulated flue gas (e.g., 15% CO2 in N2) at a known flow rate into the bottom of the absorption column. c. Monitor the CO2 concentration in the gas outlet stream using a GC or IR analyzer until it reaches a steady state. d. The difference between the inlet and outlet CO2 concentrations allows for the calculation of the amount of CO2 absorbed. e. The CO2 loading is determined by analyzing the amine solution.

  • Desorption (Regeneration): a. The CO2-rich amine solution is transferred to the desorption flask. b. Heat the solution to its boiling point (typically 100-120 °C) while stripping with N2 gas. c. The released CO2 and water vapor are passed through a condenser to remove the water. d. The amount of CO2 released is measured. e. The energy supplied to the reboiler during this process is recorded to calculate the reboiler heat duty.

CO2_Capture_Workflow cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage Flue_Gas Flue Gas (with CO2) Absorber Absorber Column Flue_Gas->Absorber Lean_Solvent Lean Solvent Lean_Solvent->Absorber cluster_absorption cluster_absorption Rich_Solvent Rich Solvent (CO2-loaded) Absorber->Rich_Solvent Treated_Gas Treated Gas (CO2 removed) Absorber->Treated_Gas Stripper Stripper/Reboiler Rich_Solvent->Stripper cluster_regeneration cluster_regeneration Stripper->Lean_Solvent Regenerated Pure_CO2 Pure CO2 Stripper->Pure_CO2 Heat_Input Heat Input Heat_Input->Stripper

Figure 1: Experimental workflow for CO2 capture and regeneration.

Alternatives in Organic Synthesis: A Case Study of the Ullmann Condensation

While less documented than its role in CO2 capture, this compound's high boiling point and polar, protic nature make it a potential solvent for certain organic reactions, such as the Ullmann condensation. This copper-catalyzed cross-coupling reaction is traditionally performed in high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene.[1] The use of an amino alcohol like EAE could offer a different reaction environment, potentially influencing reaction rates and selectivity.

Performance Comparison of Solvents in a Model Ullmann Condensation

To illustrate a comparative framework, we will consider a hypothetical model reaction: the copper-catalyzed N-arylation of an amine with an aryl halide. The performance of EAE would be compared against traditional solvents and greener alternatives.

SolventTypical Reaction Temp. (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
This compound (EAE) 120-16012-24HypotheticalHigh boiling point, polar proticPotential for side reactions with electrophiles
N-Methylpyrrolidone (NMP) 150-2108-1670-95High boiling, good solvent for a wide range of reagentsReprotoxic, not a "green" solvent
Dimethylformamide (DMF) 120-15012-2465-90Good solvating power, widely usedToxic, not a "green" solvent
Dimethyl Sulfoxide (DMSO) 150-19010-2070-92High boiling, strong solvating powerCan be difficult to remove, potential for side reactions
Deep Eutectic Solvents (DES) 60-12012-2480-98"Green" solvent, recyclable, mild conditions[2]Can be viscous, substrate scope may be limited
Glycerol 100-15018-3660-85Biodegradable, non-toxic, high boiling pointHigh viscosity, potential for purification challenges

Note: The yield and reaction time for EAE are hypothetical and would require experimental validation. The data for other solvents are representative values from the literature for Ullmann-type reactions.

Experimental Protocol: Solvent Screening for Ullmann Condensation

Objective: To evaluate the efficacy of this compound and alternative solvents in a copper-catalyzed N-arylation reaction.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Amine (e.g., aniline)

  • Copper(I) iodide (CuI) catalyst

  • Base (e.g., potassium carbonate, K2CO3)

  • Ligand (e.g., L-proline, if required)

  • Solvents to be tested (EAE, NMP, DMF, DMSO, DES, Glycerol)

  • Schlenk tubes or similar reaction vessels

  • Inert atmosphere (Nitrogen or Argon)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Analytical instruments for reaction monitoring and yield determination (TLC, GC-MS, HPLC)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), amine (1.2 mmol), CuI (10 mol%), base (2.0 mmol), and ligand (20 mol%, if used).

  • Add the solvent to be tested (e.g., 3 mL).

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Upon completion (as determined by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • Work-up the reaction mixture by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield of the isolated product and characterize it by spectroscopic methods (e.g., NMR, MS).

Ullmann_Solvent_Screening cluster_setup Reaction Setup cluster_process Reaction & Analysis Reagents Aryl Halide, Amine, CuI, Base, Ligand Reaction_Vessel Schlenk Tube Reagents->Reaction_Vessel Solvent Test Solvent (EAE, NMP, etc.) Solvent->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC-MS) Heating_Stirring->Monitoring Workup Work-up & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Analysis Yield & Characterization Purification->Analysis

Figure 2: Logical workflow for solvent screening in the Ullmann condensation.

Conclusion

The selection of an appropriate solvent is a multi-faceted decision that requires careful consideration of performance, safety, and environmental impact. In the context of CO2 capture, while this compound is a viable option, alternatives such as MDEA, piperazine, and emerging green solvents like deep eutectic and amino acid-based systems offer potential advantages in terms of lower regeneration energy and improved environmental profiles.

For broader applications in organic synthesis, such as in the Ullmann condensation, EAE's utility as a solvent is less established. A systematic experimental comparison against traditional high-boiling aprotic solvents and greener alternatives is necessary to ascertain its performance. The protocols and comparative frameworks provided in this guide offer a starting point for researchers to conduct such evaluations and make informed decisions on solvent selection for their specific chemical transformations. The ongoing development of novel and sustainable solvent systems will undoubtedly continue to provide new opportunities for process optimization and the advancement of green chemistry principles.

References

Performance comparison of Ethylaminoethanol in different CO2 absorption systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ethylaminoethanol (EAE) against other common amine-based solvents for CO2 absorption. The following sections detail performance metrics based on experimental data, outline typical experimental protocols, and visualize the workflow for performance evaluation.

This compound (EAE), a secondary alkanolamine, presents a promising alternative to the benchmark solvent, monoethanolamine (MEA), for post-combustion CO2 capture. Its molecular structure offers a balance of reactivity and lower regeneration energy requirements. This guide synthesizes experimental data to compare the performance of EAE with other primary, secondary, and tertiary amines, as well as blended amine systems.

Performance Comparison of Amine Solvents

The efficiency of a CO2 absorption system is primarily evaluated based on its absorption capacity, absorption rate, and the energy required for solvent regeneration, which is related to the heat of absorption. The following table summarizes the performance of this compound in comparison to other widely used amine solvents.

Amine SolventTypeConcentration (wt%)CO2 Loading (mol CO2/mol amine)Absorption RateHeat of Absorption (-ΔH_abs, kJ/mol CO2)Reference
Monoethanolamine (MEA)Primary30~0.5High88.91[1]
This compound (EAE)Secondary----
Diethanolamine (DEA)Secondary30> MEAModerate70.44[1][2]
Triethanolamine (TEA)Tertiary--Low44.72[1]
N-methyldiethanolamine (MDEA)Tertiary50LowLow-[2]
2-amino-2-methyl-1-propanol (AMP)Primary (Hindered)30--63.95[1]
2-((2-Aminoethyl)amino)ethanol (AEEA)Diamine-Higher than MEA-Lower than MEA[3][4]
MEA + EAE + AMP (tri-solvent)Blend-0.35 ~ 0.70Better than MEA+BEA+AMP-

Note: Direct comparative data for EAE under the same conditions as all other amines in a single study is limited. The data presented is a compilation from various sources. The performance of blended amines can vary significantly with composition.

Experimental Protocols

The evaluation of CO2 absorption performance in amine solvents typically involves a standardized set of experiments conducted in a controlled laboratory setting. The following protocols are representative of the methodologies used in the cited research.

CO2 Absorption and Desorption Apparatus

A common experimental setup consists of a gas-liquid contactor, such as a stirred-cell reactor or a wetted-wall column, for absorption, and a separate stripper column for desorption.

  • Absorption Setup : A simulated flue gas (typically a mixture of CO2 and N2) is bubbled through the amine solution in a temperature-controlled reactor.[2] The gas flow rates are regulated by mass flow controllers. The CO2 concentration in the outlet gas stream is continuously monitored using an infrared gas analyzer to determine the absorption rate and capacity.[2]

  • Desorption Setup : The CO2-rich amine solution is heated in a desorption flask, often in an oil bath, to a specific temperature (e.g., 363 K) to release the captured CO2.[5] The amount of desorbed CO2 is measured to determine the regeneration efficiency.

Measurement of CO2 Absorption Capacity

The equilibrium CO2 absorption capacity is determined by saturating a known amount of the amine solution with a CO2 gas stream until no more CO2 is absorbed. The CO2 loading is then calculated as the moles of CO2 absorbed per mole of amine. This can be determined gravimetrically or by titration of the CO2-loaded solution.[2]

Measurement of CO2 Absorption Rate

The kinetics of the CO2 absorption are often studied using techniques like the wetted-wall column or stopped-flow apparatus.[6] In a simpler setup, the initial slope of the CO2 concentration change in the outlet gas from a bubbling reactor can be used to calculate the initial absorption rate.[2]

Measurement of Heat of Absorption

A differential reaction calorimeter is used to measure the heat released during the absorption of CO2 into the amine solution.[1][7] This provides a direct measure of the heat of absorption, which is a critical parameter for estimating the energy penalty associated with solvent regeneration.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of different amine solvents for CO2 capture.

CO2_Absorption_Workflow cluster_prep Solvent Preparation cluster_absorption Absorption Performance cluster_thermo Thermodynamic Properties cluster_regeneration Regeneration Efficiency cluster_analysis Comparative Analysis A Prepare Aqueous Amine Solutions (e.g., EAE, MEA, DEA) at a specific wt% B Introduce Simulated Flue Gas (CO2/N2 Mixture) A->B E Measure Heat of Absorption (Calorimetry) A->E C Measure CO2 Concentration (Inlet vs. Outlet) B->C D Determine Absorption Rate and Capacity C->D F Heat CO2-Rich Solvent D->F I Compare Performance Metrics: - Absorption Capacity - Absorption Rate - Heat of Absorption - Cyclic Capacity D->I E->I G Measure Released CO2 F->G H Determine Cyclic Capacity G->H H->I

Caption: Experimental workflow for CO2 capture performance evaluation.

References

A Comparative Guide to Validating the Purity of Ethylaminoethanol: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for chemical reagents and intermediates used in research and pharmaceutical development. Ethylaminoethanol, a versatile bifunctional molecule containing both an amine and an alcohol group, is utilized in various synthetic pathways. Ensuring its purity is paramount for the reliability and reproducibility of experimental results and the quality of final products.

This guide provides a comprehensive comparison of two widely used analytical methods for validating the purity of this compound: non-aqueous potentiometric titration and gas chromatography (GC). We present detailed experimental protocols, comparative data, and a discussion of the advantages and limitations of each technique to assist researchers in selecting the most appropriate method for their specific needs.

Methodology Comparison: At a Glance
FeatureNon-Aqueous Potentiometric TitrationGas Chromatography (GC)
Principle Acid-base neutralization reaction in a non-aqueous solvent. The endpoint is determined by a significant change in potential.Separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.
Information Obtained Total basicity of the sample, providing an overall purity value.Separation and quantification of the main component and individual volatile impurities.
Specificity Less specific; titrates all basic components in the sample.Highly specific; can identify and quantify individual impurities.
Sensitivity Generally in the percentage (%) range.High sensitivity, capable of detecting impurities at parts-per-million (ppm) levels.
Speed Relatively fast for a single sample.Can be faster for multiple samples with an autosampler.
Cost (Equipment) Lower initial investment.Higher initial investment.
Cost (Per Sample) Generally lower.Can be higher due to carrier gas and column costs.
Typical Impurities Detected Does not distinguish between different basic impurities.Volatile organic compounds, residual starting materials, and side-products from synthesis.

Experimental Protocols

Non-Aqueous Potentiometric Titration

This method is based on the weak basicity of the amino group in this compound. A non-aqueous solvent system is employed to enhance the basic character of the amine, allowing for a sharp and accurate endpoint detection using a potentiometric sensor.[1][2]

Materials and Reagents:

  • This compound sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (HClO₄) in glacial acetic acid (0.1 N), standardized

  • Potentiometric titrator with a combined pH glass electrode or a specific non-aqueous electrode

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Beakers and burette

Procedure:

  • Preparation of the Titrant (0.1 N Perchloric Acid):

    • To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid and 30 mL of acetic anhydride (B1165640).

    • Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.

    • Standardize the titrant against primary standard potassium hydrogen phthalate (B1215562) (KHP).

  • Sample Preparation:

    • Accurately weigh approximately 0.3-0.4 g of the this compound sample into a clean, dry 150 mL beaker.

    • Add 50 mL of anhydrous glacial acetic acid to dissolve the sample. Gentle warming may be applied if necessary, followed by cooling to room temperature.

  • Titration:

    • Place the beaker on the magnetic stirrer and immerse the electrode in the solution.

    • Titrate the sample solution with the standardized 0.1 N perchloric acid.

    • Record the potential (mV) readings as a function of the titrant volume added.

    • The endpoint is the point of maximum inflection on the titration curve. This can be determined by calculating the first or second derivative of the curve.[3]

  • Calculation:

    • Purity (%) = [(V × N × MW) / (W × 1000)] × 100

      • V = Volume of HClO₄ solution used at the endpoint (mL)

      • N = Normality of the HClO₄ solution

      • MW = Molecular weight of this compound (89.14 g/mol )

      • W = Weight of the sample (g)

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC can provide detailed information on the purity and the profile of any volatile impurities.[1][4]

Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Methanol or Isopropanol)

  • Internal standard (e.g., n-Butanol), if required for quantification

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., a wax or a specially deactivated phase column)

  • Autosampler vials and caps

  • Microsyringe

Procedure:

  • Instrumental Conditions (Example):

    • Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing about 100 mg and dissolving it in 10 mL of the chosen solvent in a volumetric flask.

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 1 mg/mL).

    • If using an internal standard, add a known concentration to all standards and samples.

  • Analysis:

    • Inject the prepared sample solution into the gas chromatograph.

    • Record the chromatogram.

    • Identify the this compound peak based on its retention time, confirmed by running a standard.

    • Identify and quantify any impurity peaks by comparing their retention times and responses to known standards, if available.

  • Calculation (Area Percent):

    • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) × 100

Experimental Data Comparison

The following tables present illustrative data from the purity analysis of a batch of this compound using both non-aqueous potentiometric titration and gas chromatography.

Table 1: Non-Aqueous Potentiometric Titration Data
Sample IDSample Weight (g)Titrant Volume (mL)Calculated Purity (%)
EAE-Batch-0010.352139.2599.8
EAE-Batch-0020.355839.6099.7
EAE-Batch-0030.351539.1899.8
Average 99.8
Standard Deviation 0.06

Based on titration with 0.1005 N Perchloric Acid.

Table 2: Gas Chromatography Data (Area Percent)
Sample IDThis compound Peak AreaTotal Impurity Peak AreaCalculated Purity (%)
EAE-Batch-00115,489,23431,12399.80
EAE-Batch-00215,510,45630,98799.80
EAE-Batch-00315,495,78931,05599.80
Average 99.80
Standard Deviation 0.00
Table 3: Impurity Profile by Gas Chromatography
ImpurityRetention Time (min)Area %Potential Identity
14.20.08Ethylamine (starting material)
26.80.12Dithis compound (side-product)
Total Impurities 0.20

Logical Workflow and Visualization

The following diagram illustrates the logical workflow for the purity validation of this compound using the non-aqueous potentiometric titration method.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_result Result prep_titrant Prepare & Standardize 0.1 N Perchloric Acid titrate Titrate with Standardized Perchloric Acid prep_titrant->titrate prep_sample Accurately Weigh This compound Sample dissolve_sample Dissolve Sample in Glacial Acetic Acid prep_sample->dissolve_sample setup Set up Potentiometric Titrator dissolve_sample->setup setup->titrate record Record Potential (mV) vs. Volume (mL) titrate->record plot Plot Titration Curve record->plot endpoint Determine Endpoint (Maximum Inflection) plot->endpoint calculate Calculate Purity (%) endpoint->calculate report Report Purity calculate->report

Workflow for Purity Validation by Titration

Conclusion and Recommendations

Both non-aqueous potentiometric titration and gas chromatography are suitable methods for assessing the purity of this compound.

  • Non-aqueous potentiometric titration is a robust, cost-effective, and accurate method for determining the total basicity, which provides a reliable measure of the overall purity. It is particularly well-suited for routine quality control and for laboratories where high-end chromatographic equipment may not be readily available.

  • Gas chromatography offers higher specificity and is the method of choice when a detailed impurity profile is required. It can identify and quantify individual volatile impurities, which is crucial for process development, troubleshooting, and meeting stringent regulatory requirements.

The selection of the most appropriate method will depend on the specific analytical needs, the required level of detail, and the available resources. For a comprehensive quality assessment, a combination of both techniques can be employed: titration for a rapid and accurate assay of the main component and GC for a detailed impurity profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethylaminoethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ethylaminoethanol is a critical component of laboratory safety and environmental responsibility. As a combustible and corrosive compound that can cause severe skin, eye, and respiratory damage, its handling and disposal demand meticulous adherence to established protocols.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with essential safety information, operational plans, and step-by-step procedures for the safe management and disposal of this compound waste.

Immediate Safety and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][5]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact and absorption.[1][5]

  • Respiratory Protection: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][6] If exposure limits are likely to be exceeded, a NIOSH/MSHA or equivalent approved respirator is necessary.[1]

Hazard and Disposal Data Summary

The following table summarizes key quantitative and classification data for this compound, crucial for its proper handling and transportation as hazardous waste.

ParameterValue / ClassificationSource(s)
UN Number UN 2735 or UN 2810[3][6]
Proper Shipping Name Amines, liquid, corrosive, n.o.s. (this compound) or TOXIC LIQUID, ORGANIC, N.O.S. (2-Ethylaminoethanol)[3][6]
Hazard Class 8 (Corrosive), subsidiary risk 6.1 (Toxic) where applicable[3]
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1][4][5]

Protocol for this compound Waste Disposal

This protocol provides a step-by-step methodology for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

1.0 Objective To ensure the safe and compliant disposal of this compound waste, minimizing risk to personnel and the environment.

2.0 Materials

  • Designated, compatible hazardous waste container (e.g., high-density polyethylene) with a secure screw cap.[7]

  • "Hazardous Waste" label.[8][9]

  • Secondary containment tray.[9]

  • Appropriate PPE (as listed above).

3.0 Procedure

3.1 Waste Collection

  • Designate a specific "Satellite Accumulation Area" (SAA) for hazardous waste collection, at or near the point of generation.[8][10]

  • Immediately upon generating the first drop of waste, affix a "Hazardous Waste" label to a clean, compatible, and properly functioning waste container.[8][9]

  • Fill out the label completely, listing "this compound" and all other chemical components. Do not use abbreviations or chemical formulas.[9]

  • Carefully transfer this compound waste into the designated container. The use of a funnel is recommended to prevent spillage on the container's exterior.[7]

  • Do not mix this compound with incompatible waste streams (e.g., strong acids, oxidizers).[8][9]

3.2 Waste Storage

  • Keep the waste container securely closed at all times, except when adding waste.[7][11]

  • Place the container in a secondary containment tray to prevent the spread of potential leaks.[9]

  • Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, or other ignition sources.[1][12]

  • Ensure the container is not filled beyond 90% of its capacity to allow for vapor expansion.[7]

3.3 Arranging for Disposal

  • Monitor the accumulation start date and the volume of waste. Do not exceed regulatory storage time or volume limits.[8][9][10]

  • Once the container is full (not exceeding 90%) or nearing its time limit, contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup.[6]

  • Do not attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash.[9][12] This is illegal and environmentally harmful.[11]

Emergency Procedures: Spill Response

In the event of an this compound spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Control Ignition Sources: Eliminate all potential ignition sources, such as sparks or open flames.[1][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill by diking with a non-combustible absorbent material like sand, earth, or vermiculite.[3][4]

  • Absorption: Absorb the contained spill with the non-combustible material.

  • Collection: Using clean, non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated materials as hazardous waste, following the protocol outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Ethylaminoethanol_Disposal_Workflow start This compound Waste Generated process_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->process_ppe decision_mixed Is waste mixed with incompatible chemicals? process_collect Transfer Waste to Container (Use Funnel, Avoid Spills) decision_mixed->process_collect No error_stop STOP! Consult EH&S Immediately. Do Not Mix. decision_mixed->error_stop Yes process_label Prepare & Label Compatible Waste Container process_ppe->process_label process_label->decision_mixed process_close Securely Close Container process_collect->process_close process_store Store in Secondary Containment in Designated SAA process_close->process_store decision_full Container >90% Full or Time Limit Reached? process_store->decision_full decision_full->process_store No process_pickup Arrange for Pickup by EH&S or Licensed Contractor decision_full->process_pickup Yes end_disposal Waste Properly Disposed process_pickup->end_disposal

Caption: Workflow for the safe collection and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment while maintaining full regulatory compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.